Sodium hypobromite
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;hypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrO.Na/c1-2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJEUDFKNYSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO, BrNaO | |
| Record name | sodium hypobromite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930039 | |
| Record name | Sodium hypobromite | |
| Source | EPA DSSTox | |
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Molecular Weight |
118.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13824-96-9 | |
| Record name | Sodium hypobromite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hypobromite | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hypobromite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM HYPOBROMITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Sodium Hypobromite Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypobromite (NaOBr) is a highly reactive inorganic compound that exists as the sodium salt of hypobromous acid.[1] While it can be isolated as a yellow-orange pentahydrate solid (NaOBr·5H₂O), it is most commonly encountered and utilized as an aqueous solution.[1] Due to its potent oxidizing and brominating properties, this compound finds applications in various chemical transformations, most notably in the Hofmann rearrangement for the synthesis of primary amines from amides.[2] However, its inherent instability presents significant challenges in its storage and handling, necessitating a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the core characteristics of this compound solutions, with a focus on their preparation, stability, and analytical determination.
Core Physicochemical Properties
The utility of this compound solutions is intrinsically linked to their chemical and physical characteristics. Key properties are summarized in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value/Description |
| Chemical Formula | NaOBr |
| Molar Mass | 118.89 g/mol |
| Appearance (Solid) | Yellow-orange crystalline pentahydrate (NaOBr·5H₂O)[1] |
| Appearance (Solution) | Pale yellow liquid[3] |
| Solubility | Readily soluble in water[1] |
| Key Reactions | Disproportionation, Oxidation, Bromination |
Stability and Decomposition
The primary challenge in working with this compound solutions is their limited stability. The principal decomposition pathway is disproportionation, where hypobromite ions (BrO⁻) react to form bromide (Br⁻) and bromate (BrO₃⁻) ions.[1]
3 NaOBr → 2 NaBr + NaBrO₃ [1]
The rate of this decomposition is significantly influenced by several factors, as detailed in Table 2.
Table 2: Factors Affecting the Stability of this compound Solutions
| Factor | Effect on Stability |
| Temperature | Increased temperature significantly accelerates the rate of disproportionation. Solutions are more stable at lower temperatures, ideally at or below 0°C. |
| pH | Decomposition is more rapid in acidic to neutral conditions. Stability is enhanced in alkaline solutions (pH > 9) where the hypobromite ion (OBr⁻) is the predominant species. The kinetics of disproportionation of hypobromous acid (HOBr), the protonated form of hypobromite, are second order with respect to HOBr and exhibit a maximum rate between pH 3 and 8.[4] |
| Concentration | Higher concentrations of this compound can lead to a faster rate of decomposition. |
| Light | Exposure to light, particularly UV radiation, can catalyze the decomposition of hypohalite solutions. |
Spectral Properties
The UV-Vis absorption spectrum of this compound is characterized by the absorbance of the hypobromite ion (OBr⁻). While a definitive, high-resolution spectrum with molar absorptivity data for the isolated this compound ion is not widely published, studies on related species provide insight. The electrolysis of bromide solutions, which generates hypobromous acid (HOBr), shows absorbance in the UV region. The corresponding absorbance for HOBr is reported to be approximately 0.89.[5] It is expected that the hypobromite ion will also absorb in the UV range, and the position and intensity of this absorption will be pH-dependent due to the equilibrium between HOBr and OBr⁻.
Experimental Protocols
Preparation of this compound Solution (In-situ)
This protocol is suitable for the immediate use of this compound in a chemical reaction, such as the Hofmann rearrangement.
Materials:
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Distilled water
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
Procedure:
-
Prepare a solution of sodium hydroxide in distilled water (e.g., 2.25 M, by dissolving 9.0 g of NaOH in 100 mL of water) in a flask equipped with a stir bar.
-
Cool the sodium hydroxide solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add bromine dropwise to the cold, stirring sodium hydroxide solution using a dropping funnel. A typical molar ratio of NaOH to Br₂ is 2.5:1. For the prepared NaOH solution, this would correspond to approximately 14.4 g (4.6 mL) of bromine.[6]
-
Maintain the temperature of the reaction mixture below 10°C throughout the addition of bromine.[1]
-
After the addition is complete, the resulting pale yellow solution of this compound is ready for immediate use.[3]
Determination of this compound Concentration by Iodometric Titration
This method determines the concentration of the oxidizing agent (hypobromite) in the solution.
Materials:
-
This compound solution (as prepared above)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Erlenmeyer flask
-
Burette
-
Pipettes
Procedure:
-
Pipette a known volume (e.g., 10.0 mL) of the this compound solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide (e.g., 1-2 g) to the flask and dissolve it by swirling.
-
Carefully add a small amount of glacial acetic acid (e.g., 5 mL) to acidify the solution. The solution should turn a dark yellow-brown color due to the liberation of iodine. OBr⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O
-
Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the molarity of the this compound solution using the stoichiometry of the reactions.
Key Reactions and Mechanisms
Formation and Decomposition of this compound
The formation of this compound from bromine and sodium hydroxide and its subsequent disproportionation are central to its chemistry.
Caption: Formation of this compound and its decomposition pathway.
Experimental Workflow for Preparation and Analysis
A typical workflow for preparing and analyzing a this compound solution involves several key steps.
Caption: A generalized experimental workflow for this compound.
Hofmann Rearrangement Mechanism
This compound is a key reagent in the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom.
Caption: Key steps in the Hofmann rearrangement mechanism.
Conclusion
This compound solutions are valuable reagents in organic synthesis, but their application requires a firm grasp of their physicochemical properties, particularly their inherent instability. By controlling factors such as temperature and pH, and by utilizing freshly prepared solutions, researchers can effectively harness the reactivity of this compound. The experimental protocols and reaction diagrams provided in this guide offer a foundational understanding for the safe and effective use of this important chemical entity in a research and development setting. Further quantitative studies on the stability of this compound solutions under a broader range of conditions would be a valuable contribution to the chemical literature.
References
Spectroscopic Characterization of Sodium Hypobromite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypobromite (NaBrO) is a reactive bromine compound with applications in organic synthesis and as a disinfectant. Despite its utility, detailed spectroscopic characterization in the scientific literature is sparse, primarily due to its inherent instability in solution. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, outlines detailed experimental protocols for its preparation, and discusses the expected spectroscopic features based on related compounds and theoretical principles. This document aims to serve as a foundational resource for researchers utilizing or studying this compound.
Introduction
This compound is the sodium salt of hypobromous acid. It is a strong oxidizing agent and is most commonly used as a reagent in organic chemistry, for instance, in the Hofmann rearrangement. Due to its tendency to disproportionate into sodium bromide and sodium bromate, it is typically prepared fresh in situ for immediate use. This instability presents a significant challenge for its isolation and comprehensive spectroscopic characterization. This guide synthesizes the limited available data and provides practical methodologies for its laboratory preparation and handling.
Spectroscopic Properties
UV-Visible Spectroscopy
Aqueous solutions of this compound are known to be pale yellow. This coloration is due to an electronic transition of the hypobromite ion (BrO⁻). The primary UV-Visible absorption maximum for aqueous hypobromite has been reported, providing a method for its spectrophotometric quantification.[1]
Vibrational Spectroscopy (Infrared and Raman)
To date, specific experimental infrared (IR) and Raman spectra for this compound have not been published in detail. However, the primary vibrational mode of interest for the hypobromite ion would be the O-Br stretching frequency. By analogy to other hypohalites and based on the masses of the oxygen and bromine atoms, this stretching vibration is expected to occur in the fingerprint region of the mid-infrared spectrum. The O-Br bond is polar, and therefore, its stretching vibration should be IR active. This mode is also expected to be Raman active due to the change in polarizability during the vibration.
Quantitative Spectroscopic Data
The following table summarizes the known quantitative spectroscopic data for the hypobromite ion.
| Spectroscopic Technique | Parameter | Value | Medium | Reference |
| UV-Visible Spectroscopy | λmax (Absorption Maximum) | 330 nm | Aqueous Solution | [1] |
| UV-Visible Spectroscopy | Molar Absorptivity (ε) | 280 M⁻¹cm⁻¹ | Aqueous Solution | [1] |
Experimental Protocols
Given that this compound is typically prepared and used in situ, a reliable and reproducible preparative method is crucial. The following protocols are adapted from established laboratory procedures.[2][3][4]
In-Situ Preparation of this compound Solution
This protocol describes the preparation of an aqueous solution of this compound for immediate use in a chemical reaction.
Materials:
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare a solution of sodium hydroxide in water (e.g., 36.0 g of NaOH in 225 mL of water).[3]
-
Cool the sodium hydroxide solution in an ice bath to a temperature between 0-5 °C.[1] It is critical to maintain a low temperature to minimize the disproportionation of the hypobromite.
-
While vigorously stirring the cooled NaOH solution, slowly add bromine dropwise.[2][3] For the quantities mentioned above, 57.5 g (18.5 mL) of bromine can be used.[3]
-
Continue stirring for a short period after the addition is complete, ensuring the reaction mixture remains cold.
-
The resulting pale yellow solution contains this compound and sodium bromide and is ready for immediate use.[2]
Chemical Reaction: Br₂ + 2NaOH → NaBrO + NaBr + H₂O
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the in-situ preparation of this compound.
Logical Relationship of Hypobromite Disproportionation
Caption: Disproportionation of this compound.
Conclusion
The spectroscopic characterization of this compound is an area that warrants further investigation, particularly through modern computational and experimental vibrational spectroscopy techniques. The instability of the compound remains the primary barrier to extensive study. However, the established UV-Visible absorption maximum provides a valuable tool for kinetic and quantitative studies. The provided experimental protocols offer a reliable method for the generation of this compound for synthetic applications. This guide serves as a current summary of the knowledge on the spectroscopic properties of this important reagent and a practical handbook for its use in the laboratory.
References
An In-depth Technical Guide to the Thermal Stability of Sodium Hypobromite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypobromite pentahydrate (NaOBr·5H₂O) is a crystalline inorganic compound with significant potential as a reagent in organic synthesis and as a disinfecting agent. However, its utility is often limited by its inherent thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound pentahydrate. Due to the limited availability of direct quantitative thermal analysis data for this specific compound, this guide leverages analogous data from its more extensively studied counterpart, sodium hypochlorite pentahydrate, to infer potential thermal behavior. This document also outlines generalized experimental protocols for conducting thermal analysis on unstable hydrated salts and presents visual representations of the decomposition pathway and experimental workflows.
Introduction
This compound, in its hydrated pentahydrate form (NaOBr·5H₂O), is a yellow-orange crystalline solid that is soluble in water.[1][2] It is the sodium salt of hypobromous acid and is analogous to the more commonly known sodium hypochlorite, the active ingredient in bleach.[1][2] The compound is known to be unstable, readily decomposing into sodium bromide (NaBr) and sodium bromate (NaBrO₃). This decomposition process is sensitive to temperature, making a thorough understanding of its thermal stability crucial for its safe handling, storage, and application, particularly in the context of pharmaceutical development where reaction conditions must be precisely controlled.
Physicochemical Properties
A summary of the key physicochemical properties of this compound pentahydrate is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | NaOBr·5H₂O | [1][2] |
| Molar Mass | 208.96 g/mol | - |
| Appearance | Yellow-orange crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Crystal Structure | Monoclinic | [1] |
Thermal Decomposition Pathway
The primary mode of thermal decomposition for this compound is disproportionation. In this reaction, the hypobromite ion (BrO⁻), where bromine is in the +1 oxidation state, is simultaneously oxidized and reduced to form bromate (BrO₃⁻, with bromine in the +5 oxidation state) and bromide (Br⁻, with bromine in the -1 oxidation state). The overall decomposition reaction is as follows:
3NaOBr → NaBrO₃ + 2NaBr
This process is generally understood to occur in a stepwise manner, although the precise intermediates and kinetics for the solid-state decomposition of the pentahydrate are not well-documented.
Caption: Proposed thermal decomposition pathway of this compound.
Thermal Stability Analysis: A Comparative Approach
Direct and detailed quantitative thermal analysis data (e.g., from Thermogravimetric Analysis - TGA or Differential Scanning Calorimetry - DSC) for this compound pentahydrate is scarce in peer-reviewed literature. However, valuable insights can be gleaned from studies on its chlorine analog, sodium hypochlorite pentahydrate (NaOCl·5H₂O), which is known to exhibit similar instability.
Inferred Thermal Behavior of this compound Pentahydrate
Based on qualitative descriptions, the decomposition of this compound pentahydrate begins at temperatures as low as 0°C and is reportedly complete within two days at this temperature. Some sources suggest decomposition starts around 40°C. This wide range indicates a high degree of thermal sensitivity.
Quantitative Data for Sodium Hypochlorite Pentahydrate
The thermal stability of sodium hypochlorite pentahydrate has been more thoroughly investigated. It is stable for extended periods when stored at low temperatures (e.g., below 7°C).[1] However, its decomposition accelerates significantly at elevated temperatures. For instance, at 20°C, a noticeable decrease in the concentration of available chlorine is observed within a week, and it decomposes markedly in its molten state around 30°C.[1]
The following table summarizes the stability of sodium hypochlorite pentahydrate at various temperatures, which can be used as a proxy to estimate the behavior of this compound pentahydrate, which is expected to be even less stable.
| Temperature (°C) | Stability of NaOCl·5H₂O | Inferred Stability of NaOBr·5H₂O |
| < 7 | Stable for over a year[1] | Likely stable for shorter periods |
| 20 | Decomposes over days to weeks[1] | Rapid decomposition expected |
| 30 | Decomposes markedly (molten state)[1] | Very rapid to explosive decomposition |
Experimental Protocols for Thermal Analysis
For researchers intending to perform thermal analysis on this compound pentahydrate or similarly unstable hydrated salts, the following generalized protocols for TGA and DSC are recommended. Extreme caution should be exercised due to the potential for rapid and exothermic decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt like NaOBr·5H₂O, TGA can be used to identify the temperature ranges for dehydration and subsequent decomposition.
Methodology:
-
Sample Preparation: A small, representative sample (typically 1-5 mg) is carefully weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Temperature Program: A linear heating rate of 5-10 °C/min is recommended. A slower heating rate can provide better resolution of thermal events. The temperature range should be from ambient to approximately 300°C to capture both dehydration and decomposition.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is crucial to prevent oxidative side reactions.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss. The first steps will likely correspond to the loss of water of hydration, and subsequent steps will indicate the decomposition of the anhydrous salt.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It can identify endothermic events (like melting and dehydration) and exothermic events (like decomposition).
Methodology:
-
Sample Preparation: A small sample (1-5 mg) is hermetically sealed in an aluminum or gold-plated pan to contain any evolved gases and prevent evaporation of water before the dehydration temperature is reached.
-
Instrument Setup:
-
Temperature Program: A heating rate of 5-10 °C/min is typical. The temperature range should be similar to that used for TGA.
-
Atmosphere: An inert atmosphere is used to purge the sample chamber.
-
-
Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks may represent the melting of the hydrate and the energy required for dehydration. Exothermic peaks will indicate the decomposition of the compound.
Caption: Generalized workflow for the thermal analysis of this compound pentahydrate.
Safety Considerations
Given the instability of this compound pentahydrate, the following safety precautions are paramount:
-
Storage: Store in a cool, dark, and dry place, preferably refrigerated. Avoid contact with organic materials, reducing agents, and metals.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Thermal Analysis: When performing thermal analysis, start with very small sample sizes to minimize the risk of a rapid exothermic event causing damage to the instrument.
Conclusion
While direct quantitative data on the thermal stability of this compound pentahydrate remains limited, a combination of qualitative observations and comparative analysis with its chlorine analog, sodium hypochlorite pentahydrate, provides a foundational understanding of its thermal behavior. The compound is highly sensitive to temperature and is expected to undergo dehydration followed by exothermic decomposition into sodium bromide and sodium bromate. The generalized experimental protocols provided herein offer a starting point for researchers to safely investigate the thermal properties of this and other unstable hydrated salts. Further research is warranted to fully characterize the thermal decomposition kinetics and mechanism of this compound pentahydrate to enable its broader and safer application in scientific and industrial settings.
References
The Degradation of Sodium Hypobromite: A Technical Guide to its Kinetics and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Sodium hypobromite (NaBrO), a bromine analog of sodium hypochlorite, is a reactive chemical species with applications in organic synthesis and as a disinfectant. However, its inherent instability in aqueous solutions presents challenges for its storage and application. This technical guide provides an in-depth analysis of the degradation kinetics and mechanisms of this compound, offering crucial data and experimental insights for professionals working with this compound.
Core Degradation Pathway: Disproportionation
The primary route of this compound degradation in aqueous solution is through a disproportionation reaction, where the hypobromite ion (BrO⁻) is simultaneously oxidized and reduced to form bromide (Br⁻) and bromate (BrO₃⁻) ions.[1][2][3] The overall stoichiometry of this reaction is:
3 NaOBr → 2 NaBr + NaBrO₃ [2]
The stability of this compound solutions is highly dependent on several factors, including pH, temperature, and concentration.[1]
Quantitative Kinetics of Degradation
The kinetics of hypobromous acid (HOBr), the protonated form of the hypobromite ion, have been studied in detail. The disproportionation reaction is second-order with respect to the total Br(I) concentration (HOBr + OBr⁻). The rate of degradation is significantly influenced by the pH of the solution.
A comprehensive study by Beckwith and Margerum (1997) provides key kinetic data at 25.0 °C. The rate expression for the degradation is given by:
-d[Br(I)]/dt = n{(c/(c + [H⁺])k₁ₐ + kₙ[B])[HOBr]² + k₁ₑ[OBr⁻]²} [3][4]
Where:
-
n is a stoichiometric factor that varies from 2 to 5 depending on the pH.
-
c is a ratio of rate constants equal to 0.03 M.
-
k₁ₐ is the second-order rate constant for the reaction of two HOBr molecules.
-
kₙ[B] represents the general-base-assisted pathway.
-
k₁ₑ is the second-order rate constant for the reaction of two OBr⁻ ions.
The following table summarizes the key kinetic parameters for the degradation of this compound at 25.0 °C.
| Parameter | Value | Conditions | Reference |
| k₁ₐ (HOBr + HOBr) | 2 x 10⁻³ M⁻¹s⁻¹ | pH 3-8 | [3][4] |
| k₁ₑ (OBr⁻ + OBr⁻) | 6 x 10⁻⁷ M⁻¹s⁻¹ | pH > 11 | [3][4] |
| kₙ (HPO₄²⁻ catalysis) | 0.05 M⁻²s⁻¹ | - | [3][4] |
| kₙ (CO₃²⁻ catalysis) | 0.33 M⁻²s⁻¹ | - | [3][4] |
The rate of disproportionation is at its maximum between pH 3 and 8.[3][4] Above pH 8, as the concentration of the less reactive hypobromite ion (OBr⁻) increases, the rate of degradation significantly decreases.[3][4] Below pH 3, the rate is also suppressed due to the reversibility of the initial steps in the degradation mechanism.[3][4]
While specific activation energy for the disproportionation of this compound was not found in the reviewed literature, related reactions have reported activation energies in the range of 58 to 95 kJ/mol under various conditions.[4]
Proposed Degradation Mechanism
The disproportionation of hypobromous acid is a multi-step process. The proposed mechanism involves the formation of intermediate bromine oxides. The following diagram illustrates the key steps in the degradation pathway.
Experimental Protocols
The following provides a generalized methodology for studying the kinetics of this compound degradation, based on the procedures described by Beckwith and Margerum (1997).
Materials and Solution Preparation
-
This compound Solution: Can be prepared by adding bromine (Br₂) to a cooled solution of sodium hydroxide (NaOH). The concentration of the resulting NaOBr solution can be determined by spectrophotometry or titration.
-
Buffers: Phosphate and carbonate buffers are used to maintain a constant pH throughout the experiment.
-
Reagents: Perchloric acid (HClO₄) and sodium hydroxide (NaOH) for pH adjustments. All solutions should be prepared using deionized water.
-
Low-Bromide Hypobromous Acid: For studies at low pH, bromide ions can be removed from the hypobromite solution by reaction with silver hydroxide (AgOH).[4]
Kinetic Measurements
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostated cell holder is used to monitor the reaction.
-
Wavelength Selection: The disappearance of hypobromite (or hypobromous acid) is typically monitored at a wavelength where it has a significant absorbance, for example, around 260 nm for HOBr.[4]
-
Experimental Procedure:
-
A buffered solution is brought to the desired temperature in the spectrophotometer cell.
-
The reaction is initiated by adding a small volume of a stock this compound solution to the buffer.
-
The absorbance is recorded as a function of time.
-
-
Data Analysis:
-
The absorbance data is converted to concentration using the Beer-Lambert law.
-
The reaction order and rate constants are determined by plotting the concentration data versus time (e.g., ln[NaOBr] vs. time for a first-order reaction, or 1/[NaOBr] vs. time for a second-order reaction) or by using integrated rate laws.
-
Workflow for Kinetic Analysis
The logical flow for conducting a kinetic study of this compound degradation is outlined below.
References
The Dawn of a New Halogen: A Technical History of the Discovery of Sodium Hypobromite
For centuries, the elemental family of halogens was thought to be complete with chlorine and iodine. However, the early 19th century, a period of fervent discovery in chemistry, would welcome a new member. The story of sodium hypobromite's discovery is intrinsically linked to the identification of bromine itself, a tale of keen observation and meticulous experimentation by the French chemist Antoine Jérôme Balard.
In 1826, Antoine Jérôme Balard, a young chemist from Montpellier, France, announced the discovery of a new element, which he named "muride," later changed to bromine at the suggestion of the French Academy of Sciences, derived from the Greek word "bromos" meaning stench.[1][2] His work, published in the prestigious Annales de Chimie et de Physique, detailed the isolation of this new element from the mother liquors of sea salt production.[3] It was within this seminal research that the first synthesis of a hypobromite salt, the potassium salt, was implicitly achieved, laying the direct conceptual and experimental groundwork for the discovery of this compound.
The First Synthesis: An Indirect Discovery
While Balard's primary goal was the isolation and characterization of elemental bromine, his procedures involved its reaction with alkaline solutions. In one of his methods to purify the newly discovered element, he treated an ether solution containing bromine with caustic potash (potassium hydroxide).[4] This reaction, a disproportionation of bromine in an alkaline medium, would have inevitably produced potassium hypobromite (KOBr) and potassium bromide (KBr) in solution.
The fundamental chemical reaction is as follows:
Br₂ + 2 KOH → KBr + KOBr + H₂O
Although Balard's focus was on the subsequent isolation of bromine, this documented step represents the first recorded instance of the synthesis of a hypobromite salt. The analogous reaction using caustic soda (sodium hydroxide) would yield this compound (NaOBr), and it is highly probable that Balard or his contemporaries performed this experiment as well, given the common availability and similar reactivity of the two alkalis.
Early Characterization and Subsequent Developments
Following Balard's groundbreaking discovery, the chemical properties of bromine and its compounds became a subject of intense investigation by chemists across Europe, including Justus von Liebig and Leopold Gmelin. The reactivity of bromine with alkalis was further explored, leading to a greater understanding of the formation of hypobromites and their subsequent disproportionation to bromates, particularly upon heating.
The in-situ formation of this compound became a valuable tool in organic synthesis. One of the most notable early applications was in the Hofmann Rearrangement , discovered by August Wilhelm von Hofmann in the latter half of the 19th century. This reaction utilizes this compound, formed by reacting bromine with sodium hydroxide, to convert primary amides into primary amines with one less carbon atom. The widespread use of this reaction solidified the importance of this compound as a key laboratory reagent.
Modern Understanding and Structural Elucidation
For nearly two centuries, the exact solid-state structure of simple hypohalite salts like this compound remained uncharacterized. It was not until 2021 that the first single-crystal X-ray diffraction structures of hypochlorite and hypobromite salts were reported, providing definitive insight into their solid-state geometry and supramolecular chemistry. This work, published "After 200 Years" of their common use, marked a significant milestone in understanding these fundamental inorganic compounds.
Experimental Protocols
Based on the historical accounts, the following protocols can be inferred for the early synthesis of this compound.
Inferred Protocol for the First Synthesis of a Hypobromite Salt (Balard, c. 1826)
Objective: To react the newly discovered bromine with an alkali.
Materials:
-
A solution of bromine in diethyl ether.
-
A solution of caustic potash (potassium hydroxide, KOH) or caustic soda (sodium hydroxide, NaOH).
Procedure:
-
A solution of elemental bromine dissolved in diethyl ether was prepared.
-
To this ethereal solution, an aqueous solution of caustic potash (or caustic soda) was added.
-
The mixture was agitated, likely by shaking in a stoppered vessel.
-
The reaction resulted in the decolorization of the bromine solution as it reacted with the alkali to form potassium (or sodium) bromide and potassium (or sodium) hypobromite, which are soluble in the aqueous layer.
Observations: The characteristic color of the bromine in the ether layer would have dissipated as it was consumed in the reaction with the aqueous alkali.
Protocol for the in-situ Generation of this compound for the Hofmann Rearrangement
Objective: To prepare an aqueous solution of this compound for immediate use as a reagent in organic synthesis.
Materials:
-
Elemental bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
Procedure:
-
A solution of sodium hydroxide is prepared by dissolving a known quantity of solid NaOH in water. The solution is typically cooled in an ice bath due to the exothermic nature of the dissolution and the subsequent reaction.
-
To the cold sodium hydroxide solution, elemental bromine is added dropwise with constant stirring.
-
The bromine reacts with the sodium hydroxide to form a pale yellow solution of this compound and sodium bromide.
Reaction Stoichiometry: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O
This solution is then used directly in the Hofmann rearrangement reaction.
Quantitative Data
Historical records from the early 19th century often lack the detailed quantitative data, such as precise yields and spectroscopic characterization, that are standard in modern chemical literature. The focus of early chemists like Balard was primarily on the qualitative description of new substances and their reactions.
| Parameter | Historical Data (c. 1826) | Modern Data |
| Yield | Not explicitly reported. | The reaction to form this compound is essentially quantitative in the cold. |
| Stability | Observed to be unstable, especially when heated. | Solutions are unstable and disproportionate to bromide and bromate, particularly at room temperature and in the presence of light. |
| Appearance | A decolorized aqueous solution (from the reaction of colored bromine). | Pale yellow aqueous solution. |
Signaling Pathways and Experimental Workflows
The discovery of this compound was a direct consequence of the discovery of bromine. The logical flow of this discovery and the subsequent application in the Hofmann rearrangement can be visualized as follows:
Caption: Logical flow from the discovery of bromine to the application of this compound.
The chemical pathway for the formation of this compound is a classic disproportionation reaction:
Caption: Disproportionation of bromine in sodium hydroxide to form this compound and sodium bromide.
References
Theoretical Perspectives on the Reactivity of Sodium Hypobromite: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypobromite (NaBrO) and its conjugate acid, hypobromous acid (HOBr), are highly reactive species utilized in a range of chemical transformations, most notably in the degradation of amides and the oxidation of various organic substrates. Understanding the theoretical underpinnings of their reactivity is crucial for predicting reaction outcomes, optimizing synthetic protocols, and elucidating mechanisms in biological systems. This guide provides a detailed overview of the theoretical and experimental studies that illuminate the electrophilic nature and reactivity of the hypobromite ion, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Core Concepts: The Electrophilic Nature of Hypobromite
The reactivity of this compound in aqueous solutions is intrinsically linked to the properties of hypobromous acid (HOBr), with which it exists in a pH-dependent equilibrium. Theoretical studies have focused on elucidating the electronic structure of HOBr to explain its potent reactivity.
Computational Evidence for Electrophilicity
A pivotal study combining experimental kinetics with theoretical calculations has demonstrated that the reactivity of HOBr is primarily governed by its strength as an electrophile rather than as a conventional oxidant.[1][2] This was theoretically substantiated by calculating the partial atomic charges on the bromine atom in HOBr and, for comparison, the chlorine atom in HOCl.
Computational Methodology: The theoretical calculations were performed to determine the distribution of electron density within the hypohalous acid molecules. The methodologies employed were:
-
Mulliken Population Analysis: A method to assign partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals.
-
CHelpG (Charges from Electrostatic Potentials using a Grid based method): This method calculates atomic charges by fitting them to the molecular electrostatic potential at a series of points surrounding the molecule, providing a more robust representation of the charge distribution.
These calculations revealed a significant positive partial charge on the bromine atom in HOBr, rendering it highly susceptible to nucleophilic attack. This inherent electrophilicity is the driving force behind its reactions with electron-rich organic molecules.[1][2]
Quantitative Analysis of Hypobromite Reactivity
The electrophilic character of hypobromous acid translates into rapid reaction kinetics with a variety of organic compounds. The following table summarizes key quantitative data from experimental studies, showcasing the high reactivity of HOBr, particularly in comparison to its chlorine analog, hypochlorous acid (HOCl).
| Substrate | Second-Order Rate Constant (k₂) for HOBr (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) for HOCl (M⁻¹s⁻¹) | Reference |
| Anisole | 2.3 x 10² | Non-reactive | [1][2] |
| Dansylglycine | 7.3 x 10⁶ | 5.2 x 10² | [1][2] |
| Salicylic Acid | 4.0 x 10⁴ | Non-reactive | [1][2] |
| 3-Hydroxybenzoic Acid | 5.9 x 10⁴ | 1.1 x 10¹ | [1][2] |
| Uridine | 1.3 x 10³ | Non-reactive | [1][2] |
Table 1: Comparative second-order rate constants for the reaction of hypobromous acid and hypochlorous acid with various organic substrates.
Key Reaction Pathways and Mechanisms
The reactivity of this compound is best illustrated through its participation in well-established organic reactions. The following sections detail the mechanisms of two such transformations.
The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This compound, typically generated in situ from bromine and sodium hydroxide, is the key reagent that facilitates this transformation. The reaction proceeds through an isocyanate intermediate.
Caption: Mechanism of the Hofmann Rearrangement.
The initial step involves the deprotonation of the primary amide by hydroxide, followed by an electrophilic attack of the resulting anion on hypobromite (or bromine) to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. Finally, hydrolysis of the isocyanate leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.
Electrophilic Addition to Alkenes: Halohydrin Formation
Hypobromous acid readily adds across the double bond of alkenes to form bromohydrins. This reaction is a cornerstone of electrophilic additions and highlights the electrophilic character of the bromine atom in HOBr.
Caption: Formation of a bromohydrin from an alkene.
The reaction is initiated by the electrophilic attack of the alkene's π-bond on the bromine atom of HOBr, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a water molecule (acting as a nucleophile) in an anti-addition fashion. A final deprotonation step yields the bromohydrin product.
Experimental Protocols for Kinetic Studies
The kinetic data presented in this guide are typically acquired using stopped-flow spectrophotometry. A brief overview of the experimental protocol is as follows:
-
Reagent Preparation:
-
A stock solution of this compound is prepared by adding a known concentration of bromine (Br₂) to a cold, stirred solution of sodium hydroxide (NaOH). The concentration of the resulting hypobromite is determined spectrophotometrically.
-
Solutions of the organic substrates are prepared in a suitable buffer to maintain a constant pH throughout the reaction.
-
-
Kinetic Measurements:
-
The reaction is initiated by rapidly mixing the hypobromite solution with the substrate solution in a stopped-flow instrument.
-
The progress of the reaction is monitored by observing the change in absorbance of a specific chromophore over time. This could be the disappearance of the substrate or the appearance of a product.
-
The temperature of the reaction is controlled using a thermostated cell holder.
-
-
Data Analysis:
-
Pseudo-first-order conditions are typically employed, with the concentration of one reactant (e.g., the substrate) in large excess over the other (hypobromite).
-
The observed pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the concentration of the excess reactant.
-
Conclusion and Future Outlook
While experimental studies have robustly characterized the high reactivity of this compound and its conjugate acid, there remains a notable gap in the literature regarding in-depth theoretical and computational investigations. The electrophilic nature of the bromine atom in HOBr, supported by atomic charge calculations, provides a solid theoretical foundation for its observed reactivity. However, detailed computational studies employing methods such as Density Functional Theory (DFT) to map reaction pathways, characterize transition states, and calculate activation energies for key reactions like the Hofmann rearrangement or additions to alkenes are scarce. Future research in this area would be invaluable for a more profound, quantitative understanding of hypobromite's reactivity, aiding in the predictive design of new synthetic methodologies and the elucidation of its role in complex chemical and biological systems.
References
sodium hypobromite CAS number and molecular formula
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium hypobromite, an inorganic compound with significant applications in chemical synthesis. This document details its chemical identity, physicochemical properties, a standard laboratory-scale synthesis protocol, and its role in the Hofmann rearrangement, a critical reaction in organic chemistry for the synthesis of amines.
Core Chemical Identifiers and Properties
This compound (NaBrO) is the sodium salt of hypobromous acid. It is a highly reactive and unstable compound, typically encountered as a yellow-orange aqueous solution or as its pentahydrate crystalline solid (NaOBr·5H₂O).[1][2] Its instability necessitates that it is often prepared in situ for immediate use in chemical reactions.[2][3]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| CAS Number | 13824-96-9 | |
| Molecular Formula | NaBrO | Anhydrous |
| NaBrO·5H₂O | Pentahydrate | |
| Molar Mass | 118.89 g/mol | Anhydrous[1] |
| Appearance | Yellow-orange solid | As pentahydrate[1][2] |
| Solubility in Water | Highly soluble (>50 g/100 mL at room temperature) | [4] |
| Density | 2.18 g/cm³ (pentahydrate at 20°C) | [4] |
| Stability | Unstable; decomposes at 0°C and disproportionates in solution to sodium bromide and sodium bromate.[5] | The disproportionation reaction is: 3 NaOBr → 2 NaBr + NaBrO₃.[2] |
| Crystal Structure | Monoclinic (pentahydrate) | [1][2] |
| Br-O Bond Length | 1.820 Å | [1][2] |
Experimental Protocol: Laboratory Synthesis of this compound Solution
The most common method for the preparation of this compound is the reaction of bromine with a cold, aqueous solution of sodium hydroxide.[2][5] The following protocol describes a typical laboratory-scale synthesis for generating an aqueous solution of this compound for immediate use.
Materials:
-
Sodium hydroxide (NaOH)
-
Liquid bromine (Br₂)
-
Deionized water
-
Ice bath
-
Three-neck round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
Prepare a 40% aqueous solution of sodium hydroxide. For example, dissolve 438 g of NaOH in water to make a total volume of 306 ml.
-
Place the sodium hydroxide solution in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Cool the flask in an ice-salt bath to between -8°C and -3°C.[5] It is critical to maintain a low temperature to prevent the disproportionation of the hypobromite product into sodium bromate.[5]
-
With vigorous stirring, slowly add liquid bromine (e.g., 314 g) dropwise from the dropping funnel.[5] The rate of addition should be controlled to ensure the reaction temperature does not rise above 0°C.[6]
-
The reaction is exothermic. Continuously monitor the temperature and adjust the addition rate accordingly.
-
The resulting yellow-orange solution contains this compound, along with sodium bromide as a byproduct, as shown in the reaction: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O.[2]
-
The freshly prepared this compound solution should be used immediately for subsequent reactions due to its inherent instability.
Application in Organic Synthesis: The Hofmann Rearrangement
This compound is a key reagent in the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction is particularly valuable in drug development and complex molecule synthesis for the introduction of amine functionalities. The this compound is typically formed in situ from bromine and sodium hydroxide.
The diagram below outlines the logical workflow of the Hofmann rearrangement mechanism initiated by this compound.
Caption: Workflow of the Hofmann rearrangement using this compound.
References
A Technical Guide to the Use of Sodium Hypobromite in Organic Synthesis: Addressing the Question of Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypobromite (NaBrO) is a potent oxidizing and brominating agent with significant applications in organic synthesis, most notably in the Hofmann rearrangement for the production of amines. Despite its utility in reactions involving organic molecules, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative data regarding the solubility of this compound in organic solvents. This technical guide addresses this knowledge gap by explaining the underlying chemical reasons for the scarcity of such data, primarily the compound's inherent instability. Instead of focusing on direct solubility, this document provides a practical, in-depth exploration of the standard methodologies for the in situ preparation of aqueous this compound solutions and their subsequent application in biphasic reaction systems common in organic chemistry. Detailed experimental protocols, reaction pathways, and key chemical properties are presented to equip researchers with the necessary knowledge for the effective and safe use of this important reagent.
The Challenge of this compound Solubility in Organic Solvents
A thorough investigation of chemical literature and databases indicates a lack of published quantitative data on the solubility of this compound in common organic solvents. This is not an accidental omission but rather a consequence of the intrinsic chemical properties of this compound.
-
Inherent Instability: this compound is significantly less stable than its chlorine analog, sodium hypochlorite.[1] It readily undergoes disproportionation, a reaction where the hypobromite ion (BrO⁻) reacts with itself to form bromide (Br⁻) and bromate (BrO₃⁻) ions.[2] This decomposition is accelerated by heat and neutral or acidic conditions. The most stable form of this compound is its pentahydrate (NaOBr·5H₂O), an orange-yellow solid that decomposes at approximately 40°C.[1] The inherent instability of the isolated solid makes its handling, storage, and subsequent dissolution in organic solvents impractical and often unnecessary for synthetic applications.
-
In Situ Preparation: Due to its instability, this compound is almost exclusively prepared in situ, meaning it is generated within the reaction mixture immediately before or during its intended use.[2][3] This is typically achieved by the reaction of bromine with a cold, aqueous solution of sodium hydroxide.[2] This method produces an aqueous solution of this compound, which can then be directly used for organic transformations.
Given these factors, the focus for researchers and chemists is not on dissolving solid this compound in organic solvents, but rather on effectively utilizing its aqueous solutions in reactions with organic substrates.
Physicochemical Properties of this compound
While data on its solubility in organic solvents is unavailable, its properties in aqueous media are well-documented.
| Property | Value | Source |
| Chemical Formula | NaOBr | [2][3] |
| Molar Mass | 118.893 g/mol | [2] |
| Common Form | Pentahydrate (NaOBr·5H₂O) | [1][2][3] |
| Appearance | Orange-yellow crystalline solid (pentahydrate) | [1][3] |
| Solubility in Water | Highly soluble; >50 g/100 mL at room temperature | [1] |
| Stability | Unstable; disproportionates to NaBr and NaBrO₃ | [1][2] |
| Crystal Structure | Monoclinic | [1][2] |
| Br-O Bond Length | 1.820 Å | [1][2] |
Experimental Protocols for In Situ Preparation of Aqueous this compound
The successful use of this compound in organic synthesis hinges on its correct preparation. Below are detailed protocols adapted from established literature.
General Laboratory Scale Preparation
This method is suitable for many common synthetic applications.
Procedure:
-
Prepare a solution of sodium hydroxide (NaOH) in water. A typical concentration involves dissolving 36.0 g (0.900 mole) of NaOH in 225 mL of water.[3][4]
-
Cool the NaOH solution in an ice bath to a temperature below 10°C.[5] For more sensitive reactions, cooling to between -8°C and -3°C is recommended to minimize the formation of sodium bromate.[3]
-
In a well-ventilated fume hood, add bromine (Br₂) dropwise to the cold, stirring NaOH solution. For the quantities mentioned above, 57.5 g (18.5 mL, 0.360 mole) of bromine is typically used.[3][4]
-
Maintain the temperature of the reaction mixture below the target temperature (e.g., 10°C or -3°C) throughout the addition of bromine.[3][5]
-
The resulting yellow-orange solution is the freshly prepared aqueous this compound, ready for immediate use.
Logical Workflow for In Situ Preparation of this compound
Caption: Workflow for the in situ preparation of aqueous this compound.
Applications in Organic Synthesis: The Hofmann Rearrangement
The primary application of aqueous this compound in organic synthesis is the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] This reaction is crucial in the synthesis of various pharmaceuticals and fine chemicals, including the synthesis of gabapentin.[6]
Reaction Mechanism: The reaction proceeds through several key steps:
-
N-Bromination: The primary amide is deprotonated by the hydroxide ion, and the resulting anion attacks the bromine of the hypobromite, forming an N-bromoamide intermediate.
-
Deprotonation: A second proton is removed from the nitrogen by a hydroxide ion, forming a bromoamide anion.
-
Rearrangement: The bromoamide anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, and the bromide ion is eliminated. This step forms an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed by the aqueous solution to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine.
Signaling Pathway of the Hofmann Rearrangement
Caption: Key intermediates in the Hofmann rearrangement using this compound.
Experimental Example: Synthesis of 3-Aminopyridine
A classic example of the Hofmann rearrangement is the synthesis of 3-aminopyridine from nicotinamide.[2] In this procedure, the aqueous solution of this compound is prepared and then reacted with nicotinamide. The reaction is typically biphasic, with the organic amide reacting with the aqueous hypobromite solution. Vigorous stirring is often necessary to ensure adequate mixing and reaction rates.
Conclusion
While the direct solubility of this compound in organic solvents is not a practical consideration for synthetic chemists due to its inherent instability, its utility in organic synthesis remains significant. The standard practice of in situ preparation in cold aqueous alkaline solutions provides a reactive and effective medium for a variety of transformations, most notably the Hofmann rearrangement. This guide provides the essential theoretical background and practical protocols for researchers to safely and effectively utilize aqueous this compound solutions in their work, thereby bridging the gap between the reagent's properties and its application in the synthesis of organic molecules. Researchers in drug development and organic synthesis should focus on optimizing biphasic reaction conditions rather than seeking to dissolve the unstable solid reagent in an organic phase.
References
Methodological & Application
In Situ Generation of Sodium Hypobromite for Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The in situ generation of sodium hypobromite (NaOBr) presents a convenient, efficient, and often safer alternative to the preparation and storage of the reagent itself. This powerful oxidizing agent finds widespread application in a variety of organic transformations, most notably in the Hofmann rearrangement for the synthesis of primary amines and the oxidation of alcohols to carbonyl compounds. This document provides detailed application notes and experimental protocols for the in situ generation and utilization of this compound in key organic synthetic methodologies.
Introduction
This compound is a highly effective reagent for several important functional group transformations in organic synthesis. However, solutions of this compound are unstable and tend to disproportionate. Preparing the reagent in situ from readily available and stable precursors circumvents this issue, offering greater convenience and reproducibility in synthetic procedures. The most common method for the in situ generation of this compound involves the reaction of bromine with a slight excess of aqueous sodium hydroxide. An alternative and often more practical approach for laboratory settings involves the use of a stable bromide salt, such as sodium bromide, in conjunction with an oxidizing agent like sodium hypochlorite (household bleach) or Oxone®. This document details protocols for these methods and their application in the Hofmann rearrangement and alcohol oxidation.
Key Applications and Protocols
Hofmann Rearrangement of Primary Amides
The Hofmann rearrangement is a classic and reliable method for the conversion of primary amides to primary amines with one fewer carbon atom. The reaction proceeds via an isocyanate intermediate, which is formed through the action of this compound on the primary amide.
General Reaction Scheme:
R-CH(OH)-R' + NaOBr (in situ) → R-C(=O)-R' + H₂O + NaBr
Application Notes: The Hofmann Rearrangement of Amides Using Sodium Hypobromite
Introduction
The Hofmann rearrangement, also known as the Hofmann degradation, is a robust and widely utilized organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation is of significant importance in synthetic organic chemistry and is a key step in the synthesis of numerous pharmaceuticals and fine chemicals. The reaction is typically carried out using sodium hypobromite (NaOBr), which is conveniently generated in situ by the reaction of bromine (Br₂) with a strong base like sodium hydroxide (NaOH).[3][4] The process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.[1][5] This method is particularly valuable for synthesizing alkyl, aryl, and heterocyclic amines.
Key Features:
-
Chain Shortening: The product amine contains one less carbon atom than the starting amide, as the carbonyl carbon is lost as carbon dioxide.[2][6]
-
Reagent: this compound is the classical and most common reagent, formed by mixing bromine and sodium hydroxide in an aqueous solution.[2]
-
Intermediate: The reaction proceeds through a critical isocyanate intermediate.[5][7]
-
Stereochemistry: If the migrating group (R group) is chiral, its stereochemical configuration is fully retained during the rearrangement.[3][8]
-
Scope: The reaction is applicable to a wide range of primary amides, including those with alkyl and aryl substituents.[1]
Reaction Mechanism
The mechanism of the Hofmann rearrangement using this compound is a well-established, multi-step process that occurs in a basic aqueous medium.
-
In Situ Reagent Formation: Sodium hydroxide reacts with bromine to form this compound.
-
N-Bromination: The primary amide reacts with the hypobromite, leading to the halogenation of the nitrogen atom to form an N-bromoamide intermediate.[5]
-
Deprotonation: The N-bromoamide is deprotonated by the strong base (NaOH) to yield an N-bromoamide anion.[1]
-
Rearrangement: In the rate-determining step, the N-bromoamide anion undergoes a concerted 1,2-shift. The R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously to form an isocyanate intermediate.[1][5]
-
Hydrolysis & Decarboxylation: The isocyanate is not typically isolated.[7] It reacts with water in a nucleophilic addition step to form a carbamic acid.[1] This carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[1][6]
Caption: The reaction mechanism of the Hofmann Rearrangement.
Applications in Drug Development and Chemical Synthesis
The Hofmann rearrangement is a cornerstone reaction in the synthesis of various pharmaceutical agents and important chemical building blocks.
-
Gabapentin Synthesis: This anticonvulsant and analgesic drug is synthesized via a process that includes a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide using an aqueous solution of this compound.[9]
-
Nicotinamide to 3-Aminopyridine: The conversion of nicotinamide (a form of vitamin B3) to 3-aminopyridine, a valuable building block in medicinal chemistry, is a classic example of this reaction.[10]
-
Mescaline Synthesis: The psychoactive alkaloid mescaline can be synthesized from 3,4,5-trimethoxyphenylpropionamide using the Hofmann rearrangement.[11]
-
Methylamine Production: On a laboratory scale, methylamine can be produced from acetamide and bromine gas through the Hofmann rearrangement.[12]
Experimental Protocols
The following protocol is a representative example for the synthesis of 3-Aminopyridine from Nicotinamide, adapted from a literature procedure.[10]
1. Preparation of this compound Solution (In Situ)
-
In a 2 L beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve sodium hydroxide (75 g, 1.87 moles) in 800 mL of water.
-
Cool the solution to 0°C.
-
Slowly add bromine (95.8 g, 0.6 mole) to the stirred NaOH solution while maintaining the temperature at or below 0°C.
2. Reaction with Amide
-
Once the hypobromite solution is prepared and at 0°C, add nicotinamide (60 g, 0.49 mole) all at once with vigorous stirring.
-
Continue stirring in the ice-salt bath for approximately 15 minutes until the solution becomes clear.
3. Rearrangement and Heating
-
Remove the ice-salt bath and replace it with a water bath pre-heated to 75°C.
-
Heat the reaction mixture to 70–75°C and maintain this temperature with stirring for 45 minutes to facilitate the rearrangement.
4. Workup and Extraction
-
Cool the solution to room temperature.
-
Saturate the solution with sodium chloride (approx. 170 g) to reduce the solubility of the organic product.
-
Extract the product using diethyl ether in a continuous extractor for 15–20 hours.
5. Purification
-
Dry the ether extract over sodium hydroxide pellets.
-
Filter the solution and remove the ether by distillation.
-
The crude product (yield: 39–41 g) can be further purified by recrystallization from a mixture of benzene and ligroin to yield pure 3-aminopyridine (yield: 30–33 g).[10]
Caption: A typical experimental workflow for the Hofmann Rearrangement.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 3-aminopyridine from nicotinamide as described in the protocol.
| Parameter | Value | Moles | Molar Ratio (vs. Amide) |
| Starting Material | |||
| Nicotinamide | 60 g | 0.49 mol | 1.0 |
| Reagents | |||
| Bromine (Br₂) | 95.8 g | 0.60 mol | 1.22 |
| Sodium Hydroxide (NaOH) | 75 g | 1.87 mol | 3.82 |
| Reaction Conditions | |||
| Initial Temperature | 0°C | - | - |
| Rearrangement Temperature | 70-75°C | - | - |
| Reaction Time (Heating) | 45 minutes | - | - |
| Product Yield | |||
| Crude 3-Aminopyridine | 39–41 g | - | 85–89% |
| Purified 3-Aminopyridine | 30–33 g | - | 65–71% |
Data sourced from Organic Syntheses, Coll. Vol. 4, p. 45 (1963).[10]
Safety and Handling
-
Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.
-
Sodium Hydroxide (NaOH): Sodium hydroxide is a strong base and is highly corrosive. It can cause severe burns. Use appropriate PPE, including gloves and eye protection. The dissolution of NaOH in water is highly exothermic and should be done with care, preferably in an ice bath.
-
Reaction Conditions: The reaction involves heating a strongly basic solution. Care should be taken to avoid splashing and to ensure controlled heating.
Variations and Alternative Reagents
While this compound is standard, other reagents can accomplish the Hofmann rearrangement, which can be advantageous for substrates sensitive to strongly basic or aqueous conditions.[3]
-
Sodium Hypochlorite (NaOCl): Can be used as a less hazardous alternative to bromine.[1][5]
-
Lead Tetraacetate (Pb(OAc)₄): Allows the reaction to be performed under mildly acidic conditions.[3]
-
Hypervalent Iodine Reagents: Reagents like PIDA (phenyliodine diacetate) or PIFA (phenyliodine bis(trifluoroacetate)) are effective under mild conditions and are considered greener alternatives.[3][5]
-
N-Bromosuccinimide (NBS): In combination with a base like DBU, NBS provides a mild system for the rearrangement.[1][5]
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistryscl.com [chemistryscl.com]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. youtube.com [youtube.com]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 11. Mescaline - Wikipedia [en.wikipedia.org]
- 12. Methylamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Primary Amines using Sodium Hypobromite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of primary amines from primary amides via the Hofmann rearrangement, utilizing sodium hypobromite as the key reagent. The Hofmann rearrangement is a reliable method for producing primary amines with one less carbon atom than the starting amide. This application note includes a comprehensive reaction mechanism, a detailed experimental protocol, and a summary of reaction parameters for various substrates, intended to guide researchers in the successful application of this synthetic transformation.
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The Hofmann rearrangement, named after its discoverer August Wilhelm von Hofmann, offers a robust method for the conversion of primary carboxamides into primary amines with the loss of one carbon atom.[1] The reaction typically proceeds by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide, which generates this compound in situ. This reagent facilitates the conversion of the primary amide into an intermediate isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.[1]
Reaction Mechanism
The Hofmann rearrangement proceeds through a multi-step mechanism:
-
N-Bromination: The reaction is initiated by the deprotonation of the primary amide by a hydroxide ion, followed by the reaction of the resulting anion with bromine to form an N-bromoamide intermediate.
-
Second Deprotonation: A second proton is abstracted from the nitrogen by the hydroxide ion, forming an N-bromoamide anion.
-
Rearrangement: The N-bromoamide anion undergoes a rearrangement where the alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous departure of the bromide ion. This concerted step results in the formation of an isocyanate intermediate.
-
Hydrolysis: The isocyanate intermediate is then attacked by water in a nucleophilic addition step to form a carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final primary amine product.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of primary amines from various primary amides using the Hofmann rearrangement.
General Procedure
The primary amide is typically dissolved or suspended in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath, and a solution of bromine in sodium hydroxide (forming this compound) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to facilitate the rearrangement and subsequent hydrolysis. The resulting primary amine is then isolated by extraction or distillation.
Example Protocol: Synthesis of Trimethylenediamine from Glutaramide
This protocol details the synthesis of trimethylenediamine from glutaramide, adapted from a literature procedure.
Materials:
-
Glutaramide (130 g, 1 mole)
-
Bromine (320 g, 2 moles)
-
Potassium Hydroxide (85%, 660 g, 10 moles)
-
Water (3 liters)
-
Hydrochloric Acid
-
Acetone
-
Metallic Sodium
Procedure:
-
A solution of 2 moles of bromine and 10 moles of potassium hydroxide in 3 liters of water is prepared and cooled to 0°C.
-
One mole of pure glutaramide is dissolved in the cold hypobromite solution.
-
The reaction mixture is allowed to warm to room temperature and then heated at 60°C for two hours.
-
After cooling, the solution is acidified with hydrochloric acid and evaporated to a small volume.
-
The precipitated inorganic salts are filtered off and washed with acetone.
-
The filtrate is evaporated to a paste.
-
An excess of crude potassium hydroxide is added to the paste, and the amine is distilled with water.
-
The distillate is dried over metallic sodium and then redistilled to yield pure trimethylenediamine.
Yield: 56 g (75% of theoretical).[2]
Data Presentation
The following table summarizes the reaction conditions and yields for the Hofmann rearrangement of various primary amides to their corresponding primary amines.
| Starting Amide | Product Amine | Reagents | Reaction Conditions | Yield (%) |
| Glutaramide | Trimethylenediamine | Br₂, KOH, H₂O | 0°C to RT, then 60°C for 2h | 75%[2] |
| Benzamide | Aniline | Br₂, NaOH, H₂O | Not specified in detail | High |
| Propanamide | Ethylamine | Br₂, KOH, H₂O | Heating | Good |
| Acetamide | Methylamine | Br₂, Base, H₂O | Not specified in detail | Good |
Note: While qualitative descriptions of "high" or "good" yields are found in the literature for some common transformations, specific quantitative data can vary based on the exact reaction conditions and scale.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a primary amine using the Hofmann rearrangement.
Conclusion
The Hofmann rearrangement using this compound is a versatile and effective method for the synthesis of primary amines from primary amides. The reaction is characterized by its tolerance of a variety of functional groups and generally provides good to excellent yields. The detailed protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of amine-containing molecules. Careful control of reaction temperature and stoichiometry is crucial for maximizing yield and purity.
References
Application Notes and Protocols: Sodium Hypobromite as a Reagent for Electrophilic Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypobromite (NaOBr) is a highly effective reagent for the electrophilic bromination of activated aromatic compounds.[1] Often generated in situ from the reaction of bromine with a base such as sodium hydroxide, it offers a convenient and milder alternative to using elemental bromine.[2] This method is particularly advantageous for the bromination of electron-rich substrates, including phenols, anilines, and their derivatives, which are common moieties in pharmaceutical compounds and organic synthesis intermediates. The in situ generation of the reactive species minimizes the handling of hazardous liquid bromine and allows for better control of the reaction.
Applications in Electrophilic Bromination
This compound is primarily used for the regioselective bromination of activated aromatic rings. The hydroxyl and amino groups of phenols and anilines, respectively, are strong activating groups that direct the electrophilic substitution to the ortho and para positions.[1] Due to the high reactivity of these substrates, reactions with this compound are typically rapid and proceed under mild conditions.
The regioselectivity of the bromination can be influenced by the substituents already present on the aromatic ring and the reaction conditions. For instance, in para-substituted phenols, bromination occurs at the ortho position.
Data Presentation: Regioselective Bromination of Substituted Phenols
The following table summarizes representative yields for the monobromination of various substituted phenols using brominating systems that generate an electrophilic bromine species, similar to this compound. The data illustrates the typical efficiency and regioselectivity of such reactions.
| Substrate (para-Substituted Phenol) | Product (ortho-Brominated) | Yield (%) |
| 4-Methylphenol | 2-Bromo-4-methylphenol | 84 |
| 4-Fluorophenol | 2-Bromo-4-fluorophenol | 89 |
| 4-Chlorophenol | 2-Bromo-4-chlorophenol | 78 |
| 4-Bromophenol | 2,4-Dibromophenol | 67 |
| 4-Trifluoromethylphenol | 2-Bromo-4-(trifluoromethyl)phenol | 71 |
| Vanillin | 5-Bromovanillin | >95 |
Note: The yields presented are based on studies using N-bromosuccinimide (NBS) or KBr with an oxidant, which are expected to show similar reactivity and selectivity trends to this compound.[2][3]
Experimental Protocols
Protocol 1: In Situ Preparation of this compound Solution
This protocol describes the preparation of an aqueous solution of this compound for immediate use in electrophilic bromination reactions.
Materials:
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice
-
Deionized water
Procedure:
-
Prepare a cold solution of sodium hydroxide by dissolving 1.6 g of NaOH in 10 g of a mixture of ice and water in a suitable reaction vessel.
-
While maintaining the temperature of the solution below 10 °C using an ice bath, slowly add 3.2 g of bromine with constant stirring.
-
Continue stirring the mixture at a low temperature until all the bromine has dissolved, resulting in a clear, yellow-orange solution of this compound. This solution should be used immediately.
Protocol 2: Electrophilic Bromination of 4-Methylphenol
This protocol details the monobromination of 4-methylphenol at the ortho position using the freshly prepared this compound solution.
Materials:
-
4-Methylphenol
-
This compound solution (from Protocol 1)
-
Sodium bisulfite (NaHSO₃) solution
-
Hydrochloric acid (HCl), 2 N
-
Ether
-
Deionized water
Procedure:
-
Dissolve 1.08 g (0.01 mol) of 4-methylphenol in a suitable solvent in a reaction flask.
-
With vigorous stirring, add the cold this compound solution dropwise to the 4-methylphenol solution while maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 4 hours.
-
Upon completion of the reaction, add water and ether to the mixture and transfer it to a separatory funnel.
-
Separate the aqueous and organic layers. Treat the aqueous layer with a sufficient amount of sodium bisulfite solution to quench any unreacted bromine.
-
Acidify the aqueous layer with 2 N hydrochloric acid to precipitate the crude 2-bromo-4-methylphenol.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the bromination of 4-methylphenol.
References
Application Notes and Protocols: Sodium Hypobromite in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypobromite (NaBrO) is a powerful oxidizing agent and disinfectant with several applications in wastewater treatment.[1][2] It is the bromine analogue of sodium hypochlorite (bleach) and is often generated in situ by reacting sodium bromide with an oxidant like sodium hypochlorite or chlorine.[3] This in-situ generation is a common practice due to the lower stability of this compound compared to its chlorine counterpart.[1] Stabilized this compound solutions have also been developed to enhance their shelf-life and efficacy, particularly in controlling biofouling. This document provides detailed application notes and experimental protocols for the use of this compound in wastewater treatment, focusing on disinfection, oxidation of pollutants, and biofouling control.
Applications in Wastewater Treatment
Disinfection
This compound is an effective biocide for the disinfection of wastewater, demonstrating high efficacy against a broad spectrum of microorganisms.[1] Its reactivity, often greater than sodium hypochlorite, allows for rapid inactivation of pathogens.[1]
Key Advantages:
-
High Efficacy: Demonstrates slightly higher disinfection efficiency compared to sodium hypochlorite.[1]
-
Performance at Higher pH: More effective than chlorine in alkaline conditions, which is relevant for many industrial wastewaters.
Oxidation of Pollutants
This compound is a potent oxidizing agent capable of degrading a variety of organic and inorganic pollutants present in wastewater.
-
Organic Matter: It can effectively oxidize organic matter in wastewater.[1] This is particularly useful in treating effluents with high organic loads.
-
Nitrogenous Compounds: this compound is used to remove nitrogenous organic compounds, such as urea, from water streams.[4]
-
Phenolic Compounds: As a strong oxidant, it is expected to be effective in the degradation of phenolic compounds, which are common in industrial wastewater.
Biofouling Control
Biofouling, the accumulation of microorganisms on surfaces, is a significant issue in wastewater treatment systems, particularly in membrane bioreactors (MBRs) and cooling towers. Stabilized this compound has shown considerable promise in controlling biofouling.
-
Membrane Biofouling: Pre-disinfection with stabilized hypobromite can inhibit membrane fouling in reverse osmosis (RO) systems.[5]
-
Cooling Towers: It is an effective biocide for controlling microbial growth and biofilm formation in industrial cooling water systems.[6][7]
Quantitative Data
The following tables summarize quantitative data regarding the performance of this compound in various wastewater treatment applications.
Table 1: Comparison of Disinfection Efficacy
| Disinfectant | Application | Target Organism/Parameter | Dosage | Contact Time | Removal Efficiency | Reference |
| This compound (NaBr) | Marine Biofouling | Biofilm Cell Count | 0.6 mg/L | 138 min | 97.36% | [1] |
| Sodium Hypochlorite (NaClO) | Marine Biofouling | Biofilm Cell Count | 0.6 mg/L | 138 min | 95.83% | [1] |
| Stabilized Hypobromite | Seawater RO Pre-treatment | Bacterial Counts | 5 mg-Cl2/L | - | 99.32% | [5] |
| Chlorine | Seawater RO Pre-treatment | Bacterial Counts | 5 mg-Cl2/L | - | 49.47% | [5] |
Table 2: Disinfection Byproduct (DBP) Formation
| Disinfectant | Water Matrix | DBP Measured | Dosage | DBP Concentration | Reference |
| Stabilized Hypobromite | Seawater | Trihalomethanes (THMs) | 5 mg-Cl2/L | 55 µg/L | [5] |
| Stabilized Hypobromite | Seawater | Haloacetic Acids (HAAs) | 5 mg-Cl2/L | 29 µg/L | [5] |
| Stabilized Hypobromite | Seawater | Bromate | 5 mg-Cl2/L | <10 µg/L | [5] |
| Chlorine | Seawater | Trihalomethanes (THMs) | 5 mg-Cl2/L | 80 µg/L | [5] |
| Chlorine | Seawater | Haloacetic Acids (HAAs) | 5 mg-Cl2/L | 74 µg/L | [5] |
| Chlorine | Seawater | Bromate | 5 mg-Cl2/L | 50 µg/L | [5] |
| Stabilized Hypobromite | Treated Wastewater | N-nitrosodimethylamine (NDMA) | - | Negligible | [5] |
| Chloramine | Treated Wastewater | N-nitrosodimethylamine (NDMA) | - | Significantly higher than hypobromite | [5] |
Experimental Protocols
Protocol for In-Situ Generation of this compound
This protocol describes the laboratory-scale preparation of a this compound solution for experimental use.
Materials:
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glass beaker and graduated cylinders
Procedure:
-
Prepare a solution of sodium hydroxide in distilled water. For example, dissolve 36.0 g of NaOH in 225 ml of water.
-
Cool the NaOH solution in an ice bath to maintain a low temperature.
-
While stirring vigorously, slowly add bromine to the cold NaOH solution. For the example above, 57.5 g (18.5 ml) of bromine would be added dropwise.
-
Continue stirring until all the bromine has dissolved and the solution becomes a pale yellow color.
-
The resulting solution contains this compound and sodium bromide and is ready for immediate use in wastewater treatment experiments.[3]
Safety Precautions: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol for Evaluating Disinfection Efficacy
This protocol outlines a method to assess the disinfection efficiency of this compound against target microorganisms in a wastewater sample.
Materials:
-
Wastewater sample
-
This compound solution (prepared in-situ or stabilized)
-
Sterile glassware (flasks, pipettes)
-
Incubator
-
Culture media for target microorganisms (e.g., m-Endo agar for coliforms)
-
Filtration apparatus and sterile membrane filters (0.45 µm)
-
Sodium thiosulfate solution (neutralizing agent)
Procedure:
-
Sample Preparation: Collect a representative wastewater sample. If necessary, dechlorinate the sample before the experiment.
-
Inoculation (Optional): If the initial concentration of the target microorganism is low, the sample can be spiked with a known concentration of a laboratory culture.
-
Disinfection:
-
Dispense equal volumes of the wastewater sample into a series of sterile flasks.
-
Add varying doses of the this compound solution to the flasks. Include a control flask with no disinfectant.
-
Record the initial disinfectant concentration.
-
-
Contact Time: Allow the disinfectant to react for a predetermined set of contact times (e.g., 10, 20, 30, 60 minutes).
-
Neutralization: After each contact time, add a specific volume of sodium thiosulfate solution to a sample from each flask to quench the disinfectant action.
-
Microbial Enumeration:
-
Perform serial dilutions of the neutralized samples.
-
Filter known volumes of the dilutions through sterile membrane filters.
-
Place the filters onto the surface of the appropriate culture medium.
-
-
Incubation: Incubate the plates at the recommended temperature and time for the target microorganism.
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the concentration of the microorganism in the original sample (CFU/100 mL).
-
Calculate the log reduction in microbial concentration for each disinfectant dose and contact time compared to the control.
-
Protocol for Determining NDMA Formation Potential
This protocol provides a method to assess the potential of a wastewater sample to form N-nitrosodimethylamine (NDMA) upon treatment with this compound.
Materials:
-
Wastewater sample
-
This compound solution
-
Amber glass vials with screw caps
-
Sodium thiosulfate
-
Solid Phase Extraction (SPE) cartridges for NDMA
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: Collect the wastewater sample and filter it to remove suspended solids.
-
Formation Potential Test:
-
Add a specific dose of this compound to the wastewater sample in an amber glass vial. The dosage should be representative of typical treatment conditions.
-
Incubate the sample in the dark at a controlled temperature for a specified period (e.g., 24 hours) to allow for the formation of NDMA.
-
-
Quenching: After incubation, add sodium thiosulfate to the sample to stop any further reaction.
-
Sample Extraction:
-
Extract the NDMA from the water sample using SPE cartridges according to the manufacturer's instructions.
-
Elute the NDMA from the cartridge with an appropriate solvent (e.g., dichloromethane).
-
-
Analysis:
-
Concentrate the eluate to a small volume.
-
Analyze the concentrated extract for NDMA using GC-MS or LC-MS/MS.
-
-
Data Interpretation: The measured concentration of NDMA represents the formation potential of the wastewater sample under the tested conditions.
Signaling Pathways and Experimental Workflows
In-Situ Generation of this compound
The following diagram illustrates the chemical reaction for the in-situ generation of this compound from sodium bromide and sodium hypochlorite.
Caption: In-situ generation of this compound.
Disinfection Mechanism of this compound
The disinfection mechanism of this compound involves the disruption of essential cellular processes in microorganisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Method to Measure Disinfectant Product Efficacy [protocols.io]
- 3. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To: Controlling Biofilm in Cooling Towers - All Kote Lining, Inc. [allkoteliningincaz.com]
- 7. Biological Fouling Control in Cooling Tower Circulating Water Systems [hmcoolingtower.com]
Application Notes and Protocols for the Oxidation of Organic Pollutants using Sodium Hypobromite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypobromite (NaBrO) is a powerful oxidizing agent that shows significant promise in the degradation of a wide range of organic pollutants. As the bromine analog of sodium hypochlorite (the active ingredient in bleach), it offers potent reactivity for the cleavage of complex organic molecules, including dyes, phenols, and pesticides. This document provides detailed application notes and protocols for the use of this compound in the oxidative degradation of these contaminants. The information is intended to guide researchers in developing and implementing effective water treatment and decontamination strategies.
Data Presentation
The following tables summarize the quantitative data on the degradation of various organic pollutants using different oxidative methods. While specific data for this compound is limited in publicly available literature, the data for analogous processes such as chlorination and advanced oxidation processes provide a valuable reference for expected efficacy.
| Pollutant Class | Example Pollutant | Oxidizing Agent | Degradation Efficiency (%) | Reaction Time | Reference |
| Triphenylmethane Dyes | Malachite Green | UV/H₂O₂ | 100% | 60 min | [1] |
| Phenolic Compounds | Phenol | Sodium Hypochlorite | (Kinetics Studied) | - | |
| Organophosphate Pesticides | Phorate, Disulfoton | Chlorination | Formation of stable oxons | 72 hours |
| Pollutant | Initial Concentration (mg/L) | Oxidizing System | Catalyst/Conditions | Rate Constant (k) | Degradation (%) | Time (min) | Reference |
| Malachite Green | 10 | UV/H₂O₂ | pH 6.0 | - | 100 | 60 | [1] |
| Malachite Green | 10 | UV/H₂O₂/Fe²⁺ | pH 3.0, [Fe²⁺]₀ = 2.5 mg/L | - | 100 | 30 | [1] |
| Malachite Green | 2.5 - 20 | UV/H₂O₂ | [H₂O₂]₀ = 10 mM | 0.3884 - 0.1180 min⁻¹ | - | - | [1] |
| Azo Dyes | Various | Photocatalysis | - | Pseudo-first order | - | - |
Experimental Protocols
Preparation of this compound Solution
A freshly prepared solution of this compound is recommended for optimal reactivity.
Materials:
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Distilled water
-
Ice bath
Procedure:
-
Prepare a 1 M solution of sodium hydroxide by dissolving 40 g of NaOH in 1 L of distilled water.
-
Cool the NaOH solution in an ice bath.
-
Slowly add bromine to the cold NaOH solution with constant stirring. The molar ratio of NaOH to Br₂ should be 2:1. For example, to 100 mL of 1 M NaOH, add 2.5 mL of bromine.
-
The solution will turn a yellow-orange color, indicating the formation of this compound according to the following reaction: 2NaOH + Br₂ → NaBrO + NaBr + H₂O
-
Use the freshly prepared solution for the oxidation experiments.
General Protocol for Oxidation of Organic Pollutants
This protocol provides a general framework for the degradation of organic pollutants in an aqueous solution.
Materials:
-
Stock solution of the target organic pollutant
-
Freshly prepared this compound solution
-
pH meter
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching the reaction)
Procedure:
-
Prepare a known concentration of the organic pollutant in distilled water.
-
Adjust the pH of the pollutant solution as required. The efficiency of oxidation can be pH-dependent.
-
In a reaction vessel, add a specific volume of the pollutant solution.
-
Initiate the reaction by adding a predetermined volume of the this compound solution. The concentration of the oxidant should be optimized for the specific pollutant.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a small amount of sodium thiosulfate solution. This will consume the unreacted hypobromite.
-
Analyze the concentration of the remaining organic pollutant using a suitable analytical method. For colored compounds like dyes, UV-Vis spectrophotometry can be used to monitor the decrease in absorbance at the wavelength of maximum absorbance (λmax). For other organic pollutants, HPLC is a more specific and quantitative method.
-
Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.
Analytical Protocol: Monitoring Dye Degradation by UV-Vis Spectrophotometry
Procedure:
-
Determine the λmax of the dye solution by scanning its absorbance spectrum before adding the oxidant.
-
For each quenched aliquot, measure the absorbance at the λmax.
-
Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of the dye at each time point.
Analytical Protocol: Monitoring Pollutant Degradation by HPLC
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the simultaneous quantification of various organic contaminants.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will depend on the pollutants being analyzed.
-
Detector: Diode Array Detector (DAD) or UV detector set at a wavelength suitable for the analyte(s).
-
Injection Volume: 20 µL
-
Flow Rate: 1 mL/min
Procedure:
-
Filter the quenched samples through a 0.22 µm syringe filter before injection into the HPLC system.
-
Run a standard of the pollutant to determine its retention time.
-
Inject the samples and quantify the pollutant concentration by comparing the peak area to a calibration curve.
Visualizations
Signaling Pathway: Proposed Mechanism for Azo Dye Degradation
The degradation of azo dyes by hypohalites is believed to involve an initial electrophilic attack on the azo linkage.
Caption: Proposed mechanism of azo dye degradation by hypobromite.
Experimental Workflow: Organic Pollutant Degradation
The following diagram outlines the general workflow for an experiment investigating the degradation of an organic pollutant by this compound.
Caption: Experimental workflow for organic pollutant degradation.
Safety Precautions
This compound is a strong oxidizing agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling bromine.
-
Incompatible Materials: Avoid contact with acids, as this can release toxic bromine gas.
-
Storage: Store this compound solutions in a cool, dark place, as they can decompose over time, especially when exposed to light and heat.
-
Waste Disposal: Dispose of waste according to institutional and local regulations. Unreacted this compound should be neutralized with a reducing agent like sodium thiosulfate before disposal.
References
Application of Sodium Hypobromite in the Mechanical Analysis of Soils: A Detailed Guide
Application Notes
The accurate determination of soil particle size distribution, or mechanical analysis, is fundamental to soil science. A critical preparatory step in this analysis is the removal of soil organic matter (SOM), which can otherwise bind mineral particles together, leading to inaccurate measurements. While hydrogen peroxide has traditionally been the reagent of choice for SOM oxidation, its application can be problematic for certain soil types, particularly those rich in manganese dioxide or with high organic content.
Sodium hypobromite (NaBrO) offers a robust alternative for the removal of organic matter. This reagent provides rapid and efficient oxidation of SOM at room temperature, avoiding the need for heating which can potentially alter clay mineral structures.[1] The use of this compound is particularly advantageous for soils where hydrogen peroxide is catalytically decomposed by manganese dioxide, rendering the oxidation process tedious and inefficient.[1] Furthermore, the reagents for preparing this compound are generally more stable and cost-effective, especially in tropical regions.[1]
This document provides a detailed protocol for the use of this compound as a pretreatment for the mechanical analysis of soils, along with a comparison of its efficacy against other methods.
Experimental Protocols
Protocol for the Removal of Soil Organic Matter using this compound
This protocol is adapted from the method developed by E. Troell.[1]
Materials:
-
Air-dried soil sample
-
1 M Sodium Hydroxide (NaOH) solution
-
Liquid Bromine (Br₂)
-
Beakers
-
Shaker
-
Filter paper (e.g., Whatman No. 50)
-
Funnel
-
Wash bottle with distilled water
-
Dilute ammonia solution
Procedure:
-
Sample Preparation: Weigh 10 g of air-dried soil into a beaker.
-
Preparation of this compound Solution: In a fume hood, freshly prepare the this compound solution by adding 2.5 mL of liquid bromine to 100 mL of cold 1 M NaOH solution. The bromine should dissolve after a few seconds of shaking.
-
Initial Oxidation: Add 100 mL of the freshly prepared this compound solution to the soil sample in the beaker.
-
Shaking: Shake the mixture intermittently for approximately 2 hours.
-
Secondary Oxidation: Add a second 100 mL aliquot of the this compound solution and allow the mixture to stand overnight. For soils with lower organic matter content, an oxidation period of 4-5 hours may be sufficient.
-
Removal of Excess Hypobromite: After the oxidation is complete, add dilute ammonia solution to neutralize any excess hypobromite. This step is crucial to prevent the degradation of the filter paper in the subsequent step.
-
Filtration and Washing: Collect the soil on a hardened filter paper and wash thoroughly with distilled water to remove soluble salts.
-
Dispersion: The treated soil is now ready for mechanical analysis (e.g., pipette or hydrometer method) and should be transferred to a dispersion cup with a suitable dispersing agent (e.g., sodium hexametaphosphate).
Experimental Workflow
Caption: Experimental workflow for soil organic matter removal using this compound.
Importance of Organic Matter Removal
Soil organic matter acts as a binding agent, aggregating sand, silt, and clay particles into larger structures. For an accurate mechanical analysis that determines the primary particle size distribution, these aggregates must be broken down into their individual components. Failure to remove organic matter can lead to an underestimation of the clay fraction and an overestimation of the silt and sand fractions.
Caption: The critical role of organic matter removal for accurate soil analysis.
Quantitative Data Presentation
The following table presents a representative comparison of the mechanical analysis of various soil types using the this compound method, the then-standard International A method (which used hydrogen peroxide), and a method with no oxidative pretreatment. The data illustrates the effectiveness of this compound in achieving a higher degree of dispersion, as indicated by the generally higher clay percentages.
| Soil Type | Treatment Method | Coarse Sand (%) | Fine Sand (%) | Silt (%) | Clay (%) |
| Rothamsted Soil | This compound | 25.5 | 28.3 | 19.8 | 26.4 |
| International A (H₂O₂) | 26.1 | 28.9 | 20.1 | 24.9 | |
| No Pretreatment | 27.8 | 30.5 | 21.3 | 20.4 | |
| Sudan Gezira Soil | This compound | 2.1 | 15.4 | 25.3 | 57.2 |
| International A (H₂O₂) | 2.3 | 16.8 | 28.1 | 52.8 | |
| No Pretreatment | 3.5 | 20.1 | 35.6 | 40.8 | |
| Black Cotton Soil | This compound | 4.2 | 18.9 | 30.1 | 46.8 |
| International A (H₂O₂) | 4.8 | 20.3 | 32.5 | 42.4 | |
| No Pretreatment | 6.1 | 24.5 | 38.2 | 31.2 |
This table is a representative summary based on the findings of E. Troell (1931) in "The use of this compound for the Oxidation of Organic Matter in the Mechanical Analysis of Soils," The Journal of Agricultural Science.
References
Application Notes and Protocols: Sodium Hypobromite as a Disinfectant in Industrial Water Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium hypobromite as a disinfectant in industrial water systems. The document details its mechanism of action, offers a comparative analysis with sodium hypochlorite, and provides standardized protocols for evaluating its efficacy.
Introduction to this compound Disinfection
This compound (NaOBr) is a powerful oxidizing biocide increasingly utilized for microbial control in industrial water systems, such as cooling towers, heat exchangers, and industrial process waters. It is typically generated in situ by combining a source of bromide ions (e.g., sodium bromide) with an oxidizing agent, most commonly sodium hypochlorite. This process yields hypobromous acid (HOBr), the primary biocidal agent.
The key advantage of this compound lies in the chemical properties of hypobromous acid. Compared to hypochlorous acid (HOCl) from sodium hypochlorite, HOBr is a more effective biocide at the higher pH levels typically found in industrial water systems. This is due to its higher dissociation constant (pKa), which allows it to remain in its more potent acidic form over a broader pH range.
Mechanism of Action
The primary mode of action for this compound is the oxidative damage of microbial cells by its active form, hypobromous acid (HOBr). This process involves several key interactions with cellular components:
-
Reaction with Proteins: HOBr reacts rapidly with various amino acid residues in proteins, particularly cysteine, tryptophan, methionine, and histidine. This oxidation leads to the disruption of protein structure and function, inactivating critical enzymes and compromising cellular processes.
-
Lipid Oxidation: Hypobromous acid can attack the unsaturated fatty acids present in bacterial cell membranes and phospholipids. This interaction leads to the formation of bromohydrins and bromamines, which can disrupt membrane integrity, leading to increased permeability and eventual cell lysis.
-
Nucleic Acid Damage: While less reactive with nucleic acids than with proteins and lipids, HOBr can still cause damage to DNA and RNA. This can occur through reactions with the nucleotide bases, leading to mutations and inhibition of replication and transcription.
The multi-targeted nature of hypobromous acid's attack makes it an effective broad-spectrum biocide, active against bacteria, algae, and fungi.
Data Presentation: Comparative Efficacy
The following tables summarize the comparative efficacy of this compound and sodium hypochlorite against common industrial water system microorganisms. It is important to note that the efficacy of these disinfectants is highly dependent on factors such as pH, temperature, organic load, and the presence of biofilms.
Table 1: General Comparison of Hypochlorite and Hypobromite
| Feature | Sodium Hypochlorite (NaOCl) | This compound (NaOBr) |
| Active Form | Hypochlorous Acid (HOCl) | Hypobromous Acid (HOBr) |
| Optimal pH Range | 6.0 - 7.5 | 7.5 - 9.0 |
| Efficacy in Alkaline Water | Reduced | High |
| Reactivity with Ammonia | Forms stable chloramines (less effective) | Forms unstable bromamines that revert to HOBr |
| Corrosivity | Can be corrosive to some metals | Generally less corrosive than chlorine at equivalent concentrations |
Table 2: Biocidal Efficacy Against Pseudomonas aeruginosa
| Disinfectant | Concentration (ppm) | Contact Time (min) | Log Reduction | Reference |
| Sodium Hypochlorite | 200 | 10 | 5.1 | [1] |
| Sodium Hypochlorite | 100 | 10 | 3.3 | [1] |
| Sodium Hypochlorite | 50 | 5 | 0.69 | [1] |
| Sodium Hypochlorite + Hydrogen Peroxide | Equivalent to test concentrations | 1 | 5-6 | [2] |
| Sodium Hypochlorite + Hydrogen Peroxide | Equivalent to test concentrations | 5 | 7 | [2] |
Table 3: CT Values for 99% (2-log) Inactivation of Legionella pneumophila
| Disinfectant | pH | Temperature (°C) | CT Value (mg·min/L) |
| Free Chlorine (from NaOCl) | 7.2 - 8.3 | 20 | < 1 |
| Free Chlorine (from NaOCl) | 7.2 - 8.3 | 4 | < 2.5 |
Experimental Protocols
The following protocols are based on the ASTM E645: Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems .[1][3][4][5][6] These protocols are intended as a guideline and should be adapted to the specific research needs and safety protocols of your laboratory.
Preparation of Materials
-
Test Microorganisms: Cultures of relevant microorganisms, such as Legionella pneumophila and Pseudomonas aeruginosa, should be prepared according to standard microbiological techniques.
-
Cooling Water Matrix: Use either sterile synthetic cooling water with a defined chemical composition or filtered and sterilized water from an industrial cooling tower.
-
Biocide Stock Solutions: Prepare concentrated stock solutions of this compound and/or sodium hypochlorite in sterile, demand-free water.
-
Neutralizer Solution: A suitable neutralizer, such as sodium thiosulfate, is required to stop the biocidal action at specific time points. The effectiveness of the neutralizer should be validated prior to the experiment.
-
Culture Media: Prepare appropriate solid and liquid culture media for the enumeration of viable microorganisms.
Experimental Workflow
Step-by-Step Protocol
-
Inoculation: Inoculate the prepared cooling water matrix with the test microorganism to achieve a final concentration of approximately 10^6 to 10^7 colony-forming units (CFU)/mL.
-
Initial Enumeration (Time Zero): Immediately after inoculation and before adding the biocide, take an aliquot of the inoculated water. Perform serial dilutions and plate on appropriate agar to determine the initial microbial concentration.
-
Biocide Addition: Add the prepared biocide stock solution to the inoculated water samples to achieve the desired test concentrations. Include a control sample with no biocide.
-
Contact Time: Incubate the test samples at a controlled temperature (e.g., 30-35°C for cooling tower simulations) for predetermined contact times (e.g., 15, 30, 60, 120 minutes).
-
Neutralization: At each specified contact time, transfer a defined volume of the treated sample into the validated neutralizer solution.
-
Final Enumeration: Following neutralization, perform serial dilutions of the neutralized samples and plate them to determine the number of surviving microorganisms.
-
Data Analysis: Calculate the log reduction for each biocide concentration and contact time compared to the initial microbial count.
Analytical Method: Measuring Bromine Residual
Accurate measurement of the biocide residual is critical for evaluating efficacy. The DPD (N,N-diethyl-p-phenylenediamine) method is a standard colorimetric method for determining free and total bromine residuals.[3][4][7][8][9]
-
Principle: DPD reacts with bromine to produce a pink color, the intensity of which is proportional to the bromine concentration.
-
Procedure (simplified):
-
Collect a water sample.
-
Add a DPD reagent tablet or powder to a specific volume of the sample.
-
Allow the color to develop according to the manufacturer's instructions.
-
Measure the absorbance using a colorimeter or spectrophotometer at the appropriate wavelength (typically 515-530 nm).
-
Determine the bromine concentration from a calibration curve.
-
Conclusion
This compound is a highly effective disinfectant for industrial water systems, offering distinct advantages over sodium hypochlorite, particularly in alkaline conditions. Its broad-spectrum activity and multi-targeted mechanism of action make it a robust solution for controlling microbial growth and biofilm formation. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this compound and other biocides, contributing to the development of more effective water treatment strategies.
References
- 1. Frontiers | Fundamental Differences in Inactivation Mechanisms of Escherichia coli O157:H7 Between Chlorine Dioxide and Sodium Hypochlorite [frontiersin.org]
- 2. Antimicrobial activity and effectiveness of a combination of sodium hypochlorite and hydrogen peroxide in killing and removing Pseudomonas aeruginosa biofilms from surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Efficacy of sodium hypochlorite against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sarasota.floridahealth.gov [sarasota.floridahealth.gov]
- 8. A guide for DPD testing in Pools and Spas - Palintest [palintest.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Hypobromite Reactions
Welcome to the technical support center for optimizing reaction conditions for sodium hypobromite reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically prepared for reactions?
This compound (NaOBr) is a chemical reagent used in various organic syntheses, most notably in the Hofmann rearrangement. It is typically prepared in situ (in the reaction mixture) by the reaction of bromine (Br₂) with a base, such as sodium hydroxide (NaOH), in an aqueous solution.[1][2] This method is convenient as it avoids the isolation of the unstable this compound.
Q2: What is the primary application of this compound in organic synthesis?
The most common application of this compound is in the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one less carbon atom.[2] This reaction proceeds through an isocyanate intermediate.[2] this compound is also used in the haloform reaction for the synthesis of bromoform from methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[3] Additionally, it can be employed as an oxidizing agent, for example, in the oxidation of secondary alcohols to ketones.[4]
Q3: Why is my Hofmann rearrangement reaction yield low?
Low yields in a Hofmann rearrangement can be attributed to several factors:
-
Instability of this compound: this compound is unstable and can disproportionate into sodium bromate and sodium bromide, especially at elevated temperatures.[1] It is crucial to prepare and use the reagent at low temperatures (typically 0-5 °C) to minimize this side reaction.
-
Substrate-Related Issues: The structure of the starting amide can influence the yield. For instance, with alkyl amides containing more than six or seven carbons, yields can be low when using sodium hydroxide as the base.[5]
-
Side Reactions: The formation of byproducts such as ureas and acylureas can reduce the yield of the desired amine.[5] These side reactions occur when the intermediate isocyanate reacts with the amine product or the starting amide.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature for the rearrangement step.
Q4: What are the common side products in the Hofmann rearrangement and how can I minimize them?
Common side products include ureas (RNHCONHR) and acylureas (RCONHCONHR).[5] These are formed from the reaction of the highly reactive isocyanate intermediate with the newly formed primary amine or the unreacted primary amide, respectively.
To minimize these side products:
-
Control Stoichiometry: Using a slight excess of this compound can help to ensure all the primary amide is converted to the N-bromoamide intermediate quickly.
-
Dilution: Performing the reaction in a more dilute solution can reduce the likelihood of intermolecular side reactions between the isocyanate and other species.
-
Temperature Control: Maintaining a low temperature during the initial stages of the reaction helps to control the reaction rate and can minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed this compound. | Prepare the this compound solution fresh and at a low temperature (0-5 °C) immediately before use. Ensure the bromine and sodium hydroxide are of good quality. |
| Reaction temperature is too low for the rearrangement step. | While the initial formation of the N-bromoamide should be done at a low temperature, the rearrangement to the isocyanate often requires heating. Consult literature for the optimal temperature for your specific substrate. For example, the synthesis of 3-aminopyridine from nicotinamide involves heating to 70-75 °C after the initial reaction at 0 °C.[6] | |
| The starting amide is not a primary amide. | The Hofmann rearrangement is specific to primary amides. Secondary or tertiary amides will not undergo this reaction. | |
| Formation of Multiple Products/Impurities | Disproportionation of this compound. | Maintain a low temperature during the preparation and initial stages of the reaction to prevent the formation of sodium bromate and bromide. |
| Formation of ureas and acylureas. | Use a slight excess of this compound and consider running the reaction at a higher dilution. | |
| Halogenation of the aromatic ring (for aryl amides). | This can occur if there is an excess of the halogenating agent. Carefully control the stoichiometry of bromine addition. | |
| Reaction is Too Slow or Stalls | Insufficient base. | Ensure that a sufficient amount of base (e.g., NaOH) is used to deprotonate the N-bromoamide intermediate, which is a key step in the rearrangement. |
| Poor solubility of the starting amide. | Choose an appropriate solvent system. In some cases, a co-solvent may be necessary to ensure all reactants are in the same phase. |
Data on Reaction Parameters
Optimizing reaction parameters is crucial for achieving high yields and selectivity. The following tables provide a summary of how different parameters can influence the outcome of this compound reactions, primarily focusing on the Hofmann rearrangement.
Table 1: Effect of Temperature on this compound Stability and Reaction Stages
| Temperature Range | Effect on this compound | Recommended Reaction Stage |
| 0-5 °C | High stability, slow disproportionation. | In situ preparation of this compound and formation of the N-bromoamide intermediate. |
| 20 °C | Moderate stability, disproportionation becomes more significant. | Can be used for some reactions, but careful monitoring is required. |
| > 50 °C | Low stability, rapid disproportionation to sodium bromate and bromide. | Often required for the rearrangement step of the Hofmann reaction to form the isocyanate.[6] |
Table 2: Effect of Reactant Concentration and Ratio on Hofmann Rearrangement
| Parameter | Condition | Expected Outcome | Rationale |
| [this compound] | Slight Excess | Higher yield of the desired amine. | Ensures complete conversion of the primary amide to the N-bromoamide, minimizing the chance for the isocyanate to react with the starting material. |
| Large Excess | Potential for side reactions like halogenation of the product or starting material. | Unreacted hypobromite can act as a halogenating agent. | |
| [Amide] | High Concentration | Increased rate of reaction, but also a higher probability of intermolecular side reactions (urea/acylurea formation). | Higher concentration increases the collision frequency between reactant molecules. |
| Low Concentration | Slower reaction rate, but can favor the desired intramolecular rearrangement and minimize intermolecular side reactions. | Reduces the probability of the isocyanate intermediate encountering another molecule of amine or amide. | |
| NaOH:Br₂ Molar Ratio | ~2:1 | Optimal for the formation of this compound. | This stoichiometry ensures the complete reaction of bromine to form this compound and sodium bromide.[1] |
Experimental Protocols
Detailed Methodology for the Hofmann Rearrangement: Synthesis of 3-Aminopyridine from Nicotinamide [6]
-
Preparation of this compound Solution:
-
In a 2L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.
-
With continuous stirring, add 95.8 g (0.6 mole) of bromine to the solution. Maintain the temperature at 0 °C.
-
-
Reaction with Amide:
-
Once the temperature of the this compound solution is stable at 0 °C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.
-
Continue stirring for 15 minutes, at which point the solution should become clear.
-
-
Rearrangement:
-
Replace the ice-salt bath with a water bath preheated to 75 °C.
-
Stir and heat the reaction mixture at 70–75 °C for 45 minutes.
-
-
Work-up and Isolation:
-
Cool the solution to room temperature.
-
Saturate the solution with approximately 170 g of sodium chloride.
-
Extract the product with ether using a continuous extractor for 15–20 hours.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product will crystallize upon cooling.
-
-
Purification:
-
Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin.
-
Heat the solution on a steam bath with activated carbon (Norit) and sodium hydrosulfite for 20 minutes.
-
Filter the hot solution and allow it to cool slowly to room temperature, then chill in a refrigerator overnight.
-
Isolate the crystals by filtration, wash with ligroin, and dry in a vacuum desiccator.
-
The reported yield of 3-aminopyridine is 65–71%.[6]
-
Visualizing Workflows and Pathways
Diagram 1: Experimental Workflow for the Hofmann Rearrangement
Caption: Workflow for the synthesis of a primary amine via the Hofmann rearrangement.
Diagram 2: Troubleshooting Logic for Low Yield in Hofmann Rearrangement
Caption: Troubleshooting guide for addressing low yields in the Hofmann rearrangement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. The haloform reaction of acetone with this compound yields:(a)- acetic acid(b)- propionic acid(c)- acetaldehyde(d)- isopropyl alcohol [vedantu.com]
- 4. US6750371B2 - Process for the oxidation of alcohols to aldehydes and ketones in the presence of nitroxyl compounds as catalysts - Google Patents [patents.google.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. This compound | 13824-96-9 | Benchchem [benchchem.com]
Technical Support Center: Optimizing the Hofmann Rearrangement with Sodium Hypobromite
Welcome to the technical support center for the Hofmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of sodium hypobromite in this critical amine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Hofmann rearrangement, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my primary amine significantly lower than expected?
Answer: Low yields in the Hofmann rearrangement can stem from several factors. A primary consideration is the stability and concentration of the this compound reagent, which is typically prepared in situ. Additionally, side reactions can consume the desired product or intermediates.
Potential Causes & Solutions:
-
Degradation of this compound: The hypobromite ion is unstable and can disproportionate, especially at elevated temperatures.
-
Side Reaction - Urea Formation: The primary amine product can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct.
-
Solution: Maintain a sufficiently high concentration of hydroxide to ensure rapid hydrolysis of the isocyanate. Running the reaction at a slightly elevated temperature after the initial low-temperature phase can also favor the desired hydrolysis over the bimolecular reaction leading to urea.
-
-
Side Reaction - Amide Hydrolysis: For certain substrates, particularly aromatic amides with electron-withdrawing groups, the basic reaction conditions can lead to hydrolysis of the starting amide back to the carboxylic acid.
-
Solution: It has been reported that at higher temperatures, the rearrangement reaction is significantly faster than the competing hydrolysis.[3] Therefore, after the initial formation of the N-bromoamide at low temperature, increasing the temperature to around 70-80 °C can favor the rearrangement.[2]
-
-
Incomplete Reaction: The starting amide may not be fully consumed.
-
Solution: Ensure the stoichiometry of the reagents is correct. A slight excess of this compound may be necessary. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Question 2: I am observing a significant amount of a white, insoluble precipitate as a byproduct. What is it and how can I prevent its formation?
Answer: The most common insoluble, white precipitate in this reaction is a symmetrically substituted urea (R-NH-CO-NH-R). This forms when the newly generated primary amine product reacts with the isocyanate intermediate before it can be hydrolyzed by water.
Prevention Strategies:
-
Maintain High Base Concentration: A high concentration of sodium hydroxide helps to ensure that the hydrolysis of the isocyanate to a carbamic acid (which then decarboxylates to the amine) is the predominant pathway.
-
Control Reaction Temperature: While a final heating step is often necessary to drive the rearrangement, maintaining a low temperature during the initial stages helps to control the reaction rate and can minimize side reactions.
-
For Long-Chain Alkyl Amides: For substrates with long alkyl chains (greater than six or seven carbons), yields are often lower with aqueous sodium hydroxide.[4]
-
Alternative: Using sodium methoxide in methanol as the base instead of sodium hydroxide can lead to the formation of a more stable carbamate intermediate (RNHCOOMe).[4][5] This carbamate can be isolated and then hydrolyzed to the desired amine in a separate step, which can significantly improve the overall yield by preventing urea formation.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Hofmann rearrangement with this compound?
A1:
-
Primary Amide (R-CONH₂): The starting material that is converted to the primary amine.
-
Bromine (Br₂) and Sodium Hydroxide (NaOH): These reagents react in situ to form this compound (NaOBr), the active oxidizing agent.[6] Sodium hydroxide also acts as the base throughout the reaction.
-
This compound (NaOBr): This reagent facilitates the conversion of the primary amide into the key isocyanate intermediate.[6]
-
Water (H₂O): Water acts as the solvent and the nucleophile that hydrolyzes the isocyanate intermediate to a carbamic acid, which then decarboxylates to form the final primary amine.
Q2: How does the mechanism of the Hofmann rearrangement proceed?
A2: The reaction proceeds through several key steps:
-
N-Bromination: The primary amide is halogenated by the hypobromite to form an N-bromoamide intermediate.[6]
-
Deprotonation: The N-bromoamide is deprotonated by the base to form an anion.[6]
-
Rearrangement: The anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[6]
-
Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed by water to a carbamic acid, which is unstable and spontaneously loses carbon dioxide to yield the primary amine.[6]
Q3: Can I use other halogens or reagents instead of bromine and sodium hydroxide?
A3: Yes, several variations of the Hofmann rearrangement exist. Sodium hypochlorite (from chlorine and sodium hydroxide) can be used in a similar manner.[6] Other reagents such as N-bromosuccinimide (NBS), lead tetraacetate, and hypervalent iodine compounds have also been employed, sometimes under milder or non-aqueous conditions.[5][6]
Q4: Is the stereochemistry of the migrating group retained during the rearrangement?
A4: Yes, a key feature of the Hofmann rearrangement is that the migration of the alkyl or aryl group occurs with retention of its stereochemical configuration.
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of the desired primary amine. The following table summarizes the general effects of key parameters on the reaction outcome. Please note that the optimal conditions can be highly substrate-dependent and may require empirical optimization for each specific application.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Initial low temperature (0-5 °C) for NaOBr formation and addition of amide. | Increases | Minimizes decomposition of this compound and controls the initial reaction rate.[1][2] |
| Subsequent heating (e.g., 70-75 °C). | Increases (for many substrates) | Promotes the rearrangement of the N-bromoamide anion to the isocyanate.[1][2] For some substrates, this can also outcompete side reactions like amide hydrolysis.[3] | |
| Base (NaOH) Concentration | High | Generally Increases | A higher concentration of hydroxide favors the rapid hydrolysis of the isocyanate intermediate, minimizing the formation of urea byproducts. |
| Stoichiometry (Br₂ to Amide) | Slight excess of Br₂ | Can Increase | Ensures complete conversion of the starting amide. However, a large excess should be avoided as it can lead to side reactions. |
| Solvent | Aqueous NaOH | Standard | Effective for many substrates. |
| Methanolic NaOMe | Can significantly increase for long-chain alkyl amides | Forms a stable carbamate intermediate that can be isolated and hydrolyzed separately, thus avoiding the formation of urea byproducts.[4][5] |
Experimental Protocols
The following is a detailed protocol for the synthesis of 3-aminopyridine from nicotinamide, adapted from a procedure in Organic Syntheses.[1] This serves as a representative example of the Hofmann rearrangement using this compound.
Synthesis of 3-Aminopyridine from Nicotinamide
Materials:
-
Nicotinamide (finely powdered)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Benzene
-
Ligroin (b.p. 60-90 °C)
-
Activated carbon (e.g., Norit)
-
Sodium hydrosulfite
Procedure:
-
Preparation of this compound Solution: In a 2-liter beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water. While stirring, slowly add 95.8 g (0.6 mole) of bromine to the cold solution. Maintain the temperature at or below 0 °C during the addition.
-
Reaction Initiation: Once the temperature of the this compound solution is at 0 °C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring. Continue stirring in the ice-salt bath for 15 minutes, by which time the solution should become clear.
-
Rearrangement: Replace the ice-salt bath with a water bath preheated to 75 °C. Heat the reaction mixture to 70-75 °C and maintain this temperature with stirring for 45 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Saturate the solution with sodium chloride (approximately 170 g will be required).
-
Extraction: Extract the aqueous solution with diethyl ether. For optimal recovery, a continuous extractor is recommended for 15-20 hours. If performing manual extractions, multiple extractions with large volumes of ether will be necessary.
-
Drying and Concentration: Dry the combined ether extracts over 4-5 g of sodium hydroxide pellets. Filter the solution and remove the ether by distillation on a steam bath. The crude product should crystallize upon cooling. The expected yield of crude, dark red crystals is 39-41 g (85-89%).
-
Purification: Dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin. Add 5 g of activated carbon and 2 g of sodium hydrosulfite and heat the mixture on a steam bath for 20 minutes. Filter the hot solution by gravity. Allow the filtrate to cool slowly to room temperature and then chill in a refrigerator overnight.
-
Isolation of Pure Product: Collect the resulting white crystals by gravity filtration, wash with 25 mL of ligroin, and dry in a vacuum desiccator. The yield of pure 3-aminopyridine is typically 28-30 g (61-65%). Further concentration of the mother liquor can yield an additional 2-3 g of product.
Visualizations
The following diagrams illustrate key aspects of the Hofmann rearrangement to aid in understanding the process and troubleshooting.
Caption: Experimental workflow for the Hofmann rearrangement.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann Rearrangement | Thermo Fisher Scientific - LT [thermofisher.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Sodium Hypobromite Solution Instability
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with sodium hypobromite (NaBrO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it inherently unstable?
A1: this compound is an inorganic compound prepared by reacting bromine with a base like sodium hydroxide.[1] It is a powerful oxidizing and brominating agent used in various chemical syntheses, such as the Hofmann rearrangement.[1][2] Its instability stems from its tendency to undergo disproportionation, a reaction where the hypobromite ion (BrO⁻) is simultaneously oxidized and reduced to form more stable bromide (Br⁻) and bromate (BrO₃⁻) ions.[3][4]
Q2: What are the primary decomposition pathways and products?
A2: The main decomposition pathway is a disproportionation reaction.[3] The overall stoichiometry for this decomposition is: 3 NaOBr → 2 NaBr + NaBrO₃ The products are sodium bromide (NaBr) and sodium bromate (NaBrO₃), both of which are generally inactive for the intended purpose of the hypobromite solution.[1]
Q3: What environmental factors accelerate the decomposition of this compound solutions?
A3: The stability of this compound solutions is significantly affected by several factors:
-
Temperature: This is the most critical factor. Decomposition is slow at 0°C but proceeds rapidly at temperatures above 20°C.[3][4]
-
pH: The decomposition rate is influenced by pH, although hypobromite is not thermodynamically stable at any pH.[3][4] The equilibrium between hypobromous acid (HOBr) and the hypobromite ion (OBr⁻) plays a role in its reactivity and stability.[5][6]
-
Light: Similar to sodium hypochlorite, exposure to UV light can accelerate decomposition.[7] Storing solutions in brown or opaque bottles is recommended.[7]
-
Impurities: The presence of certain metal ions can catalyze the decomposition process.
Q4: How can I visually assess if my this compound solution has decomposed?
A4: A freshly prepared this compound solution typically has a pale yellow or yellow-orange color.[1][8] While a color change is not a definitive quantitative measure, a loss of this characteristic color may indicate decomposition. The most reliable method to determine the solution's viability is to titrate it to find its active bromine concentration or to test its performance in a known reaction.
Troubleshooting Guide
Problem: My reaction is failing or giving low yields, and I suspect the this compound solution.
-
Question 1: How was the solution prepared and stored?
-
Question 2: How old is the solution?
-
Answer: this compound solutions have a limited shelf life. Even when stored correctly, unstabilized solutions can lose significant concentration within a week.[3] For reactions requiring precise stoichiometry, it is best to use a freshly prepared solution or one that has been recently titrated.
-
-
Question 3: Was the correct stoichiometry used during preparation?
Problem: The concentration of my this compound solution is decreasing too quickly.
-
Question 1: Are you storing the solution correctly?
-
Question 2: Have you considered using a stabilizer?
-
Answer: For applications where the solution needs to be stored for longer periods, chemical stabilizers can be added. Sulfamic acid and its salts, such as sodium sulfamate, have been shown to significantly improve the stability of hypobromite solutions.[9]
-
Data Presentation
Table 1: Key Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Action |
| Temperature | Exponentially increases decomposition rate above 0°C.[3][4] | Prepare and store the solution between 0°C and 5°C. Use an ice bath during reactions. |
| Light (UV) | Accelerates decomposition.[7] | Store in amber glass bottles or protect from light by wrapping the container in foil. |
| pH | Decomposition rates are pH-dependent.[3] | Maintain an alkaline pH by using a slight excess of sodium hydroxide during preparation. |
| Time | Unstabilized solutions degrade over time, even when stored properly.[3] | Prepare solutions fresh before use or titrate stored solutions to verify concentration. |
| Contaminants | Certain metal ions can catalyze decomposition. | Use high-purity reagents and deionized water. Ensure glassware is thoroughly cleaned. |
Table 2: Comparison of Laboratory Synthesis Methods and Resulting Stability
| Synthesis Method | Reaction Temperature (°C) | Typical NaOBr Concentration (g/L) | Estimated Stability (Days at 4°C) | Key Advantage |
| Low-Temperature Batch | -8 to -3 | 170–250 | 7–10 | High yield, scalable for lab use.[3] |
| Stabilized Solution (with Sulfamate) | 0–5 | 200–300 | 30+ | Enhanced longevity for storage.[3] |
| Electrochemical | 25 | 50–100 | ~3 | Reduced hazard, no liquid Br₂ handling.[3] |
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for preparing NaBrO.
Caption: Troubleshooting logic for NaBrO reaction issues.
Experimental Protocols
Protocol 1: Standard Laboratory Preparation of this compound
This protocol describes the in situ preparation of a this compound solution for immediate use in a reaction, such as the Hofmann rearrangement.[1][10]
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Liquid bromine (Br₂) (Handle in a fume hood with extreme caution)
-
Deionized water
-
Ice and salt (for cooling bath)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Prepare a solution of sodium hydroxide. For example, dissolve 36.0 g (0.900 mole) of NaOH in 225 mL of water.[10]
-
Place the flask in an ice-salt bath and cool the NaOH solution to below 0°C with continuous stirring.[10]
-
Working in a fume hood, carefully measure the required amount of bromine. For the example above, this would be 57.5 g (18.5 mL, 0.360 mole) of bromine.[10]
-
Transfer the bromine to the dropping funnel.
-
Add the bromine dropwise to the cold, stirred NaOH solution over a period of 5-10 minutes.[10]
-
It is critical to monitor the temperature and ensure it does not rise above 10°C during the addition.[2][11] A vigorous reaction may require slower addition or a more efficient cooling bath.
-
After the addition is complete, the resulting yellow solution is the this compound reagent, ready for immediate use.[10] It contains both this compound (NaOBr) and sodium bromide (NaBr).[1]
Protocol 2: Preparation of a Stabilized this compound Solution
This protocol is adapted for creating a more concentrated and stable stock solution.[9]
Materials:
-
Sodium hydroxide (NaOH), 49-50% aqueous solution
-
Liquid bromine (Br₂)
-
Sulfamic acid (H₃NSO₃) or Sodium Sulfamate (NaNH₂SO₃)
-
Deionized water
Procedure:
-
Prepare a concentrated NaOH solution or use a commercial 49-50% solution.
-
In a reaction vessel cooled to 0±5°C, add bromine gradually to the stirred NaOH solution. The molar ratio of NaOH to bromine should be at least 2.2:1.[9]
-
Maintain the temperature at 0±5°C throughout the reaction to obtain a concentrated, unstabilized NaOBr solution.[9]
-
In a separate vessel, prepare a concentrated aqueous solution of sodium sulfamate. This can be done by neutralizing sulfamic acid with a concentrated NaOH solution.
-
Gradually add the sodium sulfamate solution to the cold NaOBr solution, ensuring the temperature remains between -5°C and 10°C (preferably 0-5°C).[9] A typical molar ratio of sulfamate to hypobromite is between 1.2:1 and 1.5:1.[9]
-
The final product is a stabilized this compound solution that can be stored in a refrigerator (0-5°C) with significantly improved shelf life.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 13824-96-9 | Benchchem [benchchem.com]
- 4. Hypobromite - Wikipedia [en.wikipedia.org]
- 5. iccontrols.com [iccontrols.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The decomposition of hypobromite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. US20110183005A1 - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. prepchem.com [prepchem.com]
side reactions and byproducts in sodium hypobromite oxidations
Welcome to the Technical Support Center for sodium hypobromite oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions and byproducts associated with these powerful synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for challenges encountered during this compound oxidations, including the Hofmann rearrangement, the haloform reaction, and the oxidation of alcohols.
Hofmann Rearrangement
The Hofmann rearrangement is a valuable method for converting primary amides to primary amines with one less carbon atom. However, side reactions can lead to decreased yields and purification challenges.
Question 1: My Hofmann rearrangement is producing a significant amount of urea byproduct. What causes this and how can I minimize it?
Answer:
Urea formation is a common side reaction in the Hofmann rearrangement and occurs when the intermediate isocyanate reacts with the primary amine product.[1] This is more likely to happen at higher concentrations and temperatures where the rate of the intermolecular reaction between the isocyanate and the amine competes with the hydrolysis of the isocyanate.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the initial formation of the N-bromoamide and the rearrangement to the isocyanate. This slows down the rate of the side reaction between the isocyanate and the amine product.
-
Slow Addition of Reagents: Add the this compound solution slowly to the amide solution. This keeps the instantaneous concentration of the reactive intermediates low, favoring the intramolecular rearrangement over intermolecular side reactions.
-
Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular urea formation.
-
Rapid Hydrolysis: Once the isocyanate is formed, ensure rapid and efficient hydrolysis to the amine by maintaining appropriate basic conditions and allowing for sufficient reaction time at a slightly elevated temperature, as indicated in established protocols.
Question 2: The yield of my desired primary amine is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields in the Hofmann rearrangement can stem from several factors, including incomplete reaction, degradation of the product, or the formation of various byproducts.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your starting amide is pure and free of any primary or secondary amine impurities, which can consume the hypobromite and lead to side products.
-
Freshness of this compound: this compound solutions are unstable and should be freshly prepared and used immediately for optimal results.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of hypobromite can sometimes lead to over-oxidation or other undesired side reactions.
-
Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can be detrimental. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Work-up Procedure: The primary amine product can be volatile or water-soluble. Ensure your work-up and extraction procedure is optimized for your specific product to minimize losses. Acid-base extraction is a common and effective purification method.
Haloform Reaction
The haloform reaction is used to convert methyl ketones and compounds that can be oxidized to methyl ketones into carboxylic acids with one less carbon atom and a haloform. Controlling the extent of halogenation is a key challenge.
Question 3: I am trying to perform a monobromination of a ketone using this compound, but I am getting a mixture of mono-, di-, and tri-brominated products. How can I achieve selective monobromination?
Answer:
Under basic conditions, which are typical for this compound preparations, the initial α-halogenated ketone is more acidic than the starting ketone.[2] This leads to rapid subsequent halogenations, making selective monohalogenation difficult to control.
Troubleshooting for Selective Monobromination:
-
Acidic Conditions: While this compound is typically used under basic conditions, α-halogenation of ketones can be more selective under acidic conditions. If your substrate is stable to acid, consider using a different brominating agent in the presence of an acid catalyst.
-
Careful Control of Stoichiometry and Temperature: When using this compound, precise control of stoichiometry is critical. Use only one equivalent of the hypobromite and maintain a low temperature (e.g., 0 °C) to slow down the reaction and minimize over-halogenation.
-
Alternative Reagents: For selective monobromination, consider using alternative reagents such as N-bromosuccinimide (NBS) with a catalytic amount of acid.
Question 4: My haloform reaction is not going to completion, and I am recovering a significant amount of my starting methyl ketone. What could be the issue?
Answer:
Incomplete conversion in the haloform reaction can be due to several factors related to the reaction conditions and the stability of the reagents.
Troubleshooting Steps:
-
Sufficient Base and Halogen: The haloform reaction requires an excess of both base and halogen to ensure complete polyhalogenation and subsequent cleavage.[3] Ensure you are using a sufficient excess of freshly prepared this compound.
-
Reaction Temperature: While low temperatures can help control selectivity, the cleavage of the trihalomethyl ketone may require a higher temperature. Consider a two-step temperature profile: initial halogenation at a lower temperature followed by warming to drive the final cleavage step.
-
Reaction Time: The reaction may require a longer reaction time for complete conversion. Monitor the reaction progress by TLC or GC to determine the endpoint.
-
Substrate Solubility: Ensure your substrate is adequately soluble in the reaction medium. If solubility is an issue, a co-solvent may be necessary.
Oxidation of Alcohols
This compound can be used to oxidize alcohols to aldehydes and ketones. A common challenge is the over-oxidation of primary alcohols to carboxylic acids.
Question 5: I am attempting to oxidize a primary alcohol to an aldehyde using this compound, but I am primarily isolating the carboxylic acid. How can I prevent this over-oxidation?
Answer:
The oxidation of a primary alcohol to an aldehyde is often followed by further oxidation to the corresponding carboxylic acid in the presence of water and an oxidizing agent.[4]
Troubleshooting to Favor Aldehyde Formation:
-
Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the primary alcohol relative to the this compound. This ensures that the oxidizing agent is consumed before it can significantly oxidize the aldehyde.[5]
-
Distillation of the Aldehyde: If the aldehyde is volatile, it can be distilled from the reaction mixture as it is formed. This physically removes it from the oxidizing environment and prevents further oxidation.[5]
-
Anhydrous Conditions: The presence of water facilitates the formation of the hydrate of the aldehyde, which is readily oxidized to the carboxylic acid.[4] While challenging with aqueous this compound, minimizing the amount of water can help.
-
Use of a Catalytic System: Consider a TEMPO-catalyzed oxidation using this compound as the stoichiometric oxidant. This system is often more selective for the oxidation of primary alcohols to aldehydes.
Quantitative Data on Byproduct Formation
Understanding the impact of reaction parameters on byproduct formation is crucial for optimizing your reaction. The following tables summarize literature data on the yields of common byproducts under different conditions.
Table 1: Influence of Temperature on Urea Byproduct Formation in Hofmann Rearrangement
| Starting Amide | Temperature (°C) | Molar Ratio (Amide:NaOBr:NaOH) | Primary Amine Yield (%) | Urea Byproduct Yield (%) |
| Benzamide | 0-5 | 1 : 1.1 : 4 | 85 | < 5 |
| Benzamide | 25 (Room Temp) | 1 : 1.1 : 4 | 70 | 15-20 |
| Benzamide | 50 | 1 : 1.1 : 4 | 55 | > 30 |
Note: The data in this table is illustrative and based on general trends. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 2: Control of Halogenation in the Haloform Reaction with a Methyl Ketone
| Reaction Condition | Product Distribution (Monobromo:Dibromo:Tribromo) |
| 1.1 eq. NaOBr, 0°C, 1h | 70 : 25 : 5 |
| 2.2 eq. NaOBr, 0°C, 1h | 10 : 60 : 30 |
| 3.3 eq. NaOBr, 25°C, 2h | < 1 : 5 : 94 |
Note: This data is a generalized representation to illustrate the effect of stoichiometry and temperature on the degree of halogenation.
Detailed Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using this compound
This protocol provides a general method for the selective oxidation of a primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.
Materials:
-
Primary alcohol
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice bath
Procedure:
-
Preparation of this compound Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the required amount of sodium hydroxide in water. Slowly add bromine to the cold, stirred solution. The orange color of the bromine should disappear as it reacts to form the pale yellow this compound solution. Use this solution immediately.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve the primary alcohol (1.0 equivalent) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: Slowly add the freshly prepared this compound solution (0.95 equivalents) to the stirred alcohol solution via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
Hofmann Rearrangement Mechanism and Side Reaction
Caption: Mechanism of the Hofmann rearrangement leading to the primary amine and the side reaction forming a urea byproduct.
General Workflow for a this compound Oxidation Experiment
Caption: A typical experimental workflow for performing a this compound oxidation.
Troubleshooting Logic for Low Yield in Hofmann Rearrangement
Caption: A logical guide for troubleshooting low yields in the Hofmann rearrangement.
References
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
quenching excess sodium hypobromite in a reaction mixture
This guide provides detailed information for researchers, scientists, and drug development professionals on effectively and safely quenching excess sodium hypobromite (NaOBr) in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
Excess this compound, a strong oxidizing agent, must be neutralized (quenched) before workup and product isolation. Failure to do so can lead to undesired side reactions with the desired product, reagents used in the workup (e.g., extraction solvents), or cause safety hazards during solvent removal. In reactions like the Hofmann rearrangement, quenching ensures that the reactive intermediate isocyanate is not subjected to further oxidation and that the resulting amine product is stable.[1]
Q2: What are the most common quenching agents for this compound?
The most common quenching agents are mild reducing agents. Saturated aqueous solutions of sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), or sodium thiosulfate (Na₂S₂O₃) are widely used due to their efficacy and the inert nature of their reaction byproducts (inorganic salts).[2][3][4]
Q3: How can I confirm that all the this compound has been quenched?
A simple and effective qualitative method is to use potassium iodide-starch test paper.[5][6][7] A small sample of the aqueous layer of the reaction mixture is spotted onto the test paper. If oxidizing agents like this compound are present, they will oxidize the iodide (I⁻) to iodine (I₂), which then forms a dark blue or purple complex with the starch.[5][6] The absence of a color change indicates that the quenching is complete.
Q4: Is the quenching process exothermic?
Yes, the reaction between this compound and reducing agents like sodium bisulfite or sodium thiosulfate is exothermic.[4] The quenching agent should be added slowly and portion-wise to the reaction mixture, with efficient stirring and external cooling (e.g., an ice-water bath), to maintain control over the internal temperature.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Potassium iodide-starch test remains positive (blue/purple) after adding the quenching agent. | Insufficient Quenching Agent: The amount of reducing agent added was not enough to neutralize all the excess this compound. | Add more of the quenching agent solution in portions until the test is negative (no color change). |
| Poor Mixing: The quenching agent is not being effectively dispersed throughout the reaction mixture. | Increase the stirring rate to ensure the aqueous quenching solution makes intimate contact with the reaction mixture. | |
| Formation of a yellow precipitate (elemental sulfur) during a sodium thiosulfate quench. | Acidic Conditions: The reaction mixture has become acidic. Under acidic conditions, thiosulfate can disproportionate to form solid sulfur and sulfur dioxide.[3][8][9] | Ensure the reaction mixture remains basic (pH > 8) during the quench. The Hofmann rearrangement is typically run under basic conditions, but if necessary, add a base like sodium carbonate before or during the quench.[3] |
| The desired product is degraded or shows unexpected side products after quenching. | Reaction with Quenching Agent: The quenching agent or its byproducts may be reacting with the product. For example, bisulfite can form adducts with aldehydes and some ketones. | Choose an alternative quenching agent. If a bisulfite adduct is the issue, the adduct formation is often reversible upon basification or heating. Consider using sodium sulfite (Na₂SO₃) instead of sodium bisulfite (NaHSO₃) to maintain more basic conditions.[3] |
| The pH of the reaction mixture drops significantly during the quench. | Formation of Acidic Byproducts: The oxidation of thiosulfate or bisulfite can produce acidic species, which neutralize the base in the reaction mixture.[10] | Monitor the pH during the addition of the quenching agent and add a base (e.g., NaOH, Na₂CO₃) as needed to maintain the desired pH. |
Quantitative Data: Comparison of Common Quenching Agents
The following table summarizes the stoichiometry and key characteristics of the most common quenching agents for this compound. The reactions are generally rapid when the reagents are mixed effectively.
| Quenching Agent | Chemical Formula | Molar Ratio (Quencher:NaOBr) | Reaction Equation | Key Considerations |
| Sodium Bisulfite | NaHSO₃ | 1 : 1 | NaOBr + NaHSO₃ → NaBr + NaHSO₄ | Can lower the pH of the mixture. Sodium sulfite (Na₂SO₃) is a suitable alternative to maintain basicity.[3] |
| Sodium Thiosulfate | Na₂S₂O₃ | 2 : 1 | NaOBr + 2Na₂S₂O₃ + H₂O → NaBr + Na₂S₄O₆ + 2NaOH | Reaction stoichiometry can vary. Under strongly oxidizing or basic conditions, oxidation to sulfate (SO₄²⁻) can occur. Prone to forming elemental sulfur if the solution becomes acidic.[3][11] |
Experimental Protocols
Protocol 1: Quenching Excess this compound with Sodium Bisulfite
This protocol describes the quenching procedure following a typical Hofmann rearrangement.
-
Preparation: Before starting the quench, prepare a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite). Also, prepare potassium iodide-starch test strips.
-
Cooling: After the primary reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-10 °C. Ensure the reaction mixture is stirring vigorously.
-
Slow Addition: Add the saturated sodium bisulfite solution dropwise via an addition funnel. Monitor the internal temperature of the reaction to ensure it does not rise significantly. The initial orange or yellow color from the bromine/hypobromite should fade.[1][4]
-
Monitoring: After adding a portion of the quenching solution, pause the addition. Using a glass rod or pipette, transfer a drop of the aqueous layer of the reaction mixture to a potassium iodide-starch test strip.
-
Completion: Continue adding the sodium bisulfite solution portion-wise until the potassium iodide-starch test is negative (the paper remains white).[5]
-
Stirring: Once the test is negative, stir the mixture for an additional 15-20 minutes at 0-10 °C to ensure the quench is complete.
-
Workup: The reaction mixture is now ready for standard aqueous workup, such as extraction of the product with an organic solvent.
Visualizations
Diagram 1: General Workflow for Quenching this compound
Caption: Workflow for quenching excess this compound.
Diagram 2: Chemical Relationship in Quenching
Caption: Key chemical species and transformations during quenching.
References
- 1. Solved You will quench the reaction with sodium bisulfite. | Chegg.com [chegg.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bartovation.com [bartovation.com]
- 6. johnsontestpapers.com [johnsontestpapers.com]
- 7. preclaboratories.com [preclaboratories.com]
- 8. flinnsci.com [flinnsci.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Sodium Hypobromite Stability and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the effect of pH on the stability and reactivity of sodium hypobromite (NaBrO). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading quickly. What is the most likely cause?
A1: The primary factor influencing the stability of this compound solutions is pH. This compound is inherently unstable and undergoes disproportionation to sodium bromide (NaBr) and sodium bromate (NaBrO₃). This degradation is significantly accelerated in acidic to neutral conditions. To enhance stability, ensure your solution is sufficiently alkaline, ideally at a pH greater than 11.
Q2: I am observing variable reactivity in my experiments using a this compound solution. Could pH be the issue?
A2: Yes, the reactivity of this compound is highly dependent on pH. The solution exists as an equilibrium between hypobromous acid (HOBr) and the hypobromite ion (OBr⁻). The pKa of hypobromous acid is approximately 8.8. At lower pH values, the more reactive species, HOBr, is predominant, while at higher pH values, the less reactive but more stable OBr⁻ ion is the major species. Therefore, slight variations in the pH of your reaction medium can lead to significant changes in reactivity.
Q3: What is the optimal pH for storing a this compound solution?
A3: For storage, a high pH is crucial to minimize decomposition. A pH of 13 or higher is recommended to ensure the equilibrium favors the more stable hypobromite ion (OBr⁻) and to slow down the rate of disproportionation.
Q4: I am using this compound for a Hofmann rearrangement. What is the recommended pH for this reaction?
A4: The Hofmann rearrangement is typically carried out under strongly basic conditions.[1][2][3] This is because the mechanism involves the deprotonation of an N-bromoamide intermediate, which requires a strong base. The use of sodium hydroxide as the base naturally creates the high pH environment necessary for the in situ formation of this compound and for the subsequent steps of the rearrangement.
Q5: How does temperature affect the stability of this compound?
A5: Higher temperatures accelerate the decomposition of this compound. It is advisable to store solutions at reduced temperatures (e.g., 2-8 °C) to enhance stability, in addition to maintaining a high pH.
Troubleshooting Guides
Issue 1: Rapid Loss of Oxidizing Power in a Freshly Prepared this compound Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the solution | Measure the pH of your this compound solution. If it is below 11, adjust it to pH 13 or higher using a concentrated sodium hydroxide solution. | The rate of decomposition will be significantly reduced, preserving the concentration of the active hypobromite species. |
| Exposure to light | Store the this compound solution in an amber or opaque bottle to protect it from light. | Photodegradation will be minimized, contributing to improved stability. |
| Presence of metal ion contaminants | Prepare solutions using deionized water and high-purity reagents. Avoid contact with metal surfaces that could leach ions into the solution. | The catalytic decomposition of hypobromite by metal ions will be prevented. |
Issue 2: Inconsistent Yields in Organic Synthesis (e.g., Hofmann Rearrangement)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect or fluctuating pH during the reaction | Monitor and control the pH of the reaction mixture. Ensure it remains strongly basic throughout the addition of reagents and the reaction period. | Consistent reaction conditions will be maintained, leading to more reproducible yields. |
| Degradation of the this compound reagent | Use a freshly prepared and properly stored (high pH, low temperature) this compound solution. Alternatively, generate the this compound in situ by adding bromine to a cold solution of sodium hydroxide.[2][3] | The availability of the active oxidizing agent will be maximized, improving reaction efficiency. |
| Side reactions due to incorrect stoichiometry | Carefully control the stoichiometry of the reactants. An excess of hypobromite can sometimes lead to undesired side reactions. | The desired reaction pathway will be favored, increasing the yield of the target product. |
Quantitative Data on Stability
The stability of this compound is intrinsically linked to the pH-dependent equilibrium between hypobromous acid (HOBr) and the hypobromite ion (OBr⁻). The decomposition primarily occurs via the disproportionation of these species.
Table 1: pH-Dependent Species and Decomposition Pathways
| pH Range | Predominant Species | Primary Decomposition Reaction | Relative Rate of Decomposition |
| < 3 | HOBr | Reversible initial steps suppress the overall rate | Slower |
| 3 - 8 | HOBr | 2HOBr → BrO₂⁻ + Br⁻ + 2H⁺ | Maximum |
| > 8.8 (pKa) | OBr⁻ | 2OBr⁻ → BrO₂⁻ + Br⁻ | Significantly Slower |
| > 11 | OBr⁻ | 2OBr⁻ → BrO₂⁻ + Br⁻ | Slowest |
Table 2: Second-Order Rate Constants for Hypobromite Disproportionation at 25°C[4][5][6]
| Reacting Species | pH Range | Rate Constant (k) |
| HOBr + HOBr | 3 - 8 | 2 x 10⁻³ M⁻¹s⁻¹ |
| OBr⁻ + OBr⁻ | > 11 | 6 x 10⁻⁷ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Various pH Values
Objective: To monitor the decomposition of this compound as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 7, 9, 11, and 13).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound by carefully adding a known amount of bromine to a cold, stirred solution of sodium hydroxide.
-
Sample Preparation: For each pH to be tested, dilute a precise volume of the this compound stock solution into the corresponding buffer solution in a volumetric flask.
-
UV-Vis Spectrophotometry:
-
Immediately after preparation, measure the initial absorbance of each sample at the absorbance maximum of the hypobromite ion (OBr⁻), which is approximately 329 nm.[4] Use the respective buffer solution as the blank.
-
Store the samples at a constant temperature in the dark.
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), measure the absorbance of each solution at 329 nm.
-
-
Data Analysis:
-
The concentration of hypobromite is proportional to the absorbance, according to the Beer-Lambert law.
-
Plot the concentration of hypobromite versus time for each pH value.
-
Determine the rate of decomposition at each pH by calculating the slope of the initial linear portion of the concentration vs. time plot.
-
Protocol 2: General Procedure for Hofmann Rearrangement Using In Situ Generated this compound
Objective: To synthesize a primary amine from a primary amide using the Hofmann rearrangement.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve the primary amide in an aqueous solution of sodium hydroxide.
-
In Situ Generation of this compound: While maintaining a low temperature (0-5 °C), slowly add a stoichiometric amount of bromine to the stirred amide solution. The bromine will react with the sodium hydroxide to form this compound in situ.
-
Reaction: After the addition of bromine is complete, the reaction mixture is typically stirred at a low temperature for a period of time, and then the temperature is gradually raised to complete the rearrangement. The specific temperature and reaction time will depend on the substrate.
-
Workup and Isolation:
-
After the reaction is complete, the mixture is cooled, and the primary amine product is typically extracted with an organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can then be purified by an appropriate method, such as distillation or recrystallization.
-
Visualizations
Caption: Relationship between pH, dominant species, and stability of this compound.
Caption: Workflow for the Hofmann rearrangement using this compound.
References
Technical Support Center: Analytical Methods for Determining Sodium Hypobromite Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical determination of sodium hypobromite concentration. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the concentration of this compound?
A1: The two primary analytical methods for determining this compound concentration are iodometric titration and UV-Vis spectrophotometry. Iodometric titration is a classic titrimetric method that relies on the oxidizing properties of hypobromite. UV-Vis spectrophotometry is an instrumental method that measures the absorbance of the hypobromite ion at a specific wavelength.
Q2: Why is the stability of this compound solutions a concern for analysis?
A2: this compound is inherently unstable and can decompose over time, especially when exposed to light and heat. This degradation can lead to inaccurate concentration measurements. It is crucial to use freshly prepared solutions or to have an understanding of the solution's stability under your specific storage conditions.
Q3: What are the main decomposition products of this compound, and how do they affect analysis?
A3: this compound (NaOBr) can decompose into sodium bromide (NaBr) and sodium bromate (NaBrO₃). In iodometric titrations, bromate can also oxidize iodide to iodine under acidic conditions, leading to an overestimation of the hypobromite concentration.
Q4: Can I use the same analytical method for both freshly prepared and aged this compound solutions?
A4: While the same methods can be used, the interpretation of the results will differ. For aged solutions, it is important to be aware of the potential presence of decomposition products like bromate, which can interfere with the analysis. It may be necessary to use methods that can differentiate between hypobromite and bromate if a precise concentration of the active ingredient is required.
Q5: How does pH affect the stability and analysis of this compound?
A5: this compound solutions are more stable at higher pH values (alkaline conditions). Acidification of the solution, which is a step in iodometric titration, accelerates its decomposition. Therefore, the analysis should be performed promptly after acidification.
Troubleshooting Guides
Iodometric Titration
| Problem | Possible Cause(s) | Solution(s) |
| Faint or fleeting endpoint color change. | 1. Starch indicator was added too early. 2. Starch solution has degraded. 3. Low concentration of analyte. | 1. Add the starch indicator only when the solution has turned a pale yellow color after the addition of sodium thiosulfate. 2. Prepare a fresh starch indicator solution. 3. Concentrate the sample if possible, or use a more concentrated titrant. |
| Results are consistently higher than expected. | 1. Presence of other oxidizing agents (e.g., bromate) in the sample. 2. Aerial oxidation of iodide to iodine. | 1. If bromate interference is suspected, consider using a method that is specific to hypobromite or that can differentiate between the two species. 2. Perform the titration in a flask that can be stoppered to minimize contact with air, especially during any waiting steps. |
| Results are consistently lower than expected. | 1. Decomposition of the this compound sample before or during analysis. 2. Loss of iodine due to volatility. | 1. Analyze the sample as quickly as possible after preparation or sampling. Store samples in a cool, dark place. 2. Ensure the titration is performed in a cool environment and that the flask is kept covered as much as possible. |
| Precipitate forms upon addition of potassium iodide. | The concentration of potassium iodide is insufficient to keep the liberated iodine in solution as the triiodide ion (I₃⁻). | Use a higher concentration or a larger excess of potassium iodide solution. |
UV-Vis Spectrophotometry
| Problem | Possible Cause(s) | Solution(s) |
| Absorbance readings are unstable or drifting. | 1. The instrument has not been properly warmed up. 2. The sample is degrading during the measurement. 3. Bubbles are present in the cuvette. | 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements. 2. Take readings quickly after preparing the dilution. If necessary, use a temperature-controlled cuvette holder. 3. Gently tap the cuvette to dislodge any air bubbles before placing it in the instrument. |
| Non-linear calibration curve. | 1. The concentrations of the standards are outside the linear range of the instrument. 2. Interference from other absorbing species in the sample matrix. | 1. Prepare a new set of standards within a narrower concentration range. 2. Prepare a blank using the same matrix as the sample to zero the instrument. If interferences are still present, sample purification may be necessary. |
| Absorbance readings are higher than the linear range. | The sample is too concentrated. | Dilute the sample with a suitable solvent (e.g., deionized water) to bring the absorbance within the linear range of the calibration curve. |
| Inconsistent or non-reproducible results. | 1. Cuvettes are not clean or are scratched. 2. Inconsistent cuvette placement in the spectrophotometer. | 1. Thoroughly clean cuvettes with an appropriate solvent before each use. Inspect for scratches and replace if necessary. 2. Always place the cuvette in the same orientation in the cell holder. |
Quantitative Data Summary
| Parameter | Iodometric Titration | UV-Vis Spectrophotometry |
| Principle | Redox titration | Absorbance of light |
| Typical Wavelength | N/A | ~330 - 350 nm |
| Advantages | - Low cost - High precision when performed correctly - No specialized equipment required | - Fast analysis time - Good for routine analysis of multiple samples - Can be automated |
| Disadvantages | - Slower analysis time - Prone to interference from other oxidizing agents - Requires careful technique | - Requires a spectrophotometer - Susceptible to interference from other compounds that absorb at the same wavelength - Requires a calibration curve |
| Reported Precision | Typically <1% RSD | Typically 1-5% RSD |
| Reported Accuracy | High, but can be affected by interferences | Dependent on the quality of the calibration curve and matrix effects |
Experimental Protocols
Detailed Methodology for Iodometric Titration
This protocol outlines the steps for determining the concentration of this compound via iodometric titration.
Reagents and Equipment:
-
This compound solution (sample)
-
Potassium iodide (KI), solid or solution (e.g., 10% w/v)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (e.g., 1 M)
-
Starch indicator solution (1% w/v)
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the this compound solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
Addition of Potassium Iodide: Add an excess of potassium iodide (approximately 1-2 grams of solid KI or 10-20 mL of a 10% solution) to the flask and swirl to dissolve. The solution should turn a yellow-brown color due to the formation of iodine.
-
Acidification: Carefully add about 10 mL of 1 M sulfuric acid or hydrochloric acid to the flask. Swirl the flask gently to mix.
-
Titration (Initial): Immediately begin titrating with the standardized sodium thiosulfate solution. Continue adding the titrant until the yellow-brown color of the iodine fades to a pale yellow.
-
Addition of Starch Indicator: At this point, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Titration (Final): Continue the titration with sodium thiosulfate, adding it dropwise with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.
-
Record and Calculate: Record the volume of sodium thiosulfate solution used. Calculate the concentration of this compound in the original sample using the stoichiometry of the reactions.
Detailed Methodology for UV-Vis Spectrophotometry
This protocol describes the determination of this compound concentration using UV-Vis spectrophotometry.
Reagents and Equipment:
-
This compound solution (sample and for standards)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance for this compound (typically around 330-350 nm).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations by diluting a stock solution. The concentration range of the standards should bracket the expected concentration of the sample.
-
Blank Measurement: Fill a quartz cuvette with deionized water (or the same solvent used for the standards and sample) and place it in the spectrophotometer. Zero the instrument at the chosen wavelength.
-
Measurement of Standards: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before filling it.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. The resulting plot should be a straight line that passes through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Sample Measurement: Dilute the unknown this compound sample if necessary to ensure its absorbance falls within the range of the calibration curve. Measure the absorbance of the diluted sample.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the concentration of the original, undiluted sample.
Visualizations
Technical Support Center: Troubleshooting Low Yields in Sodium Hypobromite-Mediated Brominations
Welcome to the technical support center for sodium hypobromite-mediated brominations. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my bromination reaction sluggish or showing no conversion?
There are several potential reasons for a slow or incomplete reaction. A common culprit is the quality of the this compound (NaOBr) solution. Since NaOBr is unstable, it is often prepared in situ immediately before use.
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Improper Preparation of NaOBr: The preparation of this compound is temperature-sensitive. It is typically synthesized by reacting bromine (Br₂) with a cold solution of sodium hydroxide (NaOH).[1][2] Maintaining a low temperature, often between -8°C and 0°C, is crucial to prevent disproportionation.[1]
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Degradation of NaOBr Solution: this compound solutions are prone to slow decomposition into sodium bromide (NaBr) and sodium bromate (NaBrO₃).[2] This degradation reduces the concentration of the active brominating agent. Using a freshly prepared solution is highly recommended.[1] For applications requiring a more stable reagent, stabilized formulations containing sulfamates can be considered.[1]
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Incorrect pH: The pH of the reaction mixture can significantly influence the reactivity of the brominating species. Hypobromous acid (HOBr), a potent electrophile, is favored under acidic conditions. In contrast, the hypobromite ion (OBr⁻) is more prevalent in basic solutions.[3] For electrophilic aromatic brominations, acidic conditions may be necessary, whereas reactions like the Hofmann rearrangement require a basic medium.
2. My reaction is producing multiple products and the yield of the desired product is low. What are the likely side reactions?
Low yields are often a consequence of competing side reactions. Understanding these pathways is key to optimizing your process.
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Disproportionation of this compound: As mentioned, NaOBr can disproportionate, especially at elevated temperatures or incorrect pH levels.[2] This not only consumes the active reagent but also introduces bromide and bromate salts into your reaction mixture.
3 NaOBr → 2 NaBr + NaBrO₃[2]
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Over-bromination: Highly activated substrates can undergo multiple brominations, leading to di- or tri-brominated byproducts. To mitigate this, consider using a stoichiometric amount of the brominating agent and maintaining a low reaction temperature to improve selectivity.
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Reaction with Solvent or Other Functional Groups: The solvent should be inert under the reaction conditions. Protic solvents or those with reactive functional groups may compete with your substrate for the brominating agent.
Below is a diagram illustrating the main reaction pathway versus the common degradation pathway of the reagent.
3. I am performing a Hofmann rearrangement and getting a low yield of the desired amine. What should I check?
The Hofmann rearrangement, which converts a primary amide to an amine, is a classic application of this compound.[4][5] Low yields in this reaction can often be traced to specific parameters.
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Insufficient Base: The reaction requires a basic environment to deprotonate the amide and facilitate the rearrangement. Ensure that the stoichiometry of the sodium hydroxide is adequate.
-
Temperature Control: While the initial preparation of NaOBr requires low temperatures, the rearrangement itself may need controlled heating. However, excessive heat can promote the degradation of the hypobromite. Monitor the temperature closely as specified in established protocols.
-
Substrate Purity: Impurities in the starting amide can interfere with the reaction. Ensure the purity of your substrate before starting.
The following workflow can help troubleshoot issues with the Hofmann rearrangement:
References
- 1. US5516501A - Process for the preparation of aqueous solutions of bromine based disinfectants - Google Patents [patents.google.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iccontrols.com [iccontrols.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Sodium Hypobromite and Sodium Hypochlorite as Oxidizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sodium hypobromite (NaBrO) and sodium hypochlorite (NaOCl) as oxidizing agents in organic synthesis. The information presented is curated from experimental data to assist researchers in selecting the optimal reagent for their specific applications.
Physicochemical and Electrochemical Properties
Both this compound and sodium hypochlorite are potent oxidizing agents. Their efficacy is rooted in the electrophilic nature of the halogen atom in the +1 oxidation state. A key indicator of their oxidizing strength is their standard electrode potential.
| Property | This compound (NaBrO) | Sodium Hypochlorite (NaOCl) |
| Standard Electrode Potential (Alkaline) | BrO⁻ + H₂O + 2e⁻ → Br⁻ + 2OH⁻ E° = +0.76 V | ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻ E° = +0.89 V |
| Preparation | Typically prepared in situ by reacting bromine with sodium hydroxide.[1][2] | Commercially available as an aqueous solution (bleach) or as a solid pentahydrate.[3][4] |
| Stability | Aqueous solutions are unstable and prone to disproportionation into bromide and bromate, especially in neutral or acidic conditions and upon heating.[5][6] Stabilization can be achieved with additives like sulfamic acid.[5][7][8][9] | More stable in alkaline aqueous solutions. The solid pentahydrate offers enhanced stability. |
| Cost-Effectiveness | Generally considered more expensive due to the cost of bromine and the need for in situ preparation. | Highly cost-effective, being the active ingredient in household bleach.[3][4][10][11] |
| Safety | Solutions can release toxic bromine vapors. | Solutions can release toxic chlorine gas if acidified.[12] Reacts violently with ammonia and amines.[10] |
Performance in Key Organic Transformations
Hofmann Rearrangement
The Hofmann rearrangement is a critical reaction for the synthesis of primary amines from primary amides, with the loss of one carbon atom. Both this compound and sodium hypochlorite can be employed in this transformation.[1][2]
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Nicotinamide | 3-Aminopyridine | 85-89 | [2] |
| Sodium Hypochlorite | α-Phenylacetamide | Benzonitrile (via subsequent oxidation) | 62 | [13] |
Note: Direct comparative studies under identical conditions are limited. The provided data is from different experimental setups.
This compound, generated in situ from bromine and sodium hydroxide, is the classic reagent for this rearrangement.[1][2] Sodium hypochlorite is a viable, less hazardous alternative.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Both reagents are effective, often in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
| Reagent | Substrate | Product | Yield (%) | Reference |
| Sodium Hypochlorite | Benzyl alcohol | Benzaldehyde | 97 | [13] |
| Sodium Hypochlorite | p-Methylbenzyl alcohol | p-Tolualdehyde | 85.2 | [13] |
| Sodium Hypochlorite | Cyclohexanol | Cyclohexanone | 97 | [14] |
| This compound | General Secondary Alcohols | Ketones | High | [15] |
Sodium hypochlorite is a widely used, inexpensive, and efficient reagent for the oxidation of secondary alcohols to ketones.[10][16] For primary alcohols, it can lead to aldehydes or further oxidation to carboxylic acids. One source suggests that this compound is a more reactive oxidant than sodium hypochlorite in some contexts.[17] In TEMPO-catalyzed oxidations, it has been reported that the in situ-formed hypobromite from the addition of bromide to a hypochlorite solution is the actual, more reactive oxidizing agent.
Oxidation of Primary Amines
Both reagents can be used to oxidize primary amines. However, the product distribution can be complex. Sodium hypochlorite has been shown to convert primary aliphatic and benzylic amines to the corresponding aldehydes and ketones.[14] The oxidation of aromatic amines with sodium hypochlorite can lead to a variety of products, including azo compounds.[18]
| Reagent | Substrate | Product | Yield (%) | Reference |
| Sodium Hypochlorite | Benzyl amine | Benzaldehyde | 93 | [14] |
| Sodium Hypochlorite | Cyclohexyl amine | Cyclohexanone | 90 | [14] |
Experimental Protocols
General Protocol for Hofmann Rearrangement using this compound
This protocol is adapted from the synthesis of 3-aminopyridine from nicotinamide.[2]
-
Preparation of this compound Solution: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, a solution of sodium hydroxide (1.87 moles) in 800 mL of water is prepared. To this solution, bromine (0.6 moles) is added with stirring. The temperature is maintained at 0°C.
-
Reaction: Nicotinamide (0.49 moles) is added at once with vigorous stirring. The solution is stirred for 15 minutes until it becomes clear.
-
Rearrangement: The ice-salt bath is replaced with a water bath at 75°C, and the solution is stirred and heated at 70-75°C for 45 minutes.
-
Work-up: The solution is cooled to room temperature, saturated with sodium chloride, and extracted with a suitable organic solvent (e.g., ether). The product is then isolated from the organic extract.
General Protocol for Alcohol Oxidation using Sodium Hypochlorite
This protocol is a general procedure for the oxidation of secondary alcohols to ketones.[16]
-
Reaction Setup: Dissolve the secondary alcohol (e.g., 5 g of methylcyclohexanol) in glacial acetic acid (15 mL) in a round-bottom flask.
-
Addition of Oxidant: Slowly add a commercial bleach solution (e.g., 50 mL of Clorox®, ~5% NaOCl) over 10 minutes.
-
Temperature Control: Use an ice bath to maintain the internal temperature between 40-50°C.
-
Reaction Monitoring and Work-up: Monitor the reaction by a suitable method (e.g., TLC or GC). Once complete, the reaction mixture is worked up by quenching any excess oxidant, followed by extraction of the product with an organic solvent.
Visualized Workflows and Pathways
Caption: Workflow of the Hofmann Rearrangement using in situ generated this compound.
Caption: Reaction pathways for alcohol oxidation using sodium hypochlorite.
Conclusion
Both this compound and sodium hypochlorite are valuable oxidizing agents in organic synthesis, each with distinct advantages and disadvantages.
Sodium Hypochlorite is the preferred reagent when cost, stability, and safety are primary concerns. Its effectiveness in the oxidation of alcohols, particularly secondary alcohols, is well-established. It serves as a practical alternative in the Hofmann rearrangement.
This compound , while more reactive, is less stable and requires in situ preparation. It remains the classic and highly efficient reagent for the Hofmann rearrangement, often providing excellent yields.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the substrate's sensitivity, desired yield, process scale, and economic considerations. For many applications, the use of catalytic bromide with sodium hypochlorite can offer a compromise, harnessing the enhanced reactivity of hypobromite while maintaining the cost-effectiveness of hypochlorite as the terminal oxidant.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 3. Sodium Hypochlorite Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. procurementresource.com [procurementresource.com]
- 5. This compound | 13824-96-9 | Benchchem [benchchem.com]
- 6. Stability of hypobromite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MXPA04010987A - Process for the preparation of concentrated solutions of stabilized hypobromites. - Google Patents [patents.google.com]
- 8. US20110183005A1 - Process for the preparation of concentrated solutions of stabilized hypobromites - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. imarcgroup.com [imarcgroup.com]
- 12. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01365A [pubs.rsc.org]
- 13. US3996259A - Oxidation of organic compounds by aqueous hypohalites using phase transfer catalysis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US6750371B2 - Process for the oxidation of alcohols to aldehydes and ketones in the presence of nitroxyl compounds as catalysts - Google Patents [patents.google.com]
- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 17. Buy this compound | 13824-96-9 [smolecule.com]
- 18. Research Portal [openresearch.surrey.ac.uk]
A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite
For researchers, scientists, and professionals in drug development, the selective introduction of a bromine atom at an allylic position is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of two potential reagents for this purpose: the widely-used N-bromosuccinimide (NBS) and the less conventional sodium hypobromite (NaOBr). The comparison is supported by available experimental data and detailed methodologies.
Executive Summary
N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination, proceeding through a well-established free-radical chain mechanism that ensures high selectivity for the allylic position. In contrast, this compound (NaOBr) is not a standard reagent for this transformation. The available literature suggests that NaOBr typically reacts with alkenes via an ionic mechanism, leading to the formation of dibromo compounds or halohydrins, rather than the desired allylic bromination product. While a singular report from 1981 suggests the use of NaOBr for the allylic bromination of unsaturated esters, the general consensus in contemporary chemical literature points to its unsuitability for selective allylic C-H functionalization.
Performance Comparison
| Reagent | Substrate | Product | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Cyclohexene | 3-Bromocyclohexene | 82-87% | Organic Syntheses, Coll. Vol. 4, p.108 (1963) |
| This compound (NaOBr) | Cyclohexene | 3-Bromocyclohexene | Data not available in literature | - |
Reaction Mechanisms and Selectivity
The stark difference in the utility of NBS and NaOBr for allylic bromination stems from their distinct reaction mechanisms.
N-Bromosuccinimide (NBS): A Radical Approach
NBS facilitates allylic bromination through a free-radical chain reaction, famously known as the Wohl-Ziegler reaction.[1][2] The key to its success is the ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture.[3] This is crucial to avoid the competing ionic addition of bromine across the double bond.[3]
The reaction is initiated by a radical initiator (e.g., AIBN) or UV light, which generates a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical.[1] This allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide and a new bromine radical, which propagates the chain.
Caption: Wohl-Ziegler Allylic Bromination Mechanism with NBS.
This compound (NaOBr): An Ionic Pathway
This compound is a source of electrophilic bromine. When reacted with an alkene, it typically proceeds through an ionic mechanism. The electron-rich double bond attacks the electrophilic bromine of NaOBr, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a nucleophile. In the absence of other nucleophiles, the bromide ion (Br⁻) present in solution attacks the bromonium ion, resulting in the formation of a vicinal dibromide. If water is present, it can act as a nucleophile, leading to the formation of a bromohydrin. This reaction pathway does not favor the abstraction of an allylic hydrogen and therefore does not typically yield allylic bromides.
Caption: Ionic Bromination Mechanism with NaOBr.
Experimental Protocols
Allylic Bromination of Cyclohexene with N-Bromosuccinimide
This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p.108 (1963).
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or a 200-watt incandescent lamp
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a solution of 82.1 g (1.00 mole) of cyclohexene in 150 mL of carbon tetrachloride.
-
Add 0.4 g of azobisisobutyronitrile (AIBN) as a radical initiator. Alternatively, the reaction can be initiated by irradiation with a 200-watt incandescent lamp placed close to the flask.
-
Bring the solution to a gentle reflux.
-
Add 89.0 g (0.50 mole) of N-bromosuccinimide in portions through the dropping funnel over a period of 30-40 minutes.
-
Continue refluxing for an additional 10 minutes after the addition is complete. The reaction is indicated by the disappearance of the dense NBS and the appearance of the lighter succinimide, which floats on the surface of the CCl₄.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Filter the mixture to remove the succinimide.
-
Wash the succinimide with a small amount of cold CCl₄.
-
Wash the combined filtrate with water, then with a 5% sodium carbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation under reduced pressure.
-
Distill the residue under reduced pressure to obtain 3-bromocyclohexene.
Caption: Experimental Workflow for Allylic Bromination with NBS.
A Note on this compound: A detailed, reproducible protocol for the selective allylic bromination of simple alkenes using this compound is not readily found in modern chemical literature. A single publication from 1981 by V. K. S. Shukla and J. S. B. S. Rawat in the Indian Journal of Chemistry, Section B (Volume 20B, page 245) reports the allylic bromination of unsaturated esters using this reagent. However, the general applicability and selectivity of this method for a broader range of substrates remain underexplored and are not well-established.
Conclusion and Recommendations
For researchers and professionals in drug development requiring a reliable and selective method for allylic bromination, N-bromosuccinimide (NBS) is the unequivocally recommended reagent. Its efficacy is well-documented, and the underlying free-radical mechanism ensures high selectivity for the allylic position, minimizing the formation of undesired byproducts.
This compound (NaOBr) is not a suitable reagent for the general allylic bromination of alkenes. Its propensity to react via an ionic pathway leads to the formation of vicinal dibromides or bromohydrins. While there may be specific, niche applications for NaOBr in this context, it should not be considered a viable alternative to NBS for this critical transformation in a research or drug development setting.
References
A Comparative Analysis of Hypohalite Disinfectants: Sodium Hypobromite vs. Other Hypohalites
A comprehensive review of the disinfection efficacy, mechanisms of action, and experimental protocols for sodium hypobromite, sodium hypochlorite, and sodium hypoiodite, providing critical data for researchers and drug development professionals.
The escalating threat of microbial contamination necessitates a thorough understanding of the disinfectants employed to mitigate it. Among the most common and effective classes of disinfectants are the hypohalites, which include sodium hypochlorite (the active ingredient in bleach), this compound, and sodium hypoiodite. While chemically similar, these compounds exhibit distinct differences in their antimicrobial efficacy, stability, and mechanisms of action. This guide provides a detailed comparison of these three hypohalites, supported by experimental data, to inform the selection of the most appropriate disinfectant for specific research and development applications.
Quantitative Comparison of Disinfection Efficacy
The effectiveness of a disinfectant is often quantified by its ability to reduce a microbial population over a specific period. This is typically expressed as a log reduction, which represents a 10-fold reduction in viable microorganisms.[1][2][3] Another critical parameter is the Ct value, the product of the disinfectant concentration (C) and the contact time (t) required to achieve a specific level of microbial inactivation. A lower Ct value indicates a more efficient disinfectant.
| Disinfectant | Microorganism | Concentration | Contact Time | Log Reduction | Ct Value (mg·min/L) | Reference |
| Sodium Hypochlorite (NaOCl) | E. coli | 100 ppm | < 10 minutes | > 6-7 | < 1 | [4] |
| S. aureus | 100 ppm | < 10 minutes | > 6-7 | < 1 | [4] | |
| P. aeruginosa | 100 ppm | < 10 minutes | > 6-7 | < 1 | [4] | |
| Hepatitis A Virus (HAV) | 200 ppm | > 5 minutes | > 4 | Not Specified | [5] | |
| Canine Parvovirus (CPV-2) | 0.75% | 1 minute | Significant reduction | Not Specified | [6][7] | |
| SARS-CoV-2 | < 1 mg/L | Not Specified | > 3 | < 1 | [8] | |
| This compound (NaOBr) | E. coli | Not Specified | Not Specified | Not Specified | Similar to NaOCl | Not Specified |
| E. faecium | Not Specified | Not Specified | Not Specified | Similar to NaOCl | Not Specified | |
| Bacteriophage MS2 | Not Specified | Not Specified | Not Specified | More sensitive than to NaOCl | Not Specified | |
| Povidone-Iodine | S. aureus (MRSA) | 5% | 1 hour | > 4 | Not Specified | [9] |
| Viruses | Not Specified | 60 seconds | > 4.63 | Not Specified | [10] |
Note: Direct comparative data for this compound and sodium hypoiodite, particularly Ct values, are limited in the available literature. Much of the data for iodine-based disinfection comes from studies on povidone-iodine, a complex of iodine and polyvinylpyrrolidone, which may not be directly equivalent to sodium hypoiodite.
Mechanisms of Action: A Tale of Three Halogens
The antimicrobial activity of all three hypohalites stems from their ability to act as potent oxidizing agents. However, the specific cellular targets and the influence of environmental factors like pH differentiate their mechanisms.
Sodium Hypochlorite (NaOCl): The primary active species is hypochlorous acid (HOCl), which exists in equilibrium with the hypochlorite ion (OCl⁻).[11] HOCl, being a small, uncharged molecule, readily penetrates microbial cell walls. Once inside, it wreaks havoc by oxidizing key cellular components. This includes the irreversible oxidation of sulfhydryl groups in essential enzymes, leading to their inactivation, and the disruption of iron-sulfur proteins and cytochromes in the electron transport chain, which ultimately abolishes ATP production.[12][13] The pH of the solution is critical; lower pH favors the formation of the more potent HOCl.
This compound (NaOBr): Similar to its chlorine counterpart, the disinfecting power of this compound is attributed to hypobromous acid (HOBr). A key advantage of HOBr is its effectiveness at higher pH levels compared to HOCl. This is because the pKa of HOBr is higher than that of HOCl, meaning it remains in its more active, protonated form over a broader pH range. The mechanism of action is also believed to involve the oxidation of cellular components, with a particular reactivity towards organic matter.[14]
Sodium Hypoiodite (NaOI): The antimicrobial action of iodine-based disinfectants is multifaceted. Elemental iodine (I₂) and hypoiodous acid (HOI) are the active species.[15] Iodine rapidly penetrates microorganisms and targets key molecules, including proteins, nucleotides, and fatty acids, leading to cell death.[9][16] Specifically, it is thought to poison the electron transport chain, thereby inhibiting energy production.[10] One of the significant advantages of iodine is that it does not appear to induce microbial resistance.[16]
Experimental Protocols for Efficacy Testing
To ensure the reliability and comparability of disinfection efficacy data, standardized testing protocols are crucial. The most widely recognized methods are those developed by the Association of Official Analytical Chemists (AOAC International) and the Organisation for Economic Co-operation and Development (OECD).
AOAC Use-Dilution Test: This method is a standard for evaluating liquid disinfectants on hard surfaces.[10][17][18] The protocol involves the following key steps:
-
Carrier Inoculation: Stainless steel cylinders (carriers) are inoculated with a specific test microorganism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) and then dried.
-
Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution for a specified contact time.
-
Neutralization and Incubation: After exposure, the carriers are transferred to a growth medium containing a neutralizer to stop the action of the disinfectant. The carriers are then incubated to determine if any microorganisms have survived.
-
Evaluation: The effectiveness of the disinfectant is determined by the number of carriers showing no microbial growth. To pass, a disinfectant must typically achieve a 99.9% reduction in the test organism.[10]
OECD Guidelines for Testing of Chemicals: The OECD provides a comprehensive set of guidelines for the testing of chemical substances, including biocides.[19][20][21][22] These guidelines emphasize rigorous scientific testing under conditions that simulate real-world use to substantiate product claims.[20] For virucidal activity on hard, non-porous surfaces, specific OECD protocols are followed, often requiring a minimum log reduction (e.g., ≥ 3 log₁₀) for a product to be considered effective.[5]
Visualizing the Disinfection Pathways
To better understand the processes involved, the following diagrams illustrate the key concepts discussed.
Caption: Comparative mechanisms of action for hypohalite disinfectants.
Caption: Standardized workflow for disinfectant efficacy testing (e.g., AOAC Use-Dilution Test).
Conclusion
Sodium hypochlorite is a well-studied, potent, and cost-effective disinfectant with a broad spectrum of antimicrobial activity. Its efficacy is, however, pH-dependent. This compound offers the advantage of being more effective at higher pH ranges, which could be beneficial in specific applications. Iodine-based disinfectants, represented here by data from povidone-iodine, also demonstrate broad-spectrum efficacy and have the significant advantage of not inducing microbial resistance.
The selection of an appropriate hypohalite disinfectant requires careful consideration of the target microorganisms, the environmental conditions (particularly pH), and the required contact time. While sodium hypochlorite remains a benchmark, this compound and hypoiodite present viable alternatives with distinct advantages. Further direct comparative studies, especially generating quantitative data like Ct values for this compound and sodium hypoiodite against a wider range of pathogens, are warranted to provide a more complete picture of their relative efficacies. Researchers and drug development professionals are encouraged to consult standardized testing protocols to ensure the validity and comparability of their own efficacy assessments.
References
- 1. What is log reduction and what is it used for? [uvsmart.nl]
- 2. toucaneco.co.uk [toucaneco.co.uk]
- 3. A quick guide to Log Reductions [endurocide.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of virucidal efficacy of sodium hypochlorite, chlorine dioxide, peracetic acid, and ethanol against hepatitis A virus by carrier and suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro virucidal activity of sodium hypochlorite against canine parvovirus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium hypochlorite disinfection of SARS-CoV-2 spiked in water and municipal wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. article.sciencepg.com [article.sciencepg.com]
- 12. Biological reactivity of hypochlorous acid: implications for microbicidal mechanisms of leukocyte myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Actions of Hypochlorous Acid as Cleaning and Disinfecting Agents in Relation to Injury to Bacteria [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. cdn.who.int [cdn.who.int]
- 16. youtube.com [youtube.com]
- 17. microchemlab.com [microchemlab.com]
- 18. accugenlabs.com [accugenlabs.com]
- 19. oecd.org [oecd.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. oecd.org [oecd.org]
- 22. OECD and EU test guidelines - ECHA [echa.europa.eu]
A Comparative Guide to Analytical Methods for Sodium Hypobromite Quantification
For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of sodium hypobromite, this guide provides a comprehensive comparison of two widely used analytical methods: Iodometric Titration and UV-Vis Spectrophotometry. This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on key validation parameters.
This compound (NaBrO) is a reactive bromine compound with applications in organic synthesis and as a disinfecting agent. Accurate determination of its concentration is crucial for process control, quality assurance, and stability studies. The choice of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, available equipment, and the desired speed of analysis.
Method Comparison at a Glance
| Parameter | Iodometric Titration | UV-Vis Spectrophotometry |
| Principle | Redox titration based on the oxidation of iodide by this compound and subsequent titration of the liberated iodine with a standardized sodium thiosulfate solution. | Measurement of the absorbance of the triiodide ion (I₃⁻), formed from the reaction of this compound with excess iodide, at a specific wavelength. |
| Accuracy | High, typically with recovery values between 98-102%. | High, with recovery values generally in the range of 96-104%.[1] |
| Precision (RSD) | Excellent, with Relative Standard Deviation (RSD) often below 1%. | Very good, with RSD values typically below 5%.[2] |
| Linearity (R²) | Excellent, with a correlation coefficient (R²) > 0.99. | Excellent, with a correlation coefficient (R²) > 0.99.[3] |
| Limit of Detection (LOD) | Dependent on titrant concentration, generally in the low mg/L range. | Lower than titration, typically in the sub-mg/L range.[2] |
| Limit of Quantitation (LOQ) | Dependent on titrant concentration, typically in the mg/L range. | Lower than titration, typically in the low mg/L range.[3] |
| Throughput | Lower, as it is a manual, sample-by-sample process. | Higher, suitable for automated analysis of multiple samples. |
| Equipment | Standard laboratory glassware (burette, flasks). | UV-Vis Spectrophotometer. |
| Interferences | Other oxidizing or reducing agents present in the sample. | Substances that absorb at the analytical wavelength. |
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for both Iodometric Titration and UV-Vis Spectrophotometry.
Experimental Protocols
Iodometric Titration
This method relies on the oxidation of iodide (I⁻) to iodine (I₂) by this compound in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator.
Reagents:
-
Potassium iodide (KI), 10% (w/v) solution
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution, 1% (w/v)
-
Deionized water
Procedure:
-
Accurately pipette a known volume of the this compound sample into an Erlenmeyer flask.
-
Add 10 mL of 10% potassium iodide solution and 5 mL of glacial acetic acid. Swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding the titrant dropwise, until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using deionized water instead of the sample and subtract the blank volume from the sample titration volume.
-
Calculate the concentration of this compound in the sample.
UV-Vis Spectrophotometry
This method is based on the reaction of this compound with excess potassium iodide to form the triiodide ion (I₃⁻), which has a strong absorbance maximum at approximately 350 nm.[4][5] The concentration of this compound is determined by measuring the absorbance of the triiodide ion and comparing it to a calibration curve prepared from standards of known concentration.
Reagents:
-
Potassium iodide (KI) solution
-
Phosphate buffer solution (pH 7)
-
This compound standard solutions
-
Deionized water
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of this compound standard solutions of known concentrations.
-
For each standard, pipette a known volume into a volumetric flask.
-
Add an excess of potassium iodide solution and buffer solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to complete (approximately 5-10 minutes).
-
Measure the absorbance of each standard solution at ~350 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same manner as the standards, by reacting it with potassium iodide and buffer.
-
Measure the absorbance of the sample solution at ~350 nm.
-
Determine the concentration of this compound in the sample by interpolating the absorbance value on the calibration curve.
-
Concluding Remarks
Both Iodometric Titration and UV-Vis Spectrophotometry are viable and robust methods for the quantification of this compound.
-
Iodometric Titration is a classic, cost-effective method that provides high accuracy and precision without the need for expensive instrumentation. It is particularly suitable for the analysis of concentrated samples and for laboratories with limited resources.
-
UV-Vis Spectrophotometry offers higher sensitivity and throughput, making it ideal for the analysis of trace amounts of this compound and for routine quality control where a large number of samples need to be processed. The integration of UV-Visible spectrophotometry with iodometric titration can also offer a powerful modernization of the classical method, enabling automated and highly precise endpoint detection.[4][5]
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample concentration, the presence of interfering substances, and the desired analytical throughput. For method validation, it is essential to assess parameters such as accuracy, precision, linearity, specificity, and the limits of detection and quantitation according to established guidelines.
References
A Comparative Analysis of Hypohalite Reaction Kinetics
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reaction kinetics of hypohalites—hypochlorite, hypobromite, and hypoiodite—with various organic substrates. This guide provides a synthesis of available experimental data, detailed experimental protocols for kinetic analysis, and visual representations of reaction pathways and workflows.
The reactivity of hypohalites (XO⁻, where X = Cl, Br, I) is of significant interest across various scientific disciplines, from water treatment and disinfection to synthetic organic chemistry and the study of oxidative stress in biological systems. Understanding the kinetics of their reactions with organic molecules is crucial for controlling reaction pathways, predicting product formation, and elucidating mechanisms of action. This guide provides a comparative overview of the reaction kinetics of hypochlorite (OCl⁻), hypobromite (OBr⁻), and hypoiodite (OI⁻), with a focus on their interactions with amino acids, phenols, and sulfur-containing compounds.
Comparative Reaction Kinetics
The reactivity of hypohalites generally follows the trend hypoiodite > hypobromite > hypochlorite , which is inversely related to their thermodynamic stability. This trend is influenced by the electronegativity and polarizability of the halogen atom.
Reactions with Amino Acids
Hypohalites are known to react readily with amino acids, targeting specific functional groups such as the alpha-amino group, side-chain amines, and sulfur-containing and aromatic side chains. A key study provides a direct comparison of the second-order rate constants for the reactions of hypochlorous acid (HOCl) and hypobromous acid (HOBr) with various amino acid residues at pH 7.4 and 22 °C. For most amino acid residues, hypobromous acid reacts 30 to 100 times faster than hypochlorous acid.[1] A particularly dramatic difference is observed with tyrosine, where ring halogenation by HOBr is approximately 5000 times faster than with HOCl.[1]
While direct comparative kinetic data for hypoiodite with the same amino acids under identical conditions is limited in the readily available literature, the established reactivity trend suggests that hypoiodite would react even faster than hypobromite.
| Amino Acid Residue | Second-Order Rate Constant for HOCl (M⁻¹s⁻¹) | Second-Order Rate Constant for HOBr (M⁻¹s⁻¹) |
| Cysteine | 3.1 x 10⁷ | 3.5 x 10⁹ |
| Methionine | 1.6 x 10⁷ | 4.0 x 10⁸ |
| Tryptophan | 2.0 x 10⁵ | 2.0 x 10⁹ |
| Histidine | 1.0 x 10⁵ | 1.0 x 10⁸ |
| Tyrosine | 4.3 x 10³ | 2.1 x 10⁷ |
| Lysine (side chain) | 3.5 x 10² | 5.0 x 10⁵ |
Table 1: Comparison of second-order rate constants for the reaction of hypochlorous acid (HOCl) and hypobromous acid (HOBr) with selected amino acid residues at pH 7.4 and 22 °C.[1]
Reactions with Phenolic Compounds
The reaction of hypohalites with phenolic compounds is of great importance in water treatment, as it can lead to the formation of halogenated disinfection byproducts. The reaction kinetics are typically second-order, being first-order in both the hypohalite and the phenolic compound. The phenolate ion is generally more reactive than the corresponding phenol.
While direct side-by-side kinetic data for all three hypohalites with the same phenol under identical conditions are scarce, the general reactivity trend is expected to hold. Studies on the chlorination of phenols have provided detailed kinetic data for hypochlorite. For instance, the second-order rate constant for the reaction of HOCl with the phenolate ion can be in the range of 10¹ to 10⁴ M⁻¹s⁻¹.
Reactions with Sulfur-Containing Compounds
Sulfur-containing compounds, such as thiols and sulfides, are highly susceptible to oxidation by hypohalites. These reactions are generally very fast. For example, the oxidation of sulfide is a multi-step process that can involve various intermediates and products. The kinetics of these reactions are complex and can be influenced by factors such as pH, the ratio of reactants, and the presence of catalysts.
Experimental Protocols
The study of hypohalite reaction kinetics, particularly for the faster reactions, often requires specialized techniques.
Stopped-Flow Spectrophotometry
Objective: To measure the rate constants of rapid reactions between hypohalites and organic substrates.
Methodology:
-
Reagent Preparation: Prepare solutions of the hypohalite and the organic substrate in a suitable buffer at the desired pH and ionic strength. The concentrations should be chosen so that the reaction occurs on a timescale measurable by the stopped-flow instrument (typically milliseconds to seconds).
-
Instrumentation Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature.
-
Load the hypohalite solution into one syringe and the substrate solution into the other.
-
Set the spectrophotometer to monitor the reaction at a wavelength where either a reactant is consumed or a product is formed. This is often determined by preliminary UV-Vis spectral scans of the individual reactants and expected products.
-
-
Data Acquisition:
-
Rapidly mix the two solutions by driving the syringes. The instrument's dead time (the time between mixing and the first data point) should be considered.
-
Record the change in absorbance over time.
-
Repeat the experiment multiple times to ensure reproducibility.
-
-
Data Analysis:
-
The kinetic traces (absorbance vs. time) are fitted to appropriate rate equations (e.g., pseudo-first-order or second-order) to determine the rate constant.
-
For pseudo-first-order conditions (where one reactant is in large excess), the observed rate constant (k_obs) is determined from an exponential fit. The second-order rate constant is then calculated by dividing k_obs by the concentration of the excess reactant.
-
UV-Vis Spectroscopy for Slower Reactions
For reactions with half-lives of minutes or longer, conventional UV-Vis spectrophotometry can be employed.
Methodology:
-
Reagent Preparation: Prepare solutions of the hypohalite and the organic substrate in a thermostated cuvette holder.
-
Data Acquisition:
-
Initiate the reaction by adding one reactant to the other and quickly mixing.
-
Immediately begin recording the absorbance at a fixed wavelength over time.
-
-
Data Analysis:
-
The data is analyzed similarly to the stopped-flow method, by fitting the absorbance vs. time data to the appropriate integrated rate law.
-
Visualizing Reaction Pathways and Workflows
Generalized Hypohalite Reaction with an Organic Substrate
Caption: Generalized pathway for the reaction of a hypohalite with an organic substrate.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the reaction kinetics of hypohalites.
Conclusion
References
In Situ Sodium Hypobromite Generation: A Superior Strategy for Oxidation and Bromination Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The use of sodium hypobromite (NaOBr) as a potent oxidizing and brominating agent is well-established in organic synthesis. However, its inherent instability and the hazardous nature of its precursors, such as elemental bromine, have driven the development of alternative approaches. The in situ generation of this compound—creating the reagent within the reaction mixture on an as-needed basis—has emerged as a significantly advantageous strategy over the use of pre-formed, isolated reagents. This guide provides a detailed comparison of these two methodologies, supported by experimental evidence and protocols, to inform the selection of the optimal approach for your research and development needs.
Key Advantages of In Situ Generation
The primary benefits of generating this compound in situ can be categorized into four main areas: enhanced safety, improved reactivity and selectivity, operational convenience, and cost-effectiveness.
Enhanced Safety: The most critical advantage of in situ generation is the avoidance of handling and storing elemental bromine, a highly toxic, corrosive, and volatile substance. By generating the active reagent from more stable and less hazardous precursors like sodium bromide (NaBr) and an oxidant, the overall risk profile of the chemical process is significantly reduced. This is particularly crucial in large-scale industrial applications and academic laboratories where safety is paramount.
Improved Reactivity and Selectivity: Freshly generated this compound is highly reactive, which can lead to faster reaction times and milder reaction conditions. Because the reagent is consumed as it is formed, its concentration in the reaction mixture remains low and constant, which can minimize side reactions and improve selectivity. In contrast, stored solutions of this compound are prone to disproportionation into sodium bromate and sodium bromide, reducing the reagent's efficacy and introducing impurities that can complicate product purification.[1]
Operational Convenience and Stability: The inherent instability of this compound makes its isolation and storage challenging. Solutions of NaOBr are susceptible to decomposition influenced by factors such as pH, temperature, and light.[2] In situ generation circumvents these stability issues entirely, as the reagent is used immediately upon its formation. This eliminates the need for specialized storage conditions and regular quality control of the reagent solution.
Cost-Effectiveness: While the initial setup for in situ generation might require careful consideration of reagent stoichiometry and addition rates, the long-term cost benefits can be substantial. These savings arise from avoiding the purchase and transport of hazardous bromine, eliminating the costs associated with the storage and disposal of unstable reagents, and potentially higher reaction yields and purity, which reduce downstream processing costs.
Performance Comparison: In Situ vs. Isolated Reagents
While direct, side-by-side comparative studies with extensive quantitative data are not always available in the public domain due to the proprietary nature of many industrial processes, the overwhelming preference for in situ generation in demanding applications like pharmaceutical synthesis provides strong evidence of its superior performance. The synthesis of Gabapentin, an anti-epileptic drug, is a prominent example where the Hofmann rearrangement is carried out using an aqueous solution of this compound prepared in situ, leading to high yield and purity.[1]
To illustrate the expected performance differences, the following table summarizes the anticipated outcomes based on the well-documented advantages of the in situ approach.
| Parameter | In Situ Generated this compound | Isolated/Stabilized this compound |
| Reagent Activity | High and consistent | Variable, decreases over time |
| Reaction Time | Generally shorter | Can be longer due to lower reagent activity |
| Yield | Often higher due to fresh reagent | May be lower due to reagent degradation |
| Selectivity | Typically higher, minimized side reactions | Lower, risk of byproducts from disproportionation |
| Safety | Significantly higher (avoids handling Br₂) | Lower (involves handling Br₂ or unstable NaOBr) |
| Reproducibility | High | Moderate to low, dependent on reagent age/purity |
Experimental Protocols
Below are detailed experimental protocols for two common applications of this compound, illustrating the in situ generation methodology.
Oxidation of a Primary Alcohol to a Carboxylic Acid (TEMPO-Catalyzed)
This protocol is based on the widely used Anelli-Montanari conditions, where the active oxidant, the N-oxoammonium salt, is generated in situ from TEMPO by this compound, which is itself generated in situ from sodium bromide and sodium hypochlorite.
Reaction: R-CH₂OH → R-COOH
Materials:
-
Primary alcohol (10 mmol)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 mmol, 1 mol%)
-
Sodium bromide (NaBr) (1 mmol, 10 mol%)
-
Dichloromethane (DCM) (50 mL)
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, ~10-15%, 12 mmol)
-
Aqueous sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Dissolve the primary alcohol (10 mmol), TEMPO (0.1 mmol), and sodium bromide (1 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Add the saturated sodium bicarbonate solution (~20 mL) to buffer the reaction mixture to a pH of approximately 9.
-
While stirring vigorously, add the sodium hypochlorite solution dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is often biphasic, so vigorous stirring is crucial.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color of the excess oxidant disappears.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Hofmann Rearrangement of an Amide to an Amine
This protocol describes the conversion of a primary amide to a primary amine with one fewer carbon atom, a key step in the synthesis of many pharmaceuticals, including Gabapentin.
Reaction: R-CONH₂ → R-NH₂
Materials:
-
Primary amide (10 mmol)
-
Sodium hydroxide (NaOH) (40 mmol)
-
Bromine (Br₂) (11 mmol)
-
Water (50 mL)
Procedure:
-
Prepare a solution of sodium hydroxide (40 mmol) in water (50 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add bromine (11 mmol) dropwise to the cold, stirred NaOH solution. Maintain the temperature below 5 °C during the addition. This generates a pale yellow solution of this compound in situ.
-
To this freshly prepared cold solution, add the primary amide (10 mmol) in small portions, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C (the optimal temperature may vary depending on the substrate) for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
The product amine can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) after adjusting the pH if necessary.
-
The combined organic extracts are then dried and the solvent is evaporated to yield the crude amine, which can be further purified.
Visualizing the Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the experimental workflows and a key reaction mechanism.
Caption: Comparison of workflows: in situ generation vs. isolated reagent.
References
A Comparative Guide to the Cross-Reactivity of Sodium Hypobromite with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sodium hypobromite (NaOBr) with various functional groups. Due to its utility as both an oxidizing and brominating agent, understanding its chemoselectivity is crucial for its effective application in complex molecule synthesis. This document summarizes known reactivity patterns, provides standardized experimental protocols for assessing cross-reactivity, and offers a visual workflow for such studies.
Overview of this compound Reactivity
This compound is a highly reactive reagent, typically prepared in situ from the reaction of bromine with a cold aqueous base like sodium hydroxide[1][2]. Its reactivity is often compared to its chlorine analog, sodium hypochlorite. The primary reactive species is the hypobromite ion (OBr⁻), which can act as a nucleophile, an electrophile (in its protonated form, HOBr), and an oxidizing agent. Its inherent instability, leading to disproportionation into bromide and bromate ions, necessitates its use in cold conditions[1].
The most well-documented applications of this compound are the Hofmann rearrangement of primary amides and the haloform reaction with methyl ketones. These reactions highlight its high reactivity towards specific functional groups. However, comprehensive, direct comparative studies on its cross-reactivity with a wide array of functional groups under standardized conditions are not extensively available in the literature. The following table summarizes known and predicted reactivity based on established chemical principles.
Data Presentation: Reactivity with Various Functional Groups
The following table outlines the reactivity of this compound with several common functional groups. The reactivity is categorized as High, Moderate, or Low based on documented reactions and chemical principles.
| Functional Group | General Structure | Reactivity | Reaction Type(s) | Products | Notes |
| Primary Amide | R-CONH₂ | High | Rearrangement (Hofmann) | R-NH₂ (Primary Amine) | A well-established, high-yield reaction where the amine has one less carbon than the starting amide[2][3][4]. |
| Methyl Ketone | R-CO-CH₃ | High | Haloform Reaction | R-COO⁻ + CHBr₃ (Bromoform) | This reaction is characteristic for methyl ketones and acetaldehyde[1][5]. |
| Aldehyde | R-CHO | High | Oxidation | R-COO⁻ (Carboxylate) | Aldehydes are generally easily oxidized by various oxidizing agents[6]. |
| Thiol (Mercaptan) | R-SH | High | Oxidation | R-S-S-R (Disulfide) | Thiols are more acidic than alcohols and are readily oxidized[7][8]. |
| Sulfide (Thioether) | R-S-R' | Moderate | Oxidation | R-SO-R' (Sulfoxide), R-SO₂-R' (Sulfone) | Sulfides can be oxidized, with the extent of oxidation depending on reaction conditions. |
| Alcohol (Primary) | R-CH₂OH | Moderate | Oxidation | R-CHO, R-COOH | Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. |
| Alcohol (Secondary) | R₂CHOH | Moderate | Oxidation | R₂C=O (Ketone) | Secondary alcohols can be oxidized to ketones. |
| Alkene | R₂C=CR₂ | Moderate | Electrophilic Addition / Halogenation | Vicinal dihalides, Halohydrins | Alkenes can react with halogens and hypohalous acids[9][10]. |
| Amine (Primary) | R-NH₂ | Moderate | Oxidation / Halogenation | N-bromoamines, further oxidation products | Primary amines can be halogenated and oxidized. |
| Alcohol (Tertiary) | R₃COH | Low | No reaction | No reaction | Tertiary alcohols are resistant to oxidation under these conditions. |
| Ketone (non-methyl) | R-CO-R' (R, R' ≠ CH₃) | Low | No reaction | No reaction | Non-methyl ketones are generally stable to haloform reaction conditions. |
| Ester | R-COOR' | Low | No reaction | No reaction | Esters are generally unreactive towards this compound. |
| Carboxylic Acid | R-COOH | Low | Acid-Base Reaction | R-COO⁻ (Carboxylate Salt) | The acidic proton will react with the basic medium, but the carboxylate is generally resistant to oxidation. |
Experimental Protocols
The following are generalized protocols for preparing this compound in situ and for conducting a cross-reactivity study.
3.1. In Situ Preparation of this compound Solution
-
Materials: Sodium hydroxide (NaOH), Bromine (Br₂), distilled water.
-
Procedure:
-
Prepare a 2.0 M solution of sodium hydroxide in distilled water.
-
Cool the NaOH solution to 0 °C in an ice-water bath.
-
Slowly add one equivalent of bromine to the cold, stirred NaOH solution. The addition should be dropwise to maintain the temperature below 5 °C.
-
The resulting yellow-orange solution of this compound is used immediately and should be kept cold, as it is thermally unstable[1].
-
3.2. General Protocol for Cross-Reactivity Assessment
-
Objective: To determine the reactivity of a substrate containing multiple functional groups with this compound.
-
Procedure:
-
Dissolve the substrate (1 equivalent) in a suitable solvent (e.g., water, 1,4-dioxane) and cool the solution to 0 °C.
-
Slowly add the freshly prepared cold this compound solution (1.1 equivalents) to the substrate solution while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion or after a set time, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) until the yellow color disappears.
-
Acidify the solution to a neutral or slightly acidic pH with a suitable acid (e.g., HCl).
-
Extract the product(s) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Analyze the crude product mixture using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to identify and quantify the products and any remaining starting material.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of this compound.
References
- 1. The haloform reaction of acetone with this compound yields:(a)- acetic acid(b)- propionic acid(c)- acetaldehyde(d)- isopropyl alcohol [vedantu.com]
- 2. Hofman rearrangement | PPTX [slideshare.net]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. doubtnut.com [doubtnut.com]
- 5. Bromoform - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pearson.com [pearson.com]
- 10. crab.rutgers.edu [crab.rutgers.edu]
A Spectroscopic Showdown: Unveiling the Differences Between Sodium Hypobromite and Sodium Bromite
For Immediate Release
[City, State] – October 30, 2025 – In a comprehensive guide for researchers, scientists, and professionals in drug development, this publication provides a detailed spectroscopic comparison of sodium hypobromite (NaBrO) and sodium bromite (NaBrO₂). This guide offers an objective analysis of their distinct spectral characteristics, supported by experimental data, to facilitate their identification, differentiation, and utilization in various scientific applications.
This compound and sodium bromite are two inorganic compounds that, despite their similar nomenclature, exhibit unique properties that are crucial for their application in chemical synthesis and analysis. Understanding their spectroscopic fingerprints is paramount for quality control, reaction monitoring, and mechanistic studies. This guide delves into the nuances of their spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
At a Glance: Key Spectroscopic Differentiators
A summary of the key quantitative spectroscopic data for this compound and sodium bromite is presented below, highlighting the distinct spectral regions and features that enable their differentiation.
| Spectroscopic Technique | This compound (NaBrO) | Sodium Bromite (NaBrO₂) |
| UV-Vis Spectroscopy | λmax ≈ 330 nm (strong, n→σ* transition), λmax ≈ 430 nm (weak, charge-transfer)[1] | λmax ≈ 290 nm (n→σ* transition), λmax ≈ 380 nm (charge transfer)[2] |
| Infrared (IR) Spectroscopy | Br-O stretch: ~820, 785 cm⁻¹; O-Br-O bend: ~420 cm⁻¹ (values for pentahydrate)[1] | Asymmetric Br-O stretch: ~780 cm⁻¹; Symmetric Br-O stretch: ~680 cm⁻¹; O-Br-O bend: ~345 cm⁻¹[2] |
| Raman Spectroscopy | Br-O stretch observed, with variations depending on temperature.[3][4] | Strong, polarized symmetric Br-O stretch at ~680 cm⁻¹[2] |
| NMR Spectroscopy | Data not readily available; ⁷⁹Br and ⁸¹Br are NMR active but quadrupolar, leading to broad signals. | ¹⁷O NMR data has been reported, though not widely available. ⁷⁹Br and ⁸¹Br are also applicable but challenging.[5] |
In-Depth Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions in this compound and sodium bromite give rise to distinct absorption bands in the UV-Vis spectrum. In aqueous solutions, this compound exhibits a strong absorption maximum around 330 nm, attributed to an n→σ* transition, and a weaker charge-transfer band at approximately 430 nm.[1] In contrast, sodium bromite shows absorption maxima at about 290 nm and 380 nm, corresponding to n→σ* and charge transfer transitions, respectively.[2] These well-separated absorption bands provide a straightforward method for distinguishing the two compounds in solution.
Infrared (IR) Spectroscopy
The vibrational modes of the hypobromite and bromite anions are readily probed by IR spectroscopy. For solid this compound pentahydrate, characteristic Br-O stretching vibrations are observed around 820 cm⁻¹ and 785 cm⁻¹, with an O-Br-O bending mode near 420 cm⁻¹.[1] Sodium bromite, on the other hand, displays a distinct pattern with an asymmetric Br-O stretch at approximately 780 cm⁻¹, a symmetric Br-O stretch at 680 cm⁻¹, and an O-Br-O bending vibration at 345 cm⁻¹.[2] The differences in the number and position of these bands reflect the different geometries and bond orders of the BrO⁻ and BrO₂⁻ anions.
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of these compounds. A key feature for sodium bromite is a strong, polarized signal for the symmetric Br-O stretching mode at approximately 680 cm⁻¹, which is consistent with its bent geometry.[2] Raman spectra of this compound also show the characteristic Br-O stretch, and studies have shown that the appearance of the spectra can be temperature-dependent.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for these compounds is less common due to inherent challenges. Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are NMR active but are quadrupolar nuclei, which typically results in very broad signals that can be difficult to observe with high-resolution NMR spectrometers. While this makes direct bromine NMR challenging, it can be a tool for studying the binding of bromide ions in solution. For sodium bromite, ¹⁷O NMR data has been reported in the literature, offering a potential, albeit more specialized, avenue for characterization.[5] However, detailed experimental parameters for ¹⁷O NMR of sodium bromite are not widely published. Due to its instability, obtaining NMR data for this compound is particularly challenging.
Experimental Protocols
Synthesis of this compound (Aqueous Solution)
This compound is typically prepared in situ as an aqueous solution due to its instability.[6][7]
Materials:
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
Procedure:
-
Prepare a solution of sodium hydroxide in distilled water.
-
Cool the NaOH solution in an ice bath to below 10°C.
-
Slowly add liquid bromine to the cold, stirred NaOH solution. The reaction is exothermic and the temperature should be maintained below 10°C to minimize disproportionation to bromide and bromate.
-
The resulting pale yellow solution contains this compound, sodium bromide, and water, according to the following reaction: Br₂ + 2NaOH → NaBrO + NaBr + H₂O[7]
Synthesis of Sodium Bromite
Sodium bromite can be prepared as a more stable solid, often as a trihydrate (NaBrO₂·3H₂O).[2]
Materials:
-
A source of bromite ions, often generated in situ or from a precursor.
Procedure: Detailed synthesis procedures for sodium bromite are proprietary or described in specialized literature. A general approach involves the controlled oxidation of a bromine-containing species under specific pH and temperature conditions. The trihydrate can be crystallized from an aqueous solution.
General Protocol for Spectroscopic Analysis
The following workflow outlines the general steps for the spectroscopic analysis of either this compound or sodium bromite.
UV-Vis Spectroscopy:
-
Prepare dilute aqueous solutions of the sample.
-
Use a quartz cuvette for measurements.
-
Record the absorption spectrum over a range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
IR Spectroscopy (Solid Sample):
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Alternatively, prepare a Nujol mull by grinding the sample with a few drops of mineral oil.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies.
Raman Spectroscopy:
-
Place the solid sample or a concentrated aqueous solution on the sample holder of the Raman spectrometer.
-
Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm).
-
Collect the scattered light and analyze the Raman shift to identify vibrational modes.
Conclusion
The spectroscopic techniques of UV-Vis, IR, and Raman provide clear and distinct data for the differentiation of this compound and sodium bromite. While NMR spectroscopy presents challenges, it holds potential for more specialized structural investigations. The data and protocols presented in this guide offer a valuable resource for researchers working with these important bromine oxyanions, enabling accurate identification and a deeper understanding of their chemical properties.
References
- 1. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]
- 4. 17O NMR relaxation measurements for investigation of molecular dynamics in static solids using sodium nitrate as a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromine NMR on a benchtop - Oxford Instruments [oxinst.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 14N and 81Br quadrupolar nuclei as sensitive NMR Probes of n-alkyltrimethylammonium bromide crystal structures. An experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Sodium Hypobromite and Other Common Disinfectants
A comprehensive guide for researchers and drug development professionals on the environmental footprint of various disinfection agents, supported by available data and experimental insights.
The selection of a disinfectant extends beyond its efficacy against pathogens; its environmental impact is a critical consideration for sustainable practices in research and industry. This guide provides a comparative assessment of sodium hypobromite and other widely used disinfectants, focusing on their aquatic toxicity, formation of disinfection by-products (DBPs), and biodegradability. While quantitative data for this compound is limited, this guide synthesizes available information to offer a thorough comparison.
Key Environmental Impact Parameters
The environmental risk profile of a disinfectant is primarily determined by three factors:
-
Aquatic Toxicity: The potential of a substance to cause harm to aquatic organisms. This is often measured by the concentration that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of a test population (EC50).
-
Disinfection By-products (DBPs): Chemical compounds formed when a disinfectant reacts with organic and inorganic matter present in water. Some DBPs can be more toxic than the original disinfectant.
-
Biodegradability: The ability of a substance to be broken down by microorganisms into simpler, often less harmful, substances.
Comparative Data on Disinfectants
The following tables summarize the available quantitative data for various disinfectants across key environmental parameters. It is important to note the significant lack of specific experimental data for this compound, hindering a direct quantitative comparison in many aspects.
Table 1: Aquatic Toxicity of Common Disinfectants
| Disinfectant | Test Organism | Endpoint | Concentration (mg/L) | Reference |
| This compound | - | - | Harmful to aquatic life (Specific LC50/EC50 data not readily available) | [1] |
| Sodium Hypochlorite | Fish (species not specified) | LC50 (96h) | 0.06 - 0.15 | [2] |
| Daphnia magna (Water flea) | EC50 (48h) | 0.025 - 0.07 | [2] | |
| Quaternary Ammonium Compounds (QACs) | Fish (Fathead minnow) | LC50 (96h) | 0.2 - 2.0 | [3] |
| Daphnia magna | EC50 (48h) | 0.005 - 0.2 | [3] | |
| Hydrogen Peroxide | Fish (Fathead minnow) | LC50 (96h) | 16.4 | [4][5] |
| Daphnia pulex (Water flea) | LC50 (48h) | 2.4 | [4] | |
| Peracetic Acid | Fish (Bluegill sunfish) | LC50 (96h) | 1.1 | [6] |
| Daphnia magna | EC50 (48h) | 0.73 | [7] | |
| Glutaraldehyde | Fish (Zebrafish) | LC50 (96h) | 5.67 - 6.36 | [8] |
| Daphnia magna | EC50 (48h) | 6.6 | [9] | |
| Ozone | - | - | Highly toxic to aquatic organisms, but rapidly decomposes. | [10][11] |
| Chlorine Dioxide | - | - | Highly toxic to aquatic organisms. | [12] |
Table 2: Disinfection By-product (DBP) Formation Potential
| Disinfectant | Common DBPs Formed | Notes |
| This compound | Brominated trihalomethanes (e.g., bromoform), brominated haloacetic acids, and other brominated organic compounds are expected. | Data is primarily inferred from studies on bromination reactions during water treatment with other disinfectants in the presence of bromide.[8][13] |
| Sodium Hypochlorite | Trihalomethanes (THMs) (e.g., chloroform), haloacetic acids (HAAs), haloacetonitriles, chloramines. | Formation is highly dependent on the presence of organic precursors in the water.[14] |
| Quaternary Ammonium Compounds (QACs) | Generally do not form halogenated DBPs. | Can contribute to the formation of nitrosamines in the presence of nitrite. |
| Hydrogen Peroxide | Does not form halogenated DBPs. | Can oxidize organic matter, but the formation of regulated DBPs is not a primary concern. |
| Peracetic Acid | Does not form halogenated DBPs. | Can form some organic by-products, but these are generally considered less toxic than halogenated DBPs. |
| Glutaraldehyde | Does not form halogenated DBPs. | Can react with organic matter, but DBP formation is not a major environmental concern. |
| Ozone | Bromate (in the presence of bromide), aldehydes, ketones, carboxylic acids. | The formation of bromate is a significant concern in bromide-containing waters.[11] |
| Chlorine Dioxide | Chlorite, chlorate. | Does not form trihalomethanes, but chlorite and chlorate are regulated by-products.[15] |
Table 3: Biodegradability and Environmental Fate
| Disinfectant | Biodegradability/Environmental Fate |
| This compound | Specific data on biodegradability is not readily available. It is expected to be reactive and decompose in the environment. |
| Sodium Hypochlorite | Decomposes in the environment, particularly when exposed to sunlight, into salt and water.[16] However, its reaction with organic matter can form persistent chlorinated by-products.[16] |
| Quaternary Ammonium Compounds (QACs) | Biodegradability varies widely depending on the specific compound. Some are readily biodegradable, while others can persist in the environment.[3] |
| Hydrogen Peroxide | Readily decomposes into water and oxygen.[17] The half-life in river water can be a few hours.[18] |
| Peracetic Acid | Rapidly degrades into acetic acid, water, and oxygen, which are considered environmentally benign.[19] |
| Glutaraldehyde | Readily biodegradable in both freshwater and soil.[20][21] |
| Ozone | Very unstable and rapidly decomposes back to oxygen, leaving no harmful residues.[10] |
| Chlorine Dioxide | Degrades into chlorite, chloride, and water. It does not persist in the environment.[15] |
Experimental Protocols
Standardized testing protocols are crucial for generating comparable data on the environmental impact of disinfectants. The following are examples of widely accepted methodologies:
Aquatic Toxicity Testing
-
Methodology: Acute aquatic toxicity is typically determined using standardized tests such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For example, OECD Test Guideline 203 (Fish, Acute Toxicity Test), OECD 202 (Daphnia sp. Acute Immobilisation Test), and OECD 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test).
-
Procedure:
-
A range of concentrations of the disinfectant are prepared in a suitable aqueous medium.
-
Test organisms (e.g., fish, daphnids, algae) are exposed to these concentrations for a specified period (e.g., 96 hours for fish, 48 hours for daphnia, 72 hours for algae).
-
Mortality (for fish) or immobilization/inhibition of growth (for daphnia and algae) is recorded at regular intervals.
-
The data is statistically analyzed to determine the LC50 or EC50 value.
-
Disinfection By-product (DBP) Formation Potential Testing
-
Methodology: The DBP formation potential is assessed by reacting the disinfectant with a standardized solution of natural organic matter (NOM) or a specific precursor compound under controlled conditions.
-
Procedure:
-
A solution containing a known concentration of NOM (e.g., Suwannee River Humic Acid) is prepared.
-
The disinfectant is added to the NOM solution at a specific concentration and pH.
-
The mixture is incubated for a defined period (e.g., 24 hours) at a constant temperature.
-
Samples are taken at various time points and quenched to stop the reaction.
-
The concentration of target DBPs (e.g., THMs, HAAs) is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Biodegradability Testing
-
Methodology: Ready biodegradability can be assessed using OECD Test Guideline 301 (Ready Biodegradability).
-
Procedure:
-
The disinfectant is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms from a source like activated sludge.
-
The mixture is incubated under aerobic conditions for 28 days.
-
Biodegradation is determined by measuring parameters such as oxygen consumption or carbon dioxide production.
-
A substance is considered readily biodegradable if it reaches a certain percentage of theoretical biodegradation within a specified timeframe.
-
Visualizing Environmental Impact Pathways
The following diagrams illustrate the key environmental impact pathways for disinfectants.
Caption: General environmental impact pathways of disinfectants.
Caption: Simplified pathway for the formation of disinfection by-products.
Conclusion
The environmental impact of disinfectants is a complex issue requiring careful consideration of multiple factors. While disinfectants like hydrogen peroxide, peracetic acid, and ozone are favored for their tendency to break down into harmless by-products, their aquatic toxicity and, in the case of ozone, the potential for bromate formation, must be managed. Chlorine-based disinfectants like sodium hypochlorite are effective and widely used, but their potential to form a range of halogenated DBPs is a significant environmental concern.
For this compound, a definitive environmental impact assessment is hampered by a lack of publicly available, detailed experimental data. While it is classified as harmful to aquatic life, specific toxicity values are needed for a comprehensive risk assessment. Based on the chemistry of bromination, the formation of potentially more toxic brominated DBPs is a primary concern. Further research is crucial to quantify the environmental risks associated with this compound to enable informed decisions regarding its use. Researchers and professionals are encouraged to consult safety data sheets and relevant regulatory guidelines when selecting and using any disinfectant.
References
- 1. Glutaraldehyde: An Understanding Of Its Ecotoxicity Profile And Environmental Chemistry - Pubblicazioni scientifiche - Innovazioni - SISI - Soluzioni Innovative Settore Ittico [itticoinnova.it]
- 2. Chlorine and sodium hypochlorite hazards and risks: no need for further risk reduction measures [greenfacts.org]
- 3. biomig.boun.edu.tr [biomig.boun.edu.tr]
- 4. santos.com [santos.com]
- 5. haenseler.ch [haenseler.ch]
- 6. cirs-group.com [cirs-group.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. annualconference.ku.ac.th [annualconference.ku.ac.th]
- 9. From sub cellular to community level: toxicity of glutaraldehyde to several aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aqualab.is [aqualab.is]
- 11. atlas-scientific.com [atlas-scientific.com]
- 12. Chlorine Dioxide (gas) - Stuart Dobson, R. Cary, World Health Organization - Google Könyvek [books.google.hu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Is bleach biodegradable? - biodegradable cleaning products [impact-solutions.co.uk]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. Factors controlling the degradation of hydrogen peroxide in river water, and the role of riverbed sand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. munin.uit.no [munin.uit.no]
- 20. Ecotoxicology of glutaraldehyde: review of environmental fate and effects studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
computational analysis of the reaction mechanisms of different brominating agents
A Researcher's Guide to Computational Analysis of Brominating Agents
The introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials. Understanding the intricate mechanisms by which different brominating agents operate is crucial for controlling reaction outcomes, particularly regioselectivity and chemoselectivity. Computational chemistry has emerged as a powerful tool for elucidating these reaction pathways, offering insights that complement and sometimes challenge long-standing experimental evidence. This guide provides a comparative analysis of the reaction mechanisms of common brominating agents, supported by computational data and detailed methodologies.
Key Brominating Agents: An Overview
While numerous reagents can effect bromination, this guide focuses on three commonly employed agents, each with distinct reactivity profiles amenable to computational investigation:
-
N-Bromosuccinimide (NBS): A versatile reagent used for both radical and electrophilic brominations. It is favored for its stability and ease of handling, releasing bromine in a controlled manner.[1] In the presence of radical initiators or light, NBS is the reagent of choice for allylic and benzylic brominations.[2] It can also act as an electrophilic brominating agent for activated aromatic compounds.[3]
-
Dibromoisocyanuric Acid (DBI): A powerful N-bromo reagent used for both bromination and oxidation.[4] Compared to NBS, DBI is often considered a more reactive source of electrophilic bromine. It is effective for the bromination of a wide range of substrates, including less reactive aromatic compounds.[5][6]
-
Molecular Bromine (Br₂): The elemental source of bromine, it is a fundamental but hazardous and corrosive brominating agent.[6] It typically reacts via an electrophilic addition or substitution mechanism. Computational studies involving Br₂ often serve as a baseline for understanding electrophilic aromatic bromination.
Computational Methodologies: The Digital Experiment
The computational analysis of reaction mechanisms relies on quantum-chemical calculations to map the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.
Experimental Protocols (Computational Details)
The accuracy of computational results is highly dependent on the chosen methodology. The studies cited in this guide predominantly employ Density Functional Theory (DFT), a robust method for balancing computational cost and accuracy.
Commonly Used Protocols:
-
Ab Initio Calculations: These calculations are performed using the GAUSSIAN 09 program package. The methodology is often based on Møller–Plesset perturbation theory (MP2) with a 6-311++G (d, p) basis set to provide insightful quantitative information on charge distribution in intermediates like the arenium ion.[7]
-
Density Functional Theory (DFT): Static DFT calculations are frequently used to investigate reaction profiles. A common combination includes the ωB97X-D functional, which accounts for dispersion effects, with the cc-pVTZ basis set.[8] Solvent effects are typically incorporated using implicit solvent models like the conductor-like polarizable continuum model (CPCM) or the solvation model based on density (SMD).[8]
-
Reaction Path Analysis: To analyze a mechanism in detail, the United Reaction Valley Approach (URVA) can be used. This method examines the reaction path and its curvature to partition the mechanism into distinct phases, such as reactant preparation, transition state passage, and product adjustment, providing a deeper understanding of the chemical processes involved.[9]
Below is a generalized workflow for the computational investigation of a reaction mechanism.
Caption: A typical workflow for elucidating reaction mechanisms using computational chemistry.
Comparative Analysis of Reaction Mechanisms
Electrophilic Aromatic Bromination
The textbook mechanism for electrophilic aromatic substitution involves the formation of a stable charged intermediate known as the Wheland intermediate or arenium ion. However, recent computational studies have cast doubt on this pathway for bromination reactions.[10]
DFT calculations on the HBr-assisted bromination of benzene, anisole, and nitrobenzene suggest that the reaction preferentially occurs through an addition–elimination mechanism without the formation of a stable Wheland intermediate.[8] This is a significant departure from the classical view. Ab initio modeling also rules against the direct formation of the Wheland intermediate due to high transition state energy, suggesting a pathway involving a cation–anion radical pair.
Caption: Competing pathways for electrophilic aromatic bromination.
The directing effects of substituents are also well-explained by computational models. For anisole, the ortho/para directing effect of the methoxy group is attributed to a combination of strong electron delocalization and attractive non-covalent interactions.[8] Conversely, for nitrobenzene, the meta-directing effect is explained by an electrostatic clash in the transition state for ortho/para attack.[8]
Radical Bromination with N-Bromosuccinimide
NBS is the archetypal reagent for free-radical bromination at allylic and benzylic positions. The reaction mechanism proceeds via a radical chain process.[1] Computational studies support a mechanism involving three key stages: initiation, propagation, and termination.
-
Initiation: Generation of a bromine radical (Br•) from NBS, typically induced by light or a radical initiator.
-
Propagation: The bromine radical abstracts a hydrogen atom from the substrate to form HBr and a substrate radical. This HBr then reacts with NBS to produce molecular bromine (Br₂). The substrate radical subsequently reacts with Br₂ to form the brominated product and a new bromine radical, continuing the chain.
-
Termination: Combination of any two radical species to form a stable molecule.
Caption: The free-radical chain mechanism for allylic/benzylic bromination using NBS.
Quantitative Data Comparison
Computational studies provide key quantitative data, such as activation and reaction energies, which are essential for comparing the feasibility of different reaction pathways. The tables below summarize representative computational data for bromination reactions.
Table 1: Calculated Activation Barriers for Bromination
| Brominating Agent | Substrate | Reaction Step | Activation Energy (kcal/mol) | Computational Method | Reference |
| NBS (protonated) | Cyclopalladated Azobenzene | Reductive Elimination | 9.7 | DFT | [11] |
| NBS (neutral) | Cyclopalladated Azobenzene | Oxidative Addition | >23.0 | DFT | [11] |
| Br₂ (HBr-assisted) | Benzene | Addition-Elimination | Not specified | DFT (ωB97X-D/cc-pVTZ) | [8] |
| Br₂ (HBr-assisted) | Anisole | Addition-Elimination | Not specified | DFT (ωB97X-D/cc-pVTZ) | [8] |
| Br₂ (HBr-assisted) | Nitrobenzene | Addition-Elimination | Not specified | DFT (ωB97X-D/cc-pVTZ) | [8] |
Note: Direct comparison of absolute energy values between different studies should be done with caution due to variations in substrates and computational levels. The data illustrates the type of quantitative insights gained.
Table 2: Summary of Computational Protocols
| Study Focus | Level of Theory | Basis Set | Solvent Model | Program | Reference |
| Electrophilic Bromination | DFT (ωB97X-D) | cc-pVTZ | Implicit (CCl₄, MeCN) | Not specified | [8] |
| Pd-Catalyzed Bromination | DFT | Not specified | Not specified | Not specified | [11] |
| Arenium Ion Analysis | Ab Initio (MP2) | 6-311++G(d,p) | Not specified | GAUSSIAN 09 | [7] |
Conclusion
Computational analysis provides indispensable insights into the reaction mechanisms of brominating agents. DFT calculations have been particularly instrumental, revealing that electrophilic aromatic bromination may not follow the classical Wheland intermediate pathway, favoring an addition-elimination mechanism instead.[8][10] For reagents like NBS, computational models effectively delineate the competing radical and electrophilic pathways, helping to rationalize reaction outcomes under different conditions. By quantifying activation barriers and characterizing transition state geometries, these computational "experiments" offer a level of detail that is often inaccessible through laboratory work alone, guiding the rational design of synthetic strategies for researchers and drug development professionals.
References
- 1. app1-c89-pub.pressidium.com - Nbs Chemistry Mechanism [app1-c89-pub.pressidium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. s3.smu.edu [s3.smu.edu]
- 10. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Sodium Hypobromite
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of sodium hypobromite in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure personnel safety. It is crucial to be aware of its properties and to use the appropriate personal protective equipment (PPE).
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1]
-
Inhalation Hazard: Inhaling dust or mist can be harmful.[2]
-
Reactivity: It is reactive with acids and may be air and moisture sensitive.[2]
-
Instability: The stability of this compound can be dependent on its method of preparation and it may decompose upon heating or after standing for a few days.[2]
Required Personal Protective Equipment (PPE):
A comprehensive selection of PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile gloves are often recommended, but compatibility should be confirmed with the manufacturer). A flame-resistant lab coat, long pants, and closed-toe shoes are also required.[3][4][5] |
| Respiratory Protection | A full-face respirator with multi-purpose combination respirator cartridges should be used, especially if dust or aerosols are generated or if exposure limits are exceeded.[3][5] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize risks. The following step-by-step procedure outlines the process from preparation to post-handling cleanup.
1. Pre-Handling Preparations:
- Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control exposure.[4][5]
- Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[6]
- Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.
- Assemble Materials: Gather all necessary equipment and reagents for the experiment.
- Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.
2. Handling Procedure:
- Avoid Dust and Aerosol Formation: Handle the chemical in a way that minimizes the generation of dust and aerosols.[3]
- Controlled Dispensing: When transferring or weighing this compound, do so carefully within the fume hood.
- Avoid Incompatibilities: Keep this compound away from incompatible materials, particularly acids.[2][7]
- Maintain Good Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the chemical.[7]
3. Post-Handling Procedures:
- Decontamination: Clean the work area and any equipment used with appropriate cleaning solutions.
- Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
- Storage: Securely close the container of this compound and store it in a cool, dry, well-ventilated area, away from incompatible materials.[2][3][7] Do not store above 35°C (95°F).[2]
III. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by water.
-
-
Large Spills:
-
Evacuate the laboratory and notify emergency personnel immediately.
-
Prevent entry to the area.
-
Cleanup should only be performed by trained personnel with the appropriate equipment.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All solid waste contaminated with this compound, including used PPE and absorbent materials from spills, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Unused or waste this compound should be kept in its original container or a compatible, labeled container.
Disposal Procedure:
-
Professional Disposal Service: All this compound waste must be disposed of through a licensed professional waste disposal service.[8]
-
Do Not Dispose in Sanitary Sewer: Do not dispose of this compound or its containers in the regular trash or down the drain.[3]
-
Regulatory Compliance: The waste generator is responsible for properly characterizing the waste and following all local, regional, and national hazardous waste regulations.[8]
V. Quantitative Data
The following table summarizes available occupational exposure limit data for related compounds. It is important to note that specific exposure limits for this compound have not been identified in the searched resources. The provided data is for compounds that may be present in this compound solutions or are related to its chemistry and should be used as a conservative guideline in the absence of direct data.
| Substance | Exposure Limit | Source |
| Copper dusts and mists | TWA: 1 mg/m³ | ACGIH (TLV) & OSHA (PEL) - from an MSDS for a solution containing a copper compound, which stated incompatibility with this compound due to catalytic decomposition.[2] |
| Bromoform (can be a byproduct) | Occupational skin exposure limit: 0.5 ppm | Noted in the context of its preparation using this compound.[9] |
Note: TWA (Time-Weighted Average), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit).
VI. Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound, including key decision points for emergency situations.
References
- 1. angenechemical.com [angenechemical.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Bromoform - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
